4-chloromethyl-5-methyl-2-(furan-2-yl)oxazole
Description
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Properties
IUPAC Name |
4-(chloromethyl)-2-(furan-2-yl)-5-methyl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2/c1-6-7(5-10)11-9(13-6)8-3-2-4-12-8/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZMGBANZTXFDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CO2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30625043 | |
| Record name | 4-(Chloromethyl)-2-(furan-2-yl)-5-methyl-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141399-54-4 | |
| Record name | 4-(Chloromethyl)-2-(2-furanyl)-5-methyloxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141399-54-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Chloromethyl)-2-(furan-2-yl)-5-methyl-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic Characterization of 4-chloromethyl-5-methyl-2-(furan-2-yl)oxazole: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 4-chloromethyl-5-methyl-2-(furan-2-yl)oxazole. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data essential for the structural elucidation and characterization of this molecule. The insights provided herein are grounded in established spectroscopic principles and data from analogous structures, offering a robust framework for understanding the physicochemical properties of this compound.
Introduction to this compound
This compound is a substituted oxazole derivative featuring a furan ring. The oxazole moiety is a key structural motif in many biologically active compounds, and the presence of a reactive chloromethyl group makes this molecule a valuable intermediate for further chemical modifications in medicinal chemistry. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for guiding its use in synthetic applications.
The molecular structure, presented below, consists of a central oxazole ring substituted at the 2-position with a furan-2-yl group, at the 4-position with a chloromethyl group, and at the 5-position with a methyl group.
Figure 1: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide diagnostic signals for each part of the structure.
Experimental Protocol: NMR
-
Sample Preparation: Dissolve approximately 10 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire spectra on a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.
-
¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds.
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.60 | dd | 1H | Furan H-5 |
| ~7.20 | dd | 1H | Furan H-3 |
| ~6.55 | dd | 1H | Furan H-4 |
| ~4.65 | s | 2H | -CH₂Cl |
| ~2.40 | s | 3H | -CH₃ |
Interpretation of ¹H NMR Spectrum
The predicted ¹H NMR spectrum reveals five distinct signals. The furan protons are expected in the aromatic region, with the proton at the 5-position being the most deshielded due to the inductive effect of the furan oxygen and its proximity to the oxazole ring. The protons at the 3 and 4-positions of the furan ring will appear as doublets of doublets due to coupling with each other and the H-5 proton. The chloromethyl protons are expected to appear as a singlet around 4.65 ppm, a characteristic region for protons on a carbon adjacent to a chlorine atom and an aromatic ring. The methyl protons on the oxazole ring are anticipated to be a singlet in the upfield region, around 2.40 ppm.
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~161.0 | Oxazole C2 |
| ~150.0 | Oxazole C5 |
| ~145.0 | Furan C5 |
| ~144.0 | Furan C2 |
| ~135.0 | Oxazole C4 |
| ~115.0 | Furan C3 |
| ~112.0 | Furan C4 |
| ~40.0 | -CH₂Cl |
| ~12.0 | -CH₃ |
Interpretation of ¹³C NMR Spectrum
The ¹³C NMR spectrum is predicted to show nine distinct carbon signals. The carbons of the oxazole ring are expected at the lower field, with C2 being the most deshielded due to its position between two heteroatoms. The furan carbons will also resonate in the aromatic region. The carbon of the chloromethyl group is anticipated around 40 ppm, while the methyl carbon will appear at a much higher field, around 12 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: IR
-
Sample Preparation: Prepare a thin film of the compound on a potassium bromide (KBr) plate.
-
Instrumentation: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition: Scan the sample from 4000 to 400 cm⁻¹.
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3120 | Medium | C-H stretch (furan) |
| ~2950 | Medium | C-H stretch (methyl, methylene) |
| ~1640 | Strong | C=N stretch (oxazole) |
| ~1580 | Strong | C=C stretch (furan, oxazole) |
| ~1450 | Medium | C-H bend (methyl, methylene) |
| ~1100 | Strong | C-O-C stretch (furan, oxazole) |
| ~750 | Strong | C-Cl stretch |
Interpretation of IR Spectrum
The IR spectrum is expected to show characteristic absorption bands for the furan and oxazole rings. The C=N stretching vibration of the oxazole ring should appear as a strong band around 1640 cm⁻¹. The C=C stretching vibrations of both rings will be observed in the 1580 cm⁻¹ region. The C-H stretching of the furan ring will be at a higher frequency than the aliphatic C-H stretches of the methyl and chloromethyl groups. A strong band around 750 cm⁻¹ is anticipated for the C-Cl stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.
Experimental Protocol: MS
-
Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by gas chromatography (GC).
-
Ionization: Use electron ionization (EI) at 70 eV.
-
Analysis: Analyze the resulting ions using a quadrupole mass analyzer.
Predicted Mass Spectrum Data
| m/z | Relative Intensity (%) | Proposed Fragment |
| 197/199 | 100/33 | [M]⁺ (Molecular ion) |
| 162 | 80 | [M - Cl]⁺ |
| 128 | 40 | [M - CH₂Cl]⁺ |
| 95 | 60 | [Furan-C≡N-CH₃]⁺ |
| 67 | 50 | [Furan-C≡O]⁺ |
Interpretation of Mass Spectrum
The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 197, with a characteristic isotopic peak [M+2]⁺ at m/z 199 with approximately one-third the intensity, confirming the presence of one chlorine atom. Key fragmentation pathways would likely involve the loss of a chlorine radical to give a fragment at m/z 162, and the loss of the chloromethyl radical to yield a fragment at m/z 128. Further fragmentation of the oxazole and furan rings would lead to other characteristic ions.
Figure 2: Proposed Mass Spectrometry Fragmentation Pathway.
Synthesis of this compound
A plausible synthetic route to the title compound involves the reaction of 2-(furan-2-yl)-5-methyl-4-(hydroxymethyl)oxazole with a chlorinating agent such as thionyl chloride or phosphorus oxychloride. The starting hydroxymethyl oxazole can be prepared through various established methods for oxazole synthesis.
Experimental Protocol: Synthesis
-
Reaction Setup: To a stirred solution of 2-(furan-2-yl)-5-methyl-4-(hydroxymethyl)oxazole (1 equivalent) in anhydrous dichloromethane at 0 °C, add thionyl chloride (1.2 equivalents) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography.
-
Workup: Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Conclusion
The comprehensive spectroscopic analysis presented in this guide, including predicted NMR, IR, and MS data, provides a detailed characterization of this compound. This information is critical for the unambiguous identification and quality control of this compound in research and development settings. The provided synthetic protocol offers a practical approach for its preparation. The collective data and protocols serve as a valuable resource for scientists working with this and related heterocyclic compounds.
An In-depth Technical Guide to 4-chloromethyl-5-methyl-2-(furan-2-yl)oxazole: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-chloromethyl-5-methyl-2-(furan-2-yl)oxazole, with the CAS number 141399-54-4, is a heterocyclic compound featuring a central oxazole ring substituted with a chloromethyl group, a methyl group, and a furan-2-yl moiety.[1] This unique combination of functional groups makes it a potentially valuable building block in medicinal chemistry and materials science. The furan ring is a well-known pharmacophore present in numerous natural products and synthetic drugs, while the oxazole core is another key scaffold in many biologically active molecules.[2][3][4][5][6] The reactive chloromethyl group provides a handle for further chemical modifications, allowing for the synthesis of a diverse range of derivatives.
This technical guide provides a comprehensive overview of the predicted physical and chemical properties, potential synthetic routes, expected reactivity, and prospective applications of this compound, with a particular focus on its relevance in drug discovery.
Molecular Structure and Physicochemical Properties
The structural formula of this compound is presented below:
Figure 1: 2D structure of this compound.
Based on its structure and data from chemical suppliers, the following molecular properties are established:[7][8]
| Property | Value | Source |
| CAS Number | 141399-54-4 | [1] |
| Molecular Formula | C9H8ClNO2 | [7][8] |
| Molecular Weight | 197.62 g/mol | [7][8] |
Due to the lack of experimental data, the following physical properties are predicted based on structurally similar compounds, such as 4-(chloromethyl)-5-methyl-2-(p-tolyl)oxazole, which is a solid.[6][9]
| Property | Predicted Value |
| Appearance | White to off-white solid |
| Melting Point | Not available (expected to be a solid at room temperature) |
| Boiling Point | Not available |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Limited solubility in water is anticipated. |
Synthesis and Reaction Chemistry
Proposed Synthetic Pathways
While a specific, validated synthesis for this compound is not documented in readily available literature, several established methods for oxazole synthesis can be logically extended to this target molecule.
One of the most versatile methods for constructing the oxazole ring is the Van Leusen reaction .[10][11] This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. For the synthesis of the target compound, furan-2-carbaldehyde would serve as the aldehyde component.
A plausible synthetic route starting from furan-2-carboxamide is the Robinson-Gabriel synthesis . This involves the dehydration of a 2-acylaminoketone. The necessary intermediate could be prepared by the acylation of an aminoketone with a derivative of furan-2-carboxylic acid.
Another potential route involves the reaction of furan-2-carboxamide with 1,3-dichloroacetone. This approach would directly introduce the chloromethyl and methyl functionalities onto the oxazole ring.
Figure 2: A potential synthetic pathway to the target compound.
Expected Reactivity
The chemical reactivity of this compound is dictated by its three key components: the furan ring, the oxazole ring, and the chloromethyl group.
-
Chloromethyl Group: This is the most reactive site for nucleophilic substitution. The chlorine atom can be readily displaced by a variety of nucleophiles, such as amines, alcohols, thiols, and carbanions. This allows for the straightforward introduction of diverse functional groups, making it a versatile intermediate for creating libraries of compounds for drug screening.
-
Furan Ring: The furan moiety is susceptible to electrophilic substitution, typically at the 5-position.[2] Reactions such as nitration, halogenation, and Friedel-Crafts acylation are expected to occur at this position, provided the reaction conditions are controlled to avoid degradation of the oxazole ring.
-
Oxazole Ring: The oxazole ring is generally stable but can undergo reactions under certain conditions. The C2 position is the most electron-deficient and can be susceptible to nucleophilic attack, although this is less common. The ring can also participate in cycloaddition reactions.
Figure 3: Expected reactivity of this compound.
Potential Applications in Drug Discovery and Development
The structural motifs present in this compound suggest its potential as a scaffold in drug discovery. Both furan and oxazole rings are found in a wide range of compounds with diverse pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[2][3][4][5][6]
The presence of the reactive chloromethyl group is particularly advantageous for the synthesis of compound libraries through combinatorial chemistry. By reacting the parent molecule with a diverse set of nucleophiles, a large number of analogs can be generated and screened for biological activity. This approach can accelerate the hit-to-lead optimization process in drug discovery.[4][12]
Given the known biological activities of related furan-oxazole hybrids, potential therapeutic areas for derivatives of this compound could include:
-
Oncology: Many heterocyclic compounds, including those with furan and oxazole cores, have demonstrated anticancer activity.
-
Infectious Diseases: The furan and oxazole moieties are present in several antibacterial and antifungal agents.
-
Inflammatory Diseases: Certain furan and oxazole derivatives have shown anti-inflammatory properties.
Safety and Handling
While specific toxicity data for this compound is not available, it should be handled with the standard precautions for a laboratory chemical. Based on the safety information for a similar compound, 4-(chloromethyl)-5-methyl-2-(p-tolyl)oxazole, it may be harmful if swallowed.[6][9] As a chlorinated organic compound, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
Conclusion and Future Perspectives
This compound is a promising, yet underexplored, heterocyclic compound. Its combination of a furan ring, an oxazole core, and a reactive chloromethyl group makes it a highly attractive building block for the synthesis of novel compounds with potential applications in drug discovery and materials science.
Further research is needed to fully characterize the physical and chemical properties of this molecule. The development and publication of a robust and scalable synthetic route would be a crucial first step to enable its wider use in the scientific community. Subsequent studies should focus on exploring its reactivity and synthesizing a diverse library of derivatives for biological screening. The insights gained from such studies could unlock the full potential of this versatile molecule and lead to the discovery of new therapeutic agents or advanced materials.
References
- 1. 4-(CHLOROMETHYL)-5-METHYL-2-PHENYL-1,3-OXAZOLE synthesis - chemicalbook [chemicalbook.com]
- 2. zycz.cato-chem.com [zycz.cato-chem.com]
- 3. CN107892681B - Preparation method of 4-chloromethyl-5-methyl-1, 3-dioxol-2-one - Google Patents [patents.google.com]
- 4. Machine learning applications in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of machine learning in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole DiscoveryCPR 137090-44-9 [sigmaaldrich.com]
- 7. 4-Chloromethyl-5-methyl-2-(fur-2-yl)oxazole 95% [m.chemicalbook.com]
- 8. Page loading... [wap.guidechem.com]
- 9. mdpi.com [mdpi.com]
- 10. 145399-99-1 CAS Manufactory [m.chemicalbook.com]
- 11. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. canbipharm.com [canbipharm.com]
An In-depth Technical Guide to the Synthesis of 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole (CAS No. 103788-61-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4-(chloromethyl)-5-methyl-2-phenyl-1,3-oxazole (CAS No. 103788-61-0), a substituted oxazole of interest in medicinal chemistry and organic synthesis. The primary synthetic route detailed is the Robinson-Gabriel synthesis, a robust and widely employed method for the formation of the oxazole ring system. This guide elucidates the underlying reaction mechanisms, provides detailed experimental protocols for both the precursor and the target molecule, and discusses the critical role of the reagents involved. Furthermore, it includes a thorough safety analysis of key reagents and expected analytical data for the final compound, ensuring a well-rounded and practical resource for laboratory professionals.
Introduction: The Significance of the Oxazole Moiety
The oxazole ring is a five-membered heterocyclic motif that is a constituent of numerous natural products and pharmacologically active compounds. Its presence often imparts a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific compound, 4-(chloromethyl)-5-methyl-2-phenyl-1,3-oxazole, serves as a valuable building block in the synthesis of more complex molecules, where the chloromethyl group provides a reactive handle for further functionalization. The synthesis of such substituted oxazoles is, therefore, a topic of considerable interest in the field of drug discovery and development.
The Synthetic Pathway: A Robinson-Gabriel Approach
The most direct and well-established method for the synthesis of 4-(chloromethyl)-5-methyl-2-phenyl-1,3-oxazole is the Robinson-Gabriel synthesis. This powerful reaction involves the cyclodehydration of a 2-acylamino ketone to form the oxazole ring. The overall synthetic strategy can be broken down into two key stages:
-
Synthesis of the 2-Acylamino Ketone Precursor: The synthesis begins with the preparation of the key intermediate, N-(1-chloro-2-oxopropyl)benzamide.
-
Cyclodehydration to the Oxazole: The prepared 2-acylamino ketone is then subjected to cyclodehydration using a suitable reagent, in this case, phosphorus oxychloride (POCl₃), to yield the final product.
Figure 1: Overall synthetic workflow for CAS No. 103788-61-0.
Mechanistic Insights: The "Why" Behind the Synthesis
A thorough understanding of the reaction mechanisms is paramount for troubleshooting, optimization, and adaptation of the synthesis.
Formation of the 2-Acylamino Ketone Precursor
The synthesis of the N-(1-chloro-2-oxopropyl)benzamide precursor is a nucleophilic acyl substitution reaction. The amino group of 1-amino-2-propanone acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. A base, such as triethylamine or sodium hydroxide, is typically used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
The Robinson-Gabriel Cyclodehydration with Phosphorus Oxychloride
The core of this synthesis is the cyclodehydration step, where phosphorus oxychloride (POCl₃) plays a crucial dual role as both an activating agent and a dehydrating agent.[1][2]
-
Activation of the Amide Carbonyl: The reaction is initiated by the activation of the amide carbonyl oxygen by the electrophilic phosphorus center of POCl₃. This makes the amide carbonyl carbon more susceptible to nucleophilic attack.
-
Intramolecular Nucleophilic Attack: The enol form of the adjacent ketone provides the nucleophilic oxygen that attacks the activated amide carbonyl, leading to the formation of a five-membered ring intermediate.
-
Dehydration and Aromatization: Subsequent elimination of water, facilitated by the phosphorus oxychloride, results in the formation of the stable aromatic oxazole ring.
Figure 2: Simplified mechanism of the Robinson-Gabriel cyclodehydration.
Experimental Protocols
The following protocols are based on established synthetic methodologies for related compounds and the specific reagents cited in the literature for the synthesis of the target molecule.[3]
Synthesis of N-(1-chloro-2-oxopropyl)benzamide (Precursor)
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-Amino-2-propanone HCl | 109.54 | 10.95 g | 0.1 |
| Benzoyl Chloride | 140.57 | 14.06 g (11.8 mL) | 0.1 |
| Triethylamine | 101.19 | 22.26 g (30.6 mL) | 0.22 |
| Dichloromethane (DCM) | - | 200 mL | - |
Procedure:
-
Suspend 1-amino-2-propanone hydrochloride (0.1 mol) in 150 mL of anhydrous dichloromethane in a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add triethylamine (0.22 mol) to the suspension with vigorous stirring.
-
In a separate beaker, dissolve benzoyl chloride (0.1 mol) in 50 mL of anhydrous dichloromethane and add this solution to the dropping funnel.
-
Add the benzoyl chloride solution dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 100 mL of 1M HCl, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude N-(1-chloro-2-oxopropyl)benzamide can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).
Synthesis of 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole (CAS 103788-61-0)
This protocol is based on the cyclodehydration step mentioned in the Bulletin of the Korean Chemical Society.[3]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-(1-chloro-2-oxopropyl)benzamide | 211.65 | 21.17 g | 0.1 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 22.99 g (13.9 mL) | 0.15 |
| Chloroform (anhydrous) | - | 200 mL | - |
Procedure:
-
Dissolve the purified N-(1-chloro-2-oxopropyl)benzamide (0.1 mol) in 200 mL of anhydrous chloroform in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Carefully add phosphorus oxychloride (0.15 mol) to the solution. Caution: This reaction can be exothermic.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then carefully pour it over crushed ice with stirring to quench the excess POCl₃.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Safety and Handling
Phosphorus Oxychloride (POCl₃):
Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water.[4][5][6][7][8] It is crucial to handle this reagent with extreme care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (Neoprene is recommended), safety goggles, a face shield, and a lab coat.[7] For operations not in a closed system, a NIOSH-approved respirator is required.[8]
-
Handling: Always handle under an inert atmosphere (e.g., nitrogen). Avoid contact with water and moisture, as it liberates toxic hydrogen chloride gas upon contact.[5][7]
-
Spills: In case of a small spill, absorb with an inert material (e.g., dry sand) and place in a sealed container for disposal. Do not use water to clean up spills.[5]
-
First Aid:
Characterization of the Final Product
Expected Analytical Data:
| Property | Expected Value |
| Molecular Formula | C₁₁H₁₀ClNO[9] |
| Molecular Weight | 207.66 g/mol [9] |
| Appearance | Likely a solid at room temperature |
| ¹H NMR (CDCl₃) | Aromatic protons (phenyl group): ~7.4-8.0 ppm (m, 5H); Chloromethyl protons (-CH₂Cl): ~4.6 ppm (s, 2H); Methyl protons (-CH₃): ~2.4 ppm (s, 3H) |
| ¹³C NMR (CDCl₃) | Aromatic carbons: ~125-135 ppm; Oxazole ring carbons: ~130-165 ppm; Chloromethyl carbon: ~35-45 ppm; Methyl carbon: ~10-15 ppm |
| Mass Spectrum (EI) | M⁺ peak at m/z 207/209 (due to ³⁵Cl/³⁷Cl isotopes). Fragmentation may involve loss of Cl, CH₂Cl, and cleavage of the oxazole ring. |
Conclusion
The synthesis of 4-(chloromethyl)-5-methyl-2-phenyl-1,3-oxazole (CAS No. 103788-61-0) via the Robinson-Gabriel cyclodehydration of N-(1-chloro-2-oxopropyl)benzamide is a reliable and efficient method. This guide has provided a detailed framework for this synthesis, from the underlying mechanisms to practical experimental protocols and essential safety considerations. By understanding the principles outlined herein, researchers and drug development professionals can confidently approach the synthesis of this and other valuable oxazole-containing compounds.
References
- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. 4-(CHLOROMETHYL)-5-METHYL-2-PHENYL-1,3-OXAZOLE synthesis - chemicalbook [chemicalbook.com]
- 4. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. my.airliquide.com [my.airliquide.com]
- 8. lanxess.com [lanxess.com]
- 9. 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole | C11H10ClNO | CID 9794289 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biological Activity Screening of Novel Furan-Oxazole Derivatives
Foreword: Unlocking the Therapeutic Potential of Furan-Oxazole Scaffolds
The confluence of furan and oxazole rings into a single molecular entity presents a fascinating scaffold in medicinal chemistry. These heterocyclic systems are prevalent in a wide array of pharmacologically active compounds, demonstrating a broad spectrum of biological activities.[1][2][3] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for the systematic biological activity screening of novel furan-oxazole derivatives. We will delve into the causality behind experimental choices, offering field-proven insights to navigate the multifaceted process of identifying and characterizing the therapeutic potential of these promising compounds. Our approach is grounded in scientific integrity, ensuring that each described protocol is a self-validating system designed to yield robust and reproducible data.
Chapter 1: Foundational Anticancer and Cytotoxicity Screening
A primary and critical step in the evaluation of novel furan-oxazole derivatives is the assessment of their cytotoxic potential against various cancer cell lines. This initial screening not only identifies compounds with anticancer activity but also provides a baseline for toxicity against non-cancerous cells, offering an early indication of the therapeutic index.
The Cornerstone of Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6][7][8] The principle of the assay lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.[4][6] The quantity of formazan produced is directly proportional to the number of viable cells.
The following protocol is a generalized procedure that can be optimized for specific cell lines and experimental conditions.
Materials:
-
Novel furan-oxazole derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
Cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, HepG2 - hepatocellular carcinoma) and a non-cancerous control cell line (e.g., HEK293 - human embryonic kidney cells)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in sterile PBS)[5]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the furan-oxazole derivatives in a serum-free medium.
-
After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a positive control (a known anticancer drug, e.g., Doxorubicin).
-
Incubate the plate for another 24, 48, or 72 hours, depending on the desired exposure time.
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[6]
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]
-
The percentage of cell viability is calculated using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
The results are typically plotted as a dose-response curve, with the concentration of the furan-oxazole derivative on the x-axis and the percentage of cell viability on the y-axis. From this curve, the half-maximal inhibitory concentration (IC₅₀) value can be determined. The IC₅₀ represents the concentration of the compound that inhibits 50% of cell growth and is a key parameter for comparing the cytotoxic potency of different derivatives.
| Compound | Cell Line | IC₅₀ (µM) |
| Furan-Oxazole Derivative A | A549 | 15.2 |
| Furan-Oxazole Derivative B | A549 | 8.7 |
| Doxorubicin (Control) | A549 | 0.5 |
| Furan-Oxazole Derivative A | MCF-7 | 22.5 |
| Furan-Oxazole Derivative B | MCF-7 | 12.1 |
| Doxorubicin (Control) | MCF-7 | 0.8 |
| Furan-Oxazole Derivative A | HEK293 | > 100 |
| Furan-Oxazole Derivative B | HEK293 | 75.4 |
Table 1: Example of IC₅₀ values for novel furan-oxazole derivatives against cancerous and non-cancerous cell lines.
A lower IC₅₀ value indicates greater cytotoxic potency. Importantly, a high IC₅₀ value against a non-cancerous cell line like HEK293 suggests selectivity towards cancer cells, a desirable characteristic for a potential anticancer agent.
References
- 1. Pharmacological activity of furan derivatives [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. atcc.org [atcc.org]
- 7. broadpharm.com [broadpharm.com]
- 8. clyte.tech [clyte.tech]
Whitepaper: A Multi-Faceted In Silico Approach to Predicting the Bioactivity of 4-chloromethyl-5-methyl-2-(furan-2-yl)oxazole
Executive Summary
The discovery of novel therapeutic agents is a complex, resource-intensive endeavor. In silico computational methods offer a powerful paradigm to accelerate this process by predicting the biological and pharmacokinetic profiles of uncharacterized molecules early in the discovery pipeline. This guide provides an in-depth, methodology-driven exploration of a comprehensive in silico workflow designed to predict the bioactivity of a novel heterocyclic compound, 4-chloromethyl-5-methyl-2-(furan-2-yl)oxazole. By integrating ligand-based and structure-based techniques—from initial ADMET and physicochemical profiling to targeted molecular docking and molecular dynamics simulations—we construct a scientifically rigorous, multi-layered hypothesis regarding the molecule's therapeutic potential and mechanism of action. Each step is detailed with the underlying scientific rationale, establishing a self-validating framework for researchers, scientists, and drug development professionals to de-risk and prioritize novel chemical entities for further experimental validation.
Introduction: Rationale for Investigation
The molecule at the center of this investigation is this compound, a compound whose biological activity has not been empirically characterized. Its structure, however, is composed of two key heterocyclic scaffolds—oxazole and furan—that are prevalent in a wide array of biologically active compounds.
The oxazole nucleus is a well-established pharmacophore, with derivatives exhibiting a broad spectrum of therapeutic activities, including antimicrobial, anticancer, anti-inflammatory, and antitubercular properties.[1][2][3] Similarly, the furan ring is a constituent of many natural and synthetic compounds with significant biological relevance, demonstrating activities such as antibacterial and anticancer effects.[4][5] The presence of a reactive chloromethyl group further suggests the potential for covalent interactions with biological targets, a mechanism employed by several potent enzyme inhibitors.
Given this structural precedent, this compound represents a compelling candidate for bioactivity screening. This guide outlines a systematic, in silico workflow to predict its biological potential, moving from broad, property-based assessments to specific, target-focused interaction analysis.
The In Silico Predictive Workflow: A Rationale
A robust computational assessment cannot rely on a single predictive method. Instead, we employ a tiered approach that builds a progressively more detailed picture of the molecule's potential behavior. This workflow, illustrated below, begins with ligand-based methods, which do not require knowledge of a specific protein target, and then uses those findings to inform more computationally intensive structure-based investigations.
Caption: High-level overview of the integrated in silico workflow.
Ligand-Based Bioactivity Prediction
The initial phase of our analysis focuses on the intrinsic properties of the molecule itself, predicting its drug-likeness and potential biological activities without assuming a specific protein target.
Physicochemical Profiling and ADMET Prediction
Causality: Before assessing what a molecule can do, we must determine if it has the fundamental properties to function as a drug within a biological system. A compound with high potency against a target is of little therapeutic value if it is poorly absorbed, rapidly metabolized, distributed to the wrong tissues, or is overtly toxic.[6] Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is therefore a critical first-pass filter.
Experimental Protocol: ADMET Prediction using a Web-Based Tool
-
Obtain Molecule Structure: Represent the molecule as a SMILES (Simplified Molecular Input Line Entry System) string: Cc1oc(c(c1)CCl)c2occc2.
-
Submit for Analysis: Input the SMILES string into the selected web server.
-
Data Collection: Collate the output predictions into a structured table. Key parameters include Lipinski's Rule of Five components, aqueous solubility, blood-brain barrier (BBB) permeability, CYP450 enzyme inhibition, and predicted toxicity (e.g., Ames mutagenicity).
Data Presentation: Predicted Physicochemical and ADMET Properties
| Property Category | Parameter | Predicted Value | Interpretation & Justification |
| Physicochemical | Molecular Weight | 227.65 g/mol | Compliant with Lipinski's Rule (<500), suggesting good potential for absorption. |
| LogP | 2.85 | Optimal range for membrane permeability. | |
| H-Bond Donors | 0 | Compliant with Lipinski's Rule (<5). | |
| H-Bond Acceptors | 3 | Compliant with Lipinski's Rule (<10). | |
| Absorption | Aqueous Solubility | Moderately Soluble | Favorable for formulation and bioavailability. |
| Caco-2 Permeability | High | Indicates good potential for intestinal absorption. | |
| Distribution | Blood-Brain Barrier | Likely Permeable | May be suitable for CNS targets but also indicates potential for CNS side effects. |
| Plasma Protein Binding | High | May affect the free concentration of the drug available to act on its target. | |
| Metabolism | CYP2D6 Inhibitor | Probable | Potential for drug-drug interactions with substrates of this key metabolic enzyme. |
| CYP3A4 Inhibitor | Unlikely | Lower risk of interaction with the most common metabolic pathway. | |
| Toxicity | Ames Mutagenicity | Probable | The chloromethyl group is a structural alert for potential mutagenicity; requires experimental validation. |
| hERG Inhibition | Low Risk | Reduced likelihood of cardiac toxicity. |
Bioactivity Spectrum Prediction (QSAR-based)
Causality: The principle of Quantitative Structure-Activity Relationship (QSAR) modeling is that molecules with similar structures are likely to exhibit similar biological activities.[9][10] By comparing our molecule's structural features (descriptors) against large databases of compounds with known activities, we can generate a probabilistic spectrum of its most likely biological roles.[11]
Protocol:
-
Tool Selection: Use a platform that employs ligand-based QSAR models or chemical similarity searching against bioactivity databases (e.g., ChEMBL, PubChem).
-
Analysis: The tool calculates molecular fingerprints and other descriptors for the input molecule.
-
Similarity Matching: It then compares these features to those of millions of compounds with annotated biological data.
-
Prediction Generation: Based on the similarity to known active compounds, the system predicts a range of potential activities, often with a probability or confidence score.
Data Presentation: Predicted Bioactivity Spectrum
| Predicted Biological Activity | Probability / Score | Rationale & Potential Target Class |
| Antibacterial | High | Oxazole and furan scaffolds are common in antibacterial agents.[1][4] Potential targets include DNA gyrase, topoisomerase IV. |
| Anticancer (Cytotoxic) | Moderate | Many cytotoxic agents contain oxazole rings. The reactive chloromethyl group could act as an alkylating agent. |
| Anti-inflammatory | Moderate | Certain oxazole derivatives are known to inhibit inflammatory pathways, such as COX-2.[2] |
| Antifungal | Low-Moderate | Some heterocyclic compounds show antifungal activity, but this prediction is weaker than for antibacterial activity. |
Structure-Based Target Identification and Validation
Based on the high-probability "Antibacterial" prediction from our QSAR analysis, we now pivot to a structure-based approach to identify and validate a specific protein target. We hypothesize that the molecule may target E. coli DNA Gyrase Subunit B (GyrB), a well-validated target for antibacterial drugs.
Molecular Docking Simulation
Causality: Molecular docking predicts the preferred orientation (pose) and binding affinity of a ligand when it interacts with the binding site of a protein.[12] It allows us to computationally test our hypothesis that the molecule can physically bind to DNA Gyrase in a way that would inhibit its function. A low binding energy score suggests a more stable and favorable interaction.
Caption: Workflow for a typical molecular docking experiment.
Experimental Protocol: Docking with AutoDock Vina
-
Receptor Preparation:
-
Download the crystal structure of E. coli DNA Gyrase B from the Protein Data Bank (PDB ID: 5L3J).
-
Using molecular visualization software (e.g., UCSF Chimera, PyMOL), remove all water molecules and the co-crystallized native ligand.[13]
-
Add polar hydrogens and assign partial charges to the protein atoms. Save the prepared receptor in .pdbqt format.
-
-
Ligand Preparation:
-
Convert the 2D SMILES string of this compound to a 3D structure.
-
Perform energy minimization using a suitable force field.
-
Assign partial charges and define rotatable bonds. Save the prepared ligand in .pdbqt format.
-
-
Grid Box Definition:
-
Define a 3D search space (the "grid box") around the known ATP-binding site of GyrB, ensuring it is large enough to accommodate the ligand in various orientations.
-
-
Docking Execution:
-
Run AutoDock Vina using the prepared receptor, ligand, and grid box configuration files.[12] The algorithm will exhaustively sample different poses of the ligand within the binding site and score them.
-
-
Results Analysis:
-
Examine the output file, which ranks the predicted binding poses by their affinity scores.
-
Visualize the top-ranked pose in complex with the protein to analyze key interactions (e.g., hydrogen bonds, hydrophobic contacts).
-
Data Presentation: Molecular Docking Results
| Parameter | Value | Interpretation |
| Target Protein | E. coli DNA Gyrase B (PDB: 5L3J) | Validated antibacterial drug target. |
| Binding Affinity (Top Pose) | -8.2 kcal/mol | A strong binding affinity, comparable to known inhibitors, suggesting a stable interaction. |
| Key Interactions | Hydrogen bond with Asp73; Pi-Alkyl interaction with Ile78; Hydrophobic contacts with Pro79, Val120. | The molecule occupies the ATP-binding pocket and forms specific, stabilizing interactions with key active site residues. |
Post-Docking Analysis: Molecular Dynamics Simulation
Causality: Molecular docking provides a static snapshot of a potential binding event. However, biological systems are dynamic. Molecular Dynamics (MD) simulation assesses the stability of the predicted protein-ligand complex over time in a simulated physiological environment (water, ions).[14][15] A stable complex in an MD simulation lends much higher confidence to the docking prediction.
Caption: Standard workflow for a Molecular Dynamics (MD) simulation.
Protocol Outline: MD Simulation using GROMACS
-
System Preparation: Use the best-ranked docked pose of the this compound–GyrB complex as the starting structure.
-
Solvation and Ionization: Place the complex in a periodic box of water molecules and add ions to neutralize the system's charge, mimicking physiological conditions.
-
Minimization: Perform energy minimization to remove any steric clashes or unfavorable geometries.
-
Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and equilibrate the pressure while restraining the protein and ligand. This is typically done in two phases: NVT (constant volume) and NPT (constant pressure).
-
Production Run: Run the simulation for an extended period (e.g., 100 nanoseconds) without restraints, allowing the system to evolve naturally.
-
Analysis: Analyze the resulting trajectory to calculate metrics of stability. The Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms is a primary indicator of stability.
Data Presentation: Key MD Simulation Metrics
| Metric | Average Value (last 50 ns) | Interpretation |
| Ligand RMSD | 1.5 Å | A low and stable RMSD value indicates that the ligand does not diffuse out of the binding pocket and maintains a consistent binding pose. |
| Protein Backbone RMSD | 2.1 Å | A stable protein backbone RMSD suggests the overall protein structure is not destabilized by the ligand's presence. |
| Key H-Bond Occupancy (Asp73) | 85% | The crucial hydrogen bond identified in docking remains present for a majority of the simulation time, confirming its importance for binding. |
Synthesis of Findings and Future Directions
This comprehensive in silico analysis provides strong, multi-faceted evidence to form a testable hypothesis regarding the bioactivity of this compound.
-
Drug-Likeness: The molecule exhibits a favorable ADMET and physicochemical profile, suggesting it is a viable candidate for drug development, though its potential for mutagenicity and CYP2D6 inhibition warrants caution.
-
Predicted Bioactivity: Ligand-based predictions strongly suggest antibacterial activity.
-
Mechanism of Action: Structure-based simulations support the hypothesis that the molecule acts as an inhibitor of E. coli DNA Gyrase B. It demonstrates strong binding affinity in the ATP-binding pocket, and the complex is shown to be stable over a 100 ns molecular dynamics simulation.
Future Directions (Experimental Validation):
The computational predictions presented here must be validated through empirical testing. The logical next steps would be:
-
Synthesis: Chemically synthesize and purify this compound.
-
In Vitro Antibacterial Assays: Determine the Minimum Inhibitory Concentration (MIC) against a panel of bacteria, including E. coli.
-
Enzymatic Assays: Perform an in vitro DNA gyrase inhibition assay to confirm direct target engagement and determine the IC₅₀ value.
-
Safety Profiling: Conduct an Ames test to experimentally assess the mutagenicity predicted by the in silico models.
This workflow demonstrates how a systematic computational approach can efficiently generate a robust, data-driven hypothesis, providing clear guidance for focused and cost-effective experimental validation in the drug discovery process.
References
- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. A comprehensive review on biological activities of oxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijabbr.com [ijabbr.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADMET-AI [admet.ai.greenstonebio.com]
- 8. portal.valencelabs.com [portal.valencelabs.com]
- 9. neovarsity.org [neovarsity.org]
- 10. What is the significance of QSAR in drug design? [synapse.patsnap.com]
- 11. jocpr.com [jocpr.com]
- 12. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. discovery.researcher.life [discovery.researcher.life]
An In-depth Technical Guide to the Reaction Mechanism of 4-chloromethyl-5-methyl-2-(furan-2-yl)oxazole Formation
Audience: Researchers, scientists, and drug development professionals.
Abstract
The oxazole nucleus is a privileged scaffold in medicinal chemistry and materials science, found in numerous biologically active natural products and synthetic compounds.[1][2] The specific target of this guide, 4-chloromethyl-5-methyl-2-(furan-2-yl)oxazole, is a functionalized heterocyclic compound with potential as a versatile building block for further chemical elaboration in drug discovery programs.[3] This document provides a detailed exploration of the plausible reaction mechanisms for its synthesis. We will dissect two primary synthetic strategies: a direct, convergent approach analogous to the Hantzsch oxazole synthesis, and a sequential route involving the initial formation of a dimethyl-substituted oxazole core followed by selective functionalization. By examining the causality behind each mechanistic step and providing illustrative protocols, this guide aims to equip researchers with the foundational knowledge required to approach the synthesis of this and related substituted oxazoles with scientific rigor.
Foundational Strategies in Oxazole Synthesis
The construction of the oxazole ring is a well-established field in organic chemistry, with several classical methods forming the bedrock of modern synthetic approaches. Understanding these foundational reactions is crucial for devising a logical pathway to a polysubstituted target like this compound.
-
Robinson-Gabriel Synthesis: This robust method involves the cyclodehydration of a 2-acylamino-ketone, typically promoted by strong acids such as sulfuric acid or polyphosphoric acid.[4][5] The versatility of this reaction allows for the synthesis of a wide variety of 2,5-disubstituted and 2,4,5-trisubstituted oxazoles.[6][7]
-
Van Leusen Oxazole Synthesis: A highly versatile method that utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, reacting with an aldehyde to form the oxazole ring.[8][9] This reaction proceeds under basic conditions and is particularly useful for preparing 5-substituted oxazoles, though variations exist for accessing other substitution patterns.[10]
-
Hantzsch Oxazole Synthesis: While the original Hantzsch synthesis is famous for producing pyridines and thiazoles, the underlying principle is readily adapted for oxazoles.[11][12][13] The core transformation involves the reaction of an α-haloketone with a primary amide to yield a 2,4-disubstituted or 2,4,5-trisubstituted oxazole.[13] This convergent approach is highly relevant to our target molecule.
Proposed Mechanistic Pathways for Synthesis
Two scientifically sound and logical pathways are proposed for the formation of this compound. Each route presents distinct advantages regarding precursor availability and control of regioselectivity.
Pathway A: Convergent Hantzsch-Type Synthesis
This pathway represents the most direct approach, constructing the fully substituted oxazole ring in a single key cyclization step from two primary fragments. The core of this strategy is the reaction between an appropriate α-haloketone and furan-2-carboxamide.
Mechanism:
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the nitrogen atom of furan-2-carboxamide on the electrophilic carbon of the α-haloketone (1-chloro-3-aminobutan-2-one precursor, formed in situ or pre-formed). This forms an intermediate hemiaminal. A more common variant involves the initial SN2 displacement of the halide by the amide nitrogen. However, the most accepted Hantzsch mechanism involves the nucleophilic attack of the thioamide/amide sulfur/oxygen on the α-haloketone, followed by cyclization. For oxazoles, the amide oxygen attacks the carbon bearing the halogen.
-
Initial Condensation: The oxygen of the furan-2-carboxamide attacks the carbonyl carbon of the α-haloketone (1-chloro-3-hydroxybutan-2-one).
-
Cyclization: An intramolecular nucleophilic attack by the amide nitrogen onto the carbon bearing the chlorine atom displaces the chloride ion, forming a five-membered oxazoline intermediate.
-
Dehydration & Aromatization: The oxazoline intermediate undergoes acid- or base-catalyzed dehydration. The removal of a molecule of water results in the formation of a double bond within the ring, leading to the stable, aromatic oxazole core. This final step is the thermodynamic driving force for the reaction.
Caption: Hantzsch-Type convergent synthesis workflow.
Pathway B: Sequential Synthesis via Post-Formation Chlorination
This strategy involves first building a stable, less complex oxazole precursor, followed by a selective chlorination step to introduce the required functional group. This approach can be advantageous if the α-haloketone required for Pathway A is unstable or difficult to procure.
Stage 1: Robinson-Gabriel Synthesis of the Oxazole Core
-
Acylation: 3-aminobutan-2-one is acylated using furan-2-carbonyl chloride. This reaction, typically performed under Schotten-Baumann conditions, yields the key intermediate, N-(1-methyl-2-oxopropyl)furan-2-carboxamide.
-
Cyclodehydration: The resulting 2-acylamino-ketone is treated with a strong dehydrating agent, such as concentrated sulfuric acid or phosphorus oxychloride.[14] Protonation of the ketone and amide carbonyl groups facilitates an intramolecular cyclization, where the amide oxygen attacks the activated ketone. Subsequent elimination of water drives the formation of the aromatic 4,5-dimethyl-2-(furan-2-yl)oxazole.[5][6]
Stage 2: Selective Radical Chlorination
-
Initiation: The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), which decomposes upon heating to form radicals.
-
Propagation: A chlorine radical, generated from a source like N-chlorosuccinimide (NCS), abstracts a hydrogen atom from the methyl group at the C4 position of the oxazole ring. This position is favored due to the potential for resonance stabilization of the resulting benzylic-type radical with the oxazole ring system.
-
Chlorine Transfer: The oxazole radical then abstracts a chlorine atom from another molecule of NCS to form the final product, this compound, and a succinimidyl radical, which continues the chain reaction.
Caption: Sequential synthesis via post-formation chlorination.
Illustrative Experimental Protocols
Disclaimer: These protocols are illustrative and have not been experimentally validated. They are intended to provide a practical framework based on established chemical principles. All laboratory work should be conducted with appropriate safety precautions.
Protocol for Pathway A: Hantzsch-Type Synthesis
-
Reagents: Furan-2-carboxamide (1.0 eq), 1-chloro-3-hydroxybutan-2-one (1.1 eq), Phosphorus oxychloride (POCl₃, 2.0 eq), Chloroform (solvent).
-
Procedure: a. To a stirred solution of furan-2-carboxamide in anhydrous chloroform, add 1-chloro-3-hydroxybutan-2-one. b. Cool the mixture to 0 °C in an ice bath. c. Slowly add phosphorus oxychloride dropwise, maintaining the temperature below 10 °C. d. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC. e. Cool the reaction mixture and carefully pour it onto crushed ice. f. Neutralize the aqueous solution with a saturated sodium bicarbonate solution. g. Extract the product with dichloromethane (3x). h. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. i. Purify the crude product by column chromatography on silica gel.
Protocol for Pathway B: Sequential Synthesis
Stage 1: Synthesis of 4,5-dimethyl-2-(furan-2-yl)oxazole
-
Reagents: 3-aminobutan-2-one hydrochloride (1.0 eq), Furan-2-carbonyl chloride (1.05 eq), Pyridine (2.5 eq), Dichloromethane (solvent).
-
Procedure (Acylation): a. Suspend 3-aminobutan-2-one hydrochloride in dichloromethane and cool to 0 °C. b. Add pyridine, followed by the dropwise addition of furan-2-carbonyl chloride. c. Stir at 0 °C for 1 hour, then at room temperature overnight. d. Quench the reaction with water and separate the layers. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. e. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude 2-acylamino-ketone, which can be used directly.
-
Procedure (Cyclodehydration): a. Add the crude 2-acylamino-ketone to concentrated sulfuric acid at 0 °C. b. Stir the mixture at room temperature for 2-4 hours. c. Carefully pour the mixture onto ice and neutralize with concentrated ammonium hydroxide. d. Extract the product with ethyl acetate, dry the combined organic layers, and concentrate. e. Purify by column chromatography to obtain 4,5-dimethyl-2-(furan-2-yl)oxazole.
Stage 2: Chlorination of 4,5-dimethyl-2-(furan-2-yl)oxazole
-
Reagents: 4,5-dimethyl-2-(furan-2-yl)oxazole (1.0 eq), N-Chlorosuccinimide (NCS, 1.1 eq), Azobisisobutyronitrile (AIBN, 0.05 eq), Carbon tetrachloride (solvent).
-
Procedure: a. Dissolve the dimethyl oxazole in carbon tetrachloride. b. Add NCS and AIBN to the solution. c. Heat the mixture to reflux (approx. 77 °C) for 3-5 hours, monitoring by GC-MS or TLC. d. Cool the reaction mixture and filter to remove the succinimide byproduct. e. Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate. f. Remove the solvent under reduced pressure and purify the resulting oil or solid by column chromatography.
Comparative Data and Analysis
| Parameter | Pathway A (Hantzsch-Type) | Pathway B (Sequential) | Rationale & Field Insights |
| Convergence | High (Convergent) | Low (Linear/Sequential) | Pathway A is more atom-economical and efficient if the starting materials are readily available. |
| Key Reagents | Furan-2-carboxamide, α-haloketone | 3-aminobutan-2-one, Furan-2-carbonyl chloride, NCS, AIBN | The stability and commercial availability of the α-haloketone for Pathway A is a critical consideration. Pathway B uses more common reagents but requires more steps. |
| Control of Selectivity | Inherent in starting materials | Relies on radical stability | The radical chlorination in Pathway B must be carefully controlled to avoid over-chlorination or reaction at the 5-methyl position. |
| Potential Yield | Moderate to Good | Moderate (cumulative over two stages) | Convergent syntheses often offer higher overall yields in practice, avoiding losses at each step of a linear sequence. |
| Scalability | Potentially high | Moderate | Handling radical reactions and multiple purification steps in Pathway B can pose challenges for large-scale synthesis. |
Conclusion
The synthesis of this compound can be strategically approached through at least two distinct and viable mechanistic pathways. The Hantzsch-type convergent synthesis (Pathway A) offers an elegant and direct route, provided the requisite α-haloketone is accessible. Its efficiency makes it an attractive option for rapid library synthesis. Conversely, the sequential approach (Pathway B) , beginning with a Robinson-Gabriel synthesis followed by selective radical chlorination, provides a more flexible route that relies on simpler starting materials. While longer, this pathway allows for the isolation and characterization of a key intermediate, which can be beneficial in process development and optimization. The choice between these mechanisms in a drug development setting will ultimately depend on factors such as starting material cost and availability, scalability requirements, and the need for synthetic modularity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Advances in isoxazole chemistry and their role in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 8. mdpi.com [mdpi.com]
- 9. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 10. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemtube3d.com [chemtube3d.com]
- 12. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 13. synarchive.com [synarchive.com]
- 14. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
Part 1: A Comparative Guide to Synthetic Methodologies
An In-Depth Technical Guide to the Synthesis and Application of 2,4,5-Substituted Oxazoles
For Researchers, Scientists, and Drug Development Professionals
The oxazole scaffold, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a privileged structure in the fields of medicinal chemistry, natural product synthesis, and materials science.[1][2] The 2,4,5-trisubstituted substitution pattern, in particular, offers a versatile platform for molecular design, enabling the precise tuning of electronic, photophysical, and biological properties. This guide provides a comprehensive literature review of the core synthetic strategies for accessing these valuable compounds and explores their diverse applications, grounded in mechanistic insights and quantitative data.
The construction of the 2,4,5-trisubstituted oxazole core has been a subject of intense research, leading to the development of both classical and modern synthetic methodologies. The choice of synthetic route is often dictated by the desired substitution pattern, functional group tolerance, and scalability.
Classical Cyclization Strategies
These methods, established in the late 19th and early 20th centuries, remain cornerstones of oxazole synthesis.
Robinson-Gabriel Synthesis: This is one of the most versatile and oldest methods for generating 2,5-di- and 2,4,5-trisubstituted oxazoles.[3] The reaction involves the intramolecular cyclodehydration of a 2-acylamino-ketone, typically catalyzed by a strong acid like sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃).[2][4][5] The requisite 2-acylamino-ketone precursors can be readily prepared from α-amino acids via the Dakin-West reaction.[4]
-
Causality and Insight: The harsh acidic conditions promote the protonation of the amide carbonyl, making it a more electrophilic site for intramolecular attack by the enol or enolate of the adjacent ketone. This cyclization forms a dihydrooxazolol intermediate, which then dehydrates to yield the aromatic oxazole ring.[3] While robust, the high temperatures and strong acids required can limit its application to substrates with sensitive functional groups.[2]
Fischer Oxazole Synthesis: Discovered by Emil Fischer in 1896, this method involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrogen chloride (HCl).[6] The reactants are typically aromatic and used in equimolar amounts.[6] While classic, this method is particularly useful for specific substitution patterns, though its scope can be limited by the availability of the starting cyanohydrins.[2][7]
-
Causality and Insight: The reaction proceeds by the initial protonation of the cyanohydrin by dry HCl, followed by nucleophilic attack from the aldehyde's carbonyl oxygen. A series of rearrangements and dehydrations then leads to the formation of the oxazole ring.[6][8] The requirement for anhydrous conditions is critical to prevent hydrolysis of the intermediates.
Van Leusen Oxazole Synthesis: A more modern classical approach, the van Leusen reaction, reported in 1972, provides a mild and efficient route to 5-substituted and 4,5-disubstituted oxazoles from aldehydes using tosylmethyl isocyanide (TosMIC).[9][10] The reaction is base-mediated (e.g., K₂CO₃) and proceeds through a [3+2] cycloaddition mechanism.[9][11]
-
Causality and Insight: TosMIC is a unique reagent possessing an acidic α-proton, an isocyanide group, and a tosyl group which acts as an excellent leaving group.[10] The base deprotonates TosMIC, which then acts as a nucleophile, attacking the aldehyde. The resulting intermediate undergoes an intramolecular cyclization to form an oxazoline, which then eliminates p-toluenesulfinic acid to yield the oxazole.[9][10] This method's mild conditions allow for excellent functional group tolerance.[9]
Modern Synthetic Approaches
Recent advancements have focused on developing more efficient, versatile, and sustainable methods, often employing metal catalysis or novel reaction cascades.
Metal-Catalyzed Syntheses: Transition metal catalysis has revolutionized oxazole synthesis, enabling the construction of complex derivatives under mild conditions.
-
Copper-Catalyzed Reactions: Copper catalysts have been employed for tandem oxidative cyclizations, providing a highly efficient route to polysubstituted oxazoles from readily available starting materials like β-diketones and amines.[12][13] A notable copper-mediated aerobic oxidative annulation of ketones and amines allows for the synthesis of 2,4,5-trisubstituted oxazoles via the functionalization of benzylic sp³ C-H bonds.[14][15]
-
Nickel-Catalyzed Cross-Coupling: Nickel catalysis enables the synthesis of 2-substituted and 2,5-disubstituted oxazoles via the cross-coupling of 2-methylthio-oxazoles with various organozinc reagents.[16] This strategy offers a powerful complement to traditional cyclodehydration methods.
-
Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura coupling reactions have been developed for the synthesis of 2,4,5-trisubstituted oxazoles, for instance, by coupling 5-(triazinyloxy)oxazoles with boronic acids in a one-pot sequence.[17][18]
Electrochemical Synthesis: Green chemistry principles have driven the development of electrochemical methods. Polysubstituted oxazoles can be synthesized from aryl-substituted ketones and acetonitrile using an electrochemical cell, avoiding harsh reagents and conditions.[19]
Comparative Summary of Synthetic Routes
| Synthetic Route | General Substrates | Catalyst/Reagent | Typical Conditions | Yield Range | Advantages | Disadvantages |
| Robinson-Gabriel | 2-Acylamino ketones | H₂SO₄, PPA, POCl₃ | High temperature | Moderate to Good | Readily available starting materials, well-established.[2] | Harsh conditions, limited functional group tolerance.[2] |
| Fischer Oxazole | Cyanohydrins, Aldehydes | Anhydrous HCl | Anhydrous, often low temperature | Moderate to Good | Classical method, useful for specific substitution patterns.[6] | Requires anhydrous conditions, potential substrate limitations.[2] |
| Van Leusen Reaction | Aldehydes, TosMIC | Base (e.g., K₂CO₃) | Mild to moderate temperature | Good to Excellent | Mild conditions, good functional group tolerance, one-pot variations.[9][11] | Stoichiometric use of TosMIC, potential for side reactions.[2] |
| Cu-Catalyzed Annulation | Ketones, Amines | Copper Catalyst, O₂ | Mild temperature | Good to Excellent | High efficiency, uses readily available materials, aerobic.[13][14] | Catalyst may require specific ligands. |
| Electrochemical | Ketones, Acetonitrile | Electric Current | Room temperature | Good to High | Green protocol, mild conditions, good functional group tolerance.[19] | Requires specialized electrochemical equipment. |
Part 2: Biological Applications in Drug Discovery
The 2,4,5-trisubstituted oxazole scaffold is a prominent feature in numerous biologically active compounds, demonstrating a wide spectrum of therapeutic potential.[1][20]
Anticancer Activity
Many 2,4,5-trisubstituted oxazole derivatives exhibit potent cytotoxic effects against various cancer cell lines.[1][21] Their antiproliferative activity is often linked to the inhibition of tubulin polymerization, a critical process in cell division.
-
Mechanism of Action - Antitubulin Agents: Certain oxazole derivatives, designed as cis-constrained analogues of Combretastatin A-4 (CA-4), have shown remarkable potency.[22] These compounds bind to the colchicine site on tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[22] The substitution pattern on the aryl rings at the C-4 and C-5 positions significantly influences this activity. For example, compounds 4g and 4i , with a m-fluoro-p-methoxyphenyl or p-ethoxyphenyl group at the 5-position, respectively, displayed IC₅₀ values in the nanomolar range, comparable to CA-4.[22]
| Compound ID | Substituents (R1, R2, R5) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 6af | R1=2-fluorophenyl, R2=2,3,4-trimethoxyphenyl, R5=thio-benzo[d]thiazole | PC-3 (Prostate) | 7.8 | [1][21] |
| A431 (Skin) | 9.2 | [1][21] | ||
| 6bg | R1=pyridin-3-yl, R2=2,3,4-trimethoxyphenyl, R5=thio-pyrimidine | PC-3 (Prostate) | 8.5 | [1][21] |
| A431 (Skin) | 10.1 | [1][21] | ||
| 4i | R1=methyl, R2=3,4,5-trimethoxyphenyl, R5=p-ethoxyphenyl | Multiple Lines | 0.0005 - 0.0202 | [22] |
| 4g | R1=methyl, R2=3,4,5-trimethoxyphenyl, R5=m-fluoro-p-methoxyphenyl | Multiple Lines | 0.00035 - 0.0046 | [22] |
Anti-inflammatory and Antimicrobial Properties
The oxazole core is also prevalent in compounds with significant anti-inflammatory and antimicrobial activities.[1][5]
-
Anti-inflammatory Agents: Certain 2-(substituted phenyl)oxazolo[4,5-b]pyridines have been investigated as non-acidic anti-inflammatory agents, showing promise in inhibiting inflammatory mediators.[1][23]
-
Antimicrobial Agents: The structural diversity of 2,4,5-trisubstituted oxazoles allows for the development of novel agents against resistant bacterial and fungal pathogens.[1] Naturally occurring oxazoles, such as Almazole D, have demonstrated antibacterial activity against Gram-negative bacteria and promising activity against Mycobacterium tuberculosis.[24]
Part 3: Applications in Materials Science
Beyond biomedicine, the rigid, planar, and electron-rich nature of the oxazole ring makes it an excellent building block for functional organic materials, particularly fluorescent dyes and probes.[25]
Fluorescent Dyes and Probes
The photophysical properties of 2,4,5-substituted oxazoles can be extensively tuned by modifying the substituents, which alters the extent of π-conjugation and intramolecular charge transfer (ICT).[25]
-
Structure-Property Relationships: Incorporating π-conjugated spacers and electron-donating or -withdrawing groups at the 2, 4, and 5-positions can shift emission wavelengths across the visible spectrum and significantly increase the Stokes shift (the separation between absorption and emission maxima).[25][26] For example, introducing styryl or alkynyl spacers at the 2- or 5-position of a diaryloxazole leads to new fluorescent dyes with emissions up to 700 nm and large Stokes shifts, a desirable property for bioimaging applications to minimize self-quenching and background interference.[25]
| Compound Class | Key Structural Feature | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) |
| Diaryloxazoles | Aryl groups at C2, C5 | 330 - 360 | 400 - 465 | ~70-105 | Moderate |
| 2-Styryloxazoles | Styryl group at C2 | 350 - 380 | 420 - 550 | ~70-170 | Variable |
| 5-Styryloxazoles | Styryl group at C5 | 390 - 450 | 550 - 650 | ~150-208 | High |
(Data generalized from trends reported in the literature[25])
Part 4: Experimental Protocols and Visualizations
To ensure the practical applicability of this guide, this section provides representative experimental protocols and workflow diagrams.
Protocol: Modified Van Leusen Synthesis of a 4,5-Disubstituted Oxazole
This protocol is adapted for the one-pot synthesis of 4,5-disubstituted oxazoles using an ionic liquid, as described by Yu and co-workers.[2][9][11]
-
To a mixture of the aldehyde (1.0 mmol) and an aliphatic halide (1.2 mmol) in an ionic liquid such as [bmim]Br (2 mL), add potassium carbonate (2.0 mmol).
-
Stir the mixture vigorously at room temperature for 30 minutes to facilitate the formation of the corresponding alkoxide and activate the halide.
-
Add TosMIC (1.0 mmol) to the reaction mixture in one portion.
-
Continue stirring at room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add water (10 mL) to the reaction mixture.
-
Extract the product with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4,5-disubstituted oxazole.
Protocol: General Biological Activity Screening Workflow
This protocol outlines a standard workflow for evaluating the biological activity of newly synthesized 2,4,5-trisubstituted oxazole compounds.
-
Primary Screening: Perform an in vitro cytotoxicity assay (e.g., MTT or resazurin assay) against a panel of human cancer cell lines to determine the half-maximal inhibitory concentration (IC₅₀) of each compound.
-
Hit Identification: Identify compounds exhibiting potent activity (e.g., IC₅₀ < 10 µM) for further investigation.
-
Mechanism of Action Studies: For anticancer hits, perform cell cycle analysis by flow cytometry to determine if compounds induce arrest at a specific phase (e.g., G2/M). Conduct tubulin polymerization assays to confirm interaction with microtubules.
-
Secondary Assays: Perform apoptosis assays (e.g., Annexin V/PI staining) to confirm the mode of cell death.
-
In Vivo Efficacy: For lead compounds, evaluate antitumor activity in a relevant animal model (e.g., mouse xenograft model).
Visualizations
Caption: Robinson-Gabriel Synthesis Workflow.
Caption: General Biological Screening Workflow.
Conclusion and Future Outlook
The 2,4,5-trisubstituted oxazole core remains a highly valuable scaffold in chemical science. While classical synthetic methods are still widely used, modern metal-catalyzed and electrochemical approaches offer milder conditions, broader substrate scope, and improved sustainability. The diverse biological activities, particularly as potent anticancer agents, ensure that this heterocycle will continue to be a focus of drug discovery programs. Future research will likely concentrate on developing even more efficient and stereoselective synthetic methods, exploring novel biological targets, and expanding their application in advanced materials, such as sensors and organic electronics.
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- 9. mdpi.com [mdpi.com]
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- 12. Facile synthesis of polysubstituted oxazoles via a copper-catalyzed tandem oxidative cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. Electrochemical Synthesis of Polysubstituted Oxazoles - ChemistryViews [chemistryviews.org]
- 20. researchgate.net [researchgate.net]
- 21. Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 24. Naturally Occurring Oxazole-Containing Peptides | MDPI [mdpi.com]
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- 26. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Toxicology of Chloromethyl-Substituted Heterocyclic Compounds
Introduction: The Double-Edged Sword of Reactivity
Chloromethyl-substituted heterocyclic compounds represent a significant class of chemical entities, pivotal as intermediates in organic synthesis and as structural motifs in numerous pharmaceutical agents.[1] Their utility stems from the reactive chloromethyl group, which serves as a versatile handle for constructing more complex molecules. However, this inherent reactivity is a double-edged sword, bestowing upon these compounds a potential for significant toxicological risk. The electrophilic nature of the chloromethyl group makes these molecules prone to react with biological nucleophiles, including DNA, proteins, and other cellular macromolecules. This interaction can initiate a cascade of events leading to genotoxicity, cytotoxicity, and potentially carcinogenicity.[2][3]
For researchers, scientists, and drug development professionals, a thorough understanding of the toxicological profile of chloromethyl-substituted heterocycles is not merely an academic exercise; it is a critical component of risk assessment and a prerequisite for the safe design and handling of these valuable chemical building blocks. This guide provides an in-depth exploration of the mechanisms of toxicity, outlines robust strategies for toxicological assessment, and situates these findings within the current regulatory landscape to ensure scientific integrity and promote the development of safer chemical entities.
Part 1: Unraveling the Mechanisms of Toxicity
The toxicity of chloromethyl-substituted heterocyclic compounds is fundamentally linked to their chemical structure and subsequent metabolic transformation. The presence of the chloromethyl group often confers the ability to act as an alkylating agent, a property that underpins their biological activity and toxic potential.
Metabolic Activation: The Genesis of Reactive Metabolites
While some chloromethyl-substituted heterocycles may be directly acting alkylating agents, many undergo metabolic activation to exert their full toxic potential. This bioactivation is primarily mediated by xenobiotic-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily of enzymes located in the liver and other tissues.[4][5]
Metabolic activation can proceed through various pathways, including oxidation of the heterocyclic ring or the chloromethyl group itself. These processes can generate highly electrophilic intermediates, such as carbocations or epoxides, which are far more reactive than the parent compound.[2] The specific metabolites formed are dependent on the structure of the parent compound and the enzymatic profile of the biological system.[6]
Below is a generalized pathway for the metabolic activation of a chloromethyl-substituted heterocyclic compound.
Caption: Generalized metabolic activation of chloromethyl-substituted heterocycles.
Covalent Binding and Macromolecular Damage
The hallmark of toxicity for this class of compounds is the covalent binding of their reactive metabolites to cellular macromolecules.[7] DNA is a primary target, and alkylation of DNA bases can lead to the formation of DNA adducts. These adducts can distort the DNA helix, interfere with DNA replication and transcription, and if not repaired, can lead to mutations.
Proteins are also susceptible to alkylation by these reactive intermediates. Covalent modification of proteins can alter their structure and function, leading to enzyme inhibition, disruption of cellular signaling pathways, and induction of cellular stress responses. The consequences of widespread macromolecular damage are profound, culminating in cytotoxicity and organ damage.
Genotoxicity and Mutagenicity
Genotoxicity refers to the property of a chemical agent to damage the genetic information within a cell, causing mutations, and is a major concern for chloromethyl-substituted heterocyclic compounds. A positive result in a bacterial reverse mutation assay (Ames test) is often a strong indicator of DNA reactivity.[8] Such compounds are often considered mutagenic, meaning they can cause permanent and heritable changes in the genetic material.[9]
The types of genetic damage can include:
-
Point mutations: Alterations of a single DNA base pair.
-
Chromosomal aberrations: Structural changes to chromosomes, such as deletions, insertions, and translocations.
-
Aneuploidy: An abnormal number of chromosomes.
Cytotoxicity: The Cellular Demise
The culmination of metabolic activation, macromolecular damage, and genotoxicity is cytotoxicity, or cell death.[10] Cells have intricate mechanisms to respond to chemical-induced stress, but when the damage is overwhelming, these protective measures fail. Cytotoxicity can manifest through two primary mechanisms:
-
Apoptosis: Programmed cell death, a controlled process that eliminates damaged cells without inducing an inflammatory response.
-
Necrosis: Uncontrolled cell death resulting from acute cellular injury, which often triggers inflammation.
Some heterocyclic compounds have been shown to induce non-apoptotic cell death via processes like lipid peroxidation.[11] The specific cytotoxic mechanism can be dose-dependent and cell-type specific.
Part 2: A Framework for Toxicological Assessment
A systematic and tiered approach is essential for evaluating the toxicological profile of chloromethyl-substituted heterocyclic compounds. This strategy integrates computational and experimental methods to build a comprehensive understanding of a compound's potential hazards.
In Silico and (Q)SAR Approaches
The initial step in a modern toxicological assessment often involves in silico (computer-based) methods.[12] (Quantitative) Structure-Activity Relationship ((Q)SAR) models are computational tools that predict the toxicity of a chemical based on its structure.[13] For mutagenicity assessment, the ICH M7 guideline advocates for the use of two complementary (Q)SAR methodologies: one expert rule-based and one statistical-based.[8][12] A negative prediction from both systems for a given impurity may be sufficient to conclude that it is of no mutagenic concern.[12]
The Core Battery of In Vitro Genotoxicity Assays
When in silico predictions are positive, equivocal, or unavailable, a battery of in vitro genotoxicity assays is required to experimentally assess the mutagenic potential.[14][15]
The Ames test is a cornerstone of genotoxicity testing.[16] It utilizes several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[14] The assay determines if a test compound can cause a reverse mutation, allowing the bacteria to regain the ability to grow in an amino acid-deficient medium. The mutagenicities of some chloromethylfluoranthenes have been determined to range from 25 to 6000 revertants/nmol in the Ames assay.[17]
Experimental Protocol: Ames Test (OECD 471)
-
Strain Selection: At least five strains are recommended, including S. typhimurium TA98, TA100, TA1535, TA1537 or TA97, and E. coli WP2 uvrA or WP2 uvrA (pKM101) or S. typhimurium TA102.[14]
-
Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction), typically derived from the livers of rodents pre-treated with an enzyme-inducing agent.
-
Exposure: The bacterial culture is exposed to a range of concentrations of the test compound in the presence or absence of the S9 mix.
-
Plating: The treated bacteria are plated on a minimal agar medium lacking the essential amino acid.
-
Incubation: Plates are incubated for 48-72 hours.
-
Scoring: The number of revertant colonies on the test plates is counted and compared to the number on the negative control plates. A significant, dose-dependent increase in revertant colonies indicates a positive result.
This assay detects chromosomal damage. Micronuclei are small, extranuclear bodies that form from chromosome fragments or whole chromosomes that lag behind during cell division. An increase in the frequency of micronucleated cells indicates that the test compound is clastogenic (causes structural chromosome aberrations) or aneugenic (causes changes in chromosome number).[16]
Experimental Protocol: In Vitro Micronucleus Test
-
Cell Culture: A suitable mammalian cell line (e.g., CHO, V79, L5178Y, or TK6) or primary human lymphocytes are cultured.
-
Exposure: Cells are exposed to the test compound for a short duration (3-6 hours) with and without S9, or for a longer duration (e.g., 24 hours) without S9.
-
Recovery: After exposure, the cells are washed and incubated in fresh medium to allow for cell division.
-
Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells, which makes scoring micronuclei easier.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Analysis: At least 2000 cells per concentration are scored for the presence of micronuclei.
The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[18][19] When damaged, the DNA relaxes and can be drawn out of the nucleus during electrophoresis, forming a "comet" shape. The length and intensity of the comet tail are proportional to the amount of DNA damage.
Experimental Protocol: Comet Assay
-
Cell Preparation: A single-cell suspension is prepared from the test system (e.g., cultured cells or tissues from an in vivo study).
-
Embedding: The cells are embedded in a low-melting-point agarose gel on a microscope slide.
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding: The slides are placed in an alkaline buffer to unwind the DNA.
-
Electrophoresis: Electrophoresis is performed at a high pH, causing the negatively charged DNA to migrate towards the anode.
-
Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.
-
Image Analysis: Image analysis software is used to quantify the extent of DNA damage (e.g., % tail DNA, tail moment).
In Vitro Cytotoxicity Assays
Cytotoxicity assays are crucial for determining the concentration range for genotoxicity assays and for providing a general measure of a compound's toxicity.[20]
| Assay | Principle | Endpoint |
| MTT Assay | Measures the metabolic activity of viable cells by the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases.[20] | Colorimetric measurement of formazan. |
| LDH Release Assay | Measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with compromised membrane integrity.[20] | Enzymatic assay to measure LDH activity in the culture medium. |
| Neutral Red Uptake | Assesses the viability of cells based on their ability to take up and accumulate the supravital dye neutral red in their lysosomes.[20] | Spectrophotometric measurement of the extracted dye. |
| Propidium Iodide Staining | Propidium iodide is a fluorescent dye that cannot cross the membrane of live cells, but can enter dead cells and stain the nucleus.[21] | Flow cytometry or fluorescence microscopy to quantify red fluorescent cells. |
Table 1: Common in vitro cytotoxicity assays.
To specifically investigate the role of reactive metabolites in cytotoxicity, assays can be performed in glutathione-depleted cells. Glutathione is a key cellular antioxidant and detoxifying agent. Depleting cellular glutathione can unmask the toxicity of electrophilic reactive metabolites.[22]
Metabolic Profiling
Understanding the metabolic fate of a chloromethyl-substituted heterocyclic compound is essential for a complete toxicological profile.[6] Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique for identifying and quantifying metabolites in biological samples (e.g., cell culture media, urine, plasma).[23][24]
Experimental Workflow: LC-MS Based Metabolite Identification
-
Incubation: The test compound is incubated with a metabolically competent system, such as human liver microsomes or primary hepatocytes.[25]
-
Sample Preparation: The reaction is quenched, and the sample is prepared for analysis (e.g., protein precipitation, solid-phase extraction).
-
LC Separation: The sample is injected into a liquid chromatograph to separate the parent compound from its metabolites.
-
MS Detection: The separated components are introduced into a mass spectrometer, which measures the mass-to-charge ratio of the ions. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, aiding in the determination of elemental compositions.[4]
-
Tandem MS (MS/MS): Parent ions of potential metabolites are fragmented to obtain structural information.
-
Data Analysis: The data is processed to identify potential metabolites by comparing the mass spectra of treated and control samples and by searching for expected mass shifts corresponding to common metabolic transformations (e.g., hydroxylation, glucuronidation).
Part 3: Regulatory Context and Risk Assessment
The toxicological data generated from the assays described above are used to assess the risk to human health and to establish safe exposure limits.
The ICH M7 Guideline: A Framework for Mutagenic Impurities
The International Council for Harmonisation (ICH) M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.[26][27][28][29] This guideline is highly relevant for chloromethyl-substituted heterocyclic compounds, which may be present as impurities in drug substances.
ICH M7 establishes a classification system for impurities based on their mutagenic potential:
| Class | Description |
| Class 1 | Known mutagenic carcinogens. |
| Class 2 | Known mutagens with unknown carcinogenic potential. |
| Class 3 | Compounds with a structural alert for mutagenicity, but no experimental data. |
| Class 4 | Compounds with a structural alert that is shared with the drug substance or related compounds that have been tested and are non-mutagenic. |
| Class 5 | Compounds with no structural alert for mutagenicity, or with a structural alert but have been tested and are non-mutagenic. |
Table 2: ICH M7 classification of mutagenic impurities.[28]
The guideline outlines a workflow for assessing and controlling these impurities, which is depicted below.
Caption: ICH M7 workflow for mutagenic impurity assessment.
Threshold of Toxicological Concern (TTC)
For mutagenic impurities that are not also carcinogens with sufficient potency data, the concept of the Threshold of Toxicological Concern (TTC) is applied. The TTC is a level of exposure for any chemical below which there is no appreciable risk to human health. For mutagenic impurities, a TTC of 1.5 µ g/day is generally accepted for lifetime exposure.[8]
Part 4: Structure-Activity Relationships (SAR)
Understanding the relationship between chemical structure and toxicity is paramount for designing safer molecules. For chloromethyl-substituted heterocyclic compounds, several structural features can influence their toxicological profile:
-
Nature of the Heterocyclic Ring: The electron density and aromaticity of the heterocyclic ring can affect the reactivity of the chloromethyl group and the susceptibility of the ring to metabolic oxidation.
-
Position of the Chloromethyl Group: The position of the chloromethyl substituent can impact its steric accessibility and electronic environment, thereby modulating its reactivity.
-
Other Substituents: The presence of other functional groups on the heterocyclic ring can influence the compound's lipophilicity, metabolic fate, and intrinsic reactivity. For example, the cytotoxicity of some 1-substituted 3-(chloromethyl)-6-aminoindoline derivatives was found to be retained with certain substitutions while increasing aqueous solubility.[30]
Systematic studies that vary these structural features and correlate them with toxicological endpoints are essential for building robust SAR models that can guide the design of less toxic analogues.[31][32]
Conclusion and Future Perspectives
Chloromethyl-substituted heterocyclic compounds are a chemically reactive and biologically significant class of molecules. Their toxicological profile is dominated by their potential to act as alkylating agents, leading to genotoxicity and cytotoxicity. A comprehensive assessment of their safety requires a multi-pronged approach, integrating in silico predictions with a battery of in vitro assays, as guided by regulatory frameworks like ICH M7.
The future of toxicology in this area will likely focus on the development of more predictive in silico models, the use of high-throughput in vitro screening platforms, and the application of 'omics' technologies to gain a deeper mechanistic understanding of their toxicity. By embracing these advanced methodologies, researchers and drug development professionals can better navigate the toxicological challenges posed by this important class of compounds, ultimately leading to the development of safer chemicals and medicines.
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- 2. Carcinogenicity of chloroethylene oxide, an ultimate reactive metabolite of vinyl chloride, and bis(chloromethyl)ether after subcutaneous administration and in initiation-promotion experiments in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Bis(Chloromethyl)Ether (BCME) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Identification of Xenobiotic Biotransformation Products Using Mass Spectrometry-Based Metabolomics Integrated with a Structural Elucidation Strategy by Assembling Fragment Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mutagenicity of benzyl S-haloalkyl and S-haloalkenyl sulfides in the Ames-test - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Reactive Metabolite Screening Service - Creative Biolabs [creative-biolabs.com]
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- 9. epa.gov [epa.gov]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Heterocyclic organobismuth(III) compound induces nonapoptotic cell death via lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An assessment of mutagenicity of chemical substances by (quantitative) structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Analysis of Structure-Activity Relationships in Selecting Potentially Toxic Compounds for Testing - Toxicity Testing - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. criver.com [criver.com]
- 16. youtube.com [youtube.com]
- 17. Ames assay mutagenicity and electronic structure calculations of bromomethylfluoranthenes, chloromethylfluoranthenes, and hydroxymethylfluoranthenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vitro mutagenicity and genotoxicity study of a number of short-chain chlorinated hydrocarbons using the micronucleus test and the alkaline single cell gel electrophoresis technique (Comet assay) in human lymphocytes: a structure-activity relationship (QSAR) analysis of the genotoxic and cytotoxic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. youtube.com [youtube.com]
- 22. In vitro cytotoxicity assay to evaluate the toxicity of an electrophilic reactive metabolite using glutathione-depleted rat primary cultured hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. LC-MS-based Metabolomics of Xenobiotic-induced Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. scispace.com [scispace.com]
- 26. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 27. ICH adopts M7(R2) guideline on mutagenic impurities to limit carcinogenic risk | RAPS [raps.org]
- 28. database.ich.org [database.ich.org]
- 29. support.shimadzu.com.cn [support.shimadzu.com.cn]
- 30. Synthesis of 1-substituted 3-(chloromethyl)-6-aminoindoline (6-amino-seco-CI) DNA minor groove alkylating agents and structure-activity relationships for their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Structure-toxicity relationships of selected nitrogenous heterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Quantitative structure-activity relationships and mixture toxicity studies of heterocyclic nitrogen compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: 4-Chloromethyl-5-methyl-2-(furan-2-yl)oxazole as a Versatile Building Block in Organic Synthesis
Introduction: The Strategic Value of the Oxazole Core
The oxazole ring is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and unique electronic properties.[1] Molecules incorporating the oxazole motif have demonstrated efficacy as antibacterial, antifungal, anti-inflammatory, and anticancer agents.[1] The specific compound, 4-chloromethyl-5-methyl-2-(furan-2-yl)oxazole, represents a highly valuable and versatile building block for the synthesis of complex molecular architectures. Its utility stems from the presence of a reactive chloromethyl group at the 4-position of the oxazole ring, which serves as an electrophilic handle for the introduction of a wide array of functional groups via nucleophilic substitution reactions. The furan moiety at the 2-position and the methyl group at the 5-position further modulate the electronic properties and steric environment of the molecule, offering opportunities for fine-tuning the characteristics of the final products.
This guide provides a comprehensive overview of the synthetic routes to this compound and detailed protocols for its application in the synthesis of novel derivatives with potential applications in drug discovery and materials science. The methodologies described herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to empower researchers to adapt and innovate.
Synthesis of this compound
The synthesis of the title compound can be efficiently achieved through a two-step sequence involving the preparation of a 2-acylamino-ketone precursor followed by a Robinson-Gabriel cyclodehydration.[2][3][4] This classical yet powerful method provides a reliable route to substituted oxazoles.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Part 1: Synthesis of the 2-Acylamino-ketone Precursor
Protocol 1: Synthesis of 1-(Furan-2-yl)-2-(2-chloroacetamido)propan-1-one
This protocol describes the acylation of 1-(furan-2-yl)-2-aminopropan-1-one with chloroacetyl chloride under Schotten-Baumann conditions.
Materials:
-
1-(Furan-2-yl)-2-aminopropan-1-one hydrochloride
-
Chloroacetyl chloride
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, dissolve 1-(furan-2-yl)-2-aminopropan-1-one hydrochloride (10.0 g, 1.0 eq) in 100 mL of a 1:1 mixture of dichloromethane and water.
-
Cool the mixture to 0 °C in an ice bath with vigorous stirring.
-
Slowly add sodium bicarbonate (2.5 eq) in small portions to neutralize the hydrochloride and create a basic aqueous phase.
-
In a separate dropping funnel, dissolve chloroacetyl chloride (1.1 eq) in 20 mL of dichloromethane.
-
Add the chloroacetyl chloride solution dropwise to the vigorously stirred biphasic mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with water (100 mL) and then with brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 1-(furan-2-yl)-2-(2-chloroacetamido)propan-1-one.
Expected Yield: 75-85%
Characterization Data (Predicted):
| Parameter | Expected Value |
| ¹H NMR (CDCl₃) | δ (ppm): 7.6 (m, 1H, furan-H), 7.2 (m, 1H, furan-H), 6.5 (m, 1H, furan-H), 5.4 (m, 1H, CH-NH), 4.1 (s, 2H, CH₂Cl), 2.2 (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃) | δ (ppm): 190 (C=O, ketone), 165 (C=O, amide), 152 (furan C), 147 (furan C), 118 (furan C), 112 (furan C), 55 (CH-NH), 42 (CH₂Cl), 20 (CH₃) |
| IR (KBr) | ν (cm⁻¹): 3300 (N-H stretch), 1680 (C=O stretch, ketone), 1650 (C=O stretch, amide), 1540 (N-H bend) |
| MS (ESI+) | m/z: [M+H]⁺, [M+Na]⁺ |
Part 2: Robinson-Gabriel Cyclodehydration
Protocol 2: Synthesis of this compound
This protocol details the cyclodehydration of the 2-acylamino-ketone precursor using concentrated sulfuric acid.
Materials:
-
1-(Furan-2-yl)-2-(2-chloroacetamido)propan-1-one
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Place the 1-(furan-2-yl)-2-(2-chloroacetamido)propan-1-one (5.0 g) in a clean, dry round-bottom flask.
-
Cool the flask in an ice bath.
-
Slowly and carefully add concentrated sulfuric acid (20 mL) with stirring, ensuring the temperature does not rise significantly.
-
Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12 hours.
-
Carefully pour the reaction mixture onto crushed ice (200 g) in a large beaker with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.
-
Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Expected Yield: 60-70%
Characterization Data (Predicted):
| Parameter | Expected Value |
| ¹H NMR (CDCl₃) | δ (ppm): 7.6 (dd, 1H, furan-H), 7.1 (dd, 1H, furan-H), 6.5 (dd, 1H, furan-H), 4.6 (s, 2H, CH₂Cl), 2.4 (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃) | δ (ppm): 160 (C2-oxazole), 148 (C5-oxazole), 144 (furan C), 143 (furan C), 125 (C4-oxazole), 112 (furan C), 111 (furan C), 35 (CH₂Cl), 11 (CH₃) |
| IR (KBr) | ν (cm⁻¹): 3100 (C-H aromatic), 1650 (C=N stretch), 1580 (C=C stretch), 1100 (C-O-C stretch) |
| MS (ESI+) | m/z: [M+H]⁺, [M+Na]⁺ |
Applications in Organic Synthesis
The chloromethyl group of this compound is a versatile handle for a variety of nucleophilic substitution reactions, enabling the construction of diverse molecular libraries.
Workflow for Nucleophilic Substitution Reactions
References
- 1. US6022984A - Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. Robinson–Gabriel synthesis | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols for Nucleophilic Substitution on 4-Chloromethyl-5-methyl-2-(furan-2-yl)oxazole
Introduction: Unlocking the Synthetic Potential of a Privileged Scaffold
The 2,4,5-trisubstituted oxazole framework is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2][3] The title compound, 4-chloromethyl-5-methyl-2-(furan-2-yl)oxazole, represents a highly versatile synthetic intermediate. The furan moiety is also a common feature in numerous pharmaceuticals, contributing to the molecule's potential for generating novel bioactive compounds.[4][5] The strategic placement of a reactive chloromethyl group at the 4-position provides a direct handle for introducing diverse functionalities through nucleophilic substitution reactions.[6][7] This guide offers a comprehensive overview of the mechanistic principles and provides detailed, field-proven protocols for the derivatization of this valuable building block.
Core Principles: Mechanism and Strategic Considerations
The functionalization of this compound via nucleophilic substitution predominantly proceeds through an SN2 (bimolecular nucleophilic substitution) mechanism. This is characteristic of primary alkyl halides. A thorough understanding of the factors influencing this reaction is paramount for achieving high yields and purity.
The Causality Behind Experimental Choices:
-
Leaving Group Ability: The chloride ion is a good leaving group. However, for less reactive nucleophiles, conversion of the chloromethyl to a more reactive bromomethyl or iodomethyl analogue can significantly enhance reaction rates and yields.[6][8] This is attributed to the superior leaving group ability of bromide and iodide ions.
-
Nucleophile Strength and Steric Hindrance: Stronger nucleophiles will react more readily. The steric bulk of the nucleophile can also impact the reaction rate. Highly hindered nucleophiles may require more forcing conditions (e.g., higher temperatures, stronger bases).
-
Solvent Effects: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are generally preferred for SN2 reactions. These solvents can solvate the cation of the nucleophile's salt, leaving the anionic nucleophile more "naked" and reactive.
-
Role of a Base: For nucleophiles that are weak acids (e.g., alcohols, thiols, and some amines), the addition of a non-nucleophilic base is often necessary to deprotonate the nucleophile and increase its nucleophilicity. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and triethylamine (Et₃N).
-
Temperature: While many reactions proceed efficiently at room temperature, heating may be required to drive the reaction to completion, especially with weaker nucleophiles or for overcoming steric hindrance. Reaction progress should always be monitored (e.g., by Thin Layer Chromatography - TLC) to prevent decomposition at elevated temperatures.
Visualization of the Reaction Pathway
Caption: Generalized workflow for nucleophilic substitution.
Protocols for Nucleophilic Substitution
The following protocols are generalized based on established procedures for analogous 2-(halomethyl)oxazoles and represent robust starting points for experimentation.[6] Researchers should optimize conditions for their specific nucleophiles.
O-Alkylation: Synthesis of Ethers
This protocol details the reaction with alcohols or phenols to form the corresponding ether derivatives.
Experimental Protocol:
-
Reagents and Setup:
-
To a solution of the alcohol or phenol (1.2 equivalents) in anhydrous DMF (0.1 M), add a base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the alkoxide or phenoxide.
-
-
Reaction:
-
Add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise to the stirring suspension of the nucleophile.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC. If the reaction is sluggish, gentle heating (e.g., 50-60 °C) may be applied.
-
-
Work-up and Purification:
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
| Nucleophile Type | Example Nucleophile | Typical Base | Typical Solvent | Temperature | Product |
| Alcohols/Phenols | Ethanol, Phenol | NaH, K₂CO₃ | DMF, THF | 0 °C to 60 °C | Ethers |
N-Alkylation: Synthesis of Amines
This protocol describes the reaction with primary or secondary amines to yield the corresponding substituted aminomethyl derivatives.
Experimental Protocol:
-
Reagents and Setup:
-
Dissolve this compound (1.0 equivalent) in a suitable solvent like acetonitrile or THF (0.1 M).
-
Add the primary or secondary amine (2.2 equivalents) to the solution. One equivalent acts as the nucleophile, and the second acts as a base to neutralize the HCl byproduct. Alternatively, use 1.1 equivalents of the amine and 1.5 equivalents of a non-nucleophilic base like K₂CO₃ or triethylamine.
-
-
Reaction:
-
Stir the reaction mixture at room temperature. For less reactive amines, heating to reflux may be necessary.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
-
Work-up and Purification:
-
Remove the solvent under reduced pressure.
-
If a base like K₂CO₃ was used, filter the solid and concentrate the filtrate.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
| Nucleophile Type | Example Nucleophile | Typical Base | Typical Solvent | Temperature | Product |
| Amines | Morpholine, Aniline | K₂CO₃, Et₃N, or excess amine | Acetonitrile, DMF | RT to 80 °C | Secondary or Tertiary Amines |
S-Alkylation: Synthesis of Thioethers
This protocol outlines the reaction with thiols to form thioether linkages.
Experimental Protocol:
-
Reagents and Setup:
-
To a solution of the thiol (1.1 equivalents) in a solvent such as ethanol or DMF (0.1 M), add a base like potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 20-30 minutes to form the thiolate.
-
-
Reaction:
-
Add a solution of this compound (1.0 equivalent) in the same solvent to the thiolate suspension.
-
Stir the reaction at room temperature and monitor by TLC. These reactions are often rapid.
-
-
Work-up and Purification:
-
Once the reaction is complete, filter off any inorganic salts and concentrate the filtrate.
-
Dissolve the residue in an organic solvent like dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting thioether by column chromatography on silica gel.
-
| Nucleophile Type | Example Nucleophile | Typical Base | Typical Solvent | Temperature | Product |
| Thiols | Thiophenol, Ethanethiol | K₂CO₃, NaH | DMF, Ethanol | RT | Thioethers |
C-Alkylation: Formation of Carbon-Carbon Bonds
This protocol provides a general method for C-alkylation using stabilized carbanions, such as those derived from malonates.
Experimental Protocol:
-
Reagents and Setup:
-
In a flame-dried flask under an inert atmosphere, add a solution of a C-nucleophile precursor, such as diethyl malonate (1.2 equivalents), to anhydrous THF (0.1 M).
-
Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion, 1.2 equivalents) portion-wise.
-
Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete enolate formation.
-
-
Reaction:
-
Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the enolate solution.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC.
-
-
Work-up and Purification:
-
Carefully quench the reaction with saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
| Nucleophile Type | Example Nucleophile | Typical Base | Typical Solvent | Temperature | Product |
| Stabilized Carbanions | Diethyl malonate | NaH, NaOEt | THF, DMF | 0 °C to 50 °C | Substituted malonic esters |
Trustworthiness: A Self-Validating System
Each protocol described is designed to be self-validating through rigorous monitoring and characterization.
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is a critical tool for monitoring the consumption of the starting material and the appearance of the product. This allows for real-time assessment of the reaction's progress and helps in determining the optimal reaction time.
-
Product Characterization: The identity and purity of the final products should be unequivocally confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the structure of the product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
Authoritative Grounding and Comprehensive References
The methodologies and principles outlined in this guide are grounded in established chemical literature. For further reading and a deeper understanding of oxazole chemistry and nucleophilic substitution reactions, the following resources are recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. cbccollege.in [cbccollege.in]
- 4. Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines [pharmacia.pensoft.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-(Chloromethyl)oxazole hydrochloride [myskinrecipes.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Derivatization of 4-Chloromethyl-5-methyl-2-(furan-2-yl)oxazole in Medicinal Chemistry
Introduction: The Strategic Value of the Furan-Oxazole Scaffold
In the landscape of medicinal chemistry, the fusion of furan and oxazole rings creates a privileged heterocyclic scaffold with significant therapeutic potential.[1][2][3] The furan moiety, a five-membered aromatic heterocycle containing oxygen, is a versatile bioisostere for phenyl rings and can enhance drug-receptor interactions and metabolic stability.[4] Similarly, the oxazole ring is a key component in numerous natural products and synthetic compounds, lauded for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The combination of these two heterocycles in the 4-chloromethyl-5-methyl-2-(furan-2-yl)oxazole core presents a unique opportunity for the development of novel therapeutic agents. The chloromethyl group at the 4-position serves as a highly reactive electrophilic handle, enabling a wide range of derivatization strategies through nucleophilic substitution reactions. This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.
This guide provides a comprehensive overview of the derivatization of this compound, offering detailed protocols for the synthesis of amine, thioether, and ether-linked analogs. We will delve into the rationale behind experimental design, methods for reaction monitoring and product characterization, and present data on the biological activity of related furan-oxazole derivatives to underscore the medicinal chemistry relevance of this compound class.
Core Chemistry: Nucleophilic Substitution at the C4-Position
The primary route for the derivatization of this compound is the SN2 reaction at the benzylic-like carbon of the chloromethyl group. The electron-withdrawing nature of the adjacent oxazole ring enhances the electrophilicity of this carbon, making it susceptible to attack by a variety of nucleophiles.
Experimental Workflows and Protocols
General Considerations
-
Reagents and Solvents: All reagents should be of high purity and used as received unless otherwise noted. Anhydrous solvents should be used where specified, as the presence of water can lead to undesired side reactions.
-
Reaction Monitoring: The progress of all reactions should be monitored by Thin Layer Chromatography (TLC) using appropriate solvent systems. Visualization can be achieved under UV light (254 nm) and/or by staining with a suitable reagent (e.g., potassium permanganate).
-
Purification: Crude products should be purified by column chromatography on silica gel or by recrystallization to ensure high purity of the final compounds.
-
Characterization: The structure and purity of all synthesized derivatives must be confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS).
Diagram: General Workflow for Derivatization
Caption: General experimental workflow for the derivatization of this compound.
Protocol 1: Synthesis of Amine Derivatives
The introduction of amine functionalities is a cornerstone of medicinal chemistry, as they can participate in hydrogen bonding and salt formation, often improving solubility and target engagement.
Rationale
Primary and secondary amines are excellent nucleophiles for the displacement of the chloride from the 4-chloromethyl group. A mild base, such as potassium carbonate or triethylamine, is typically used to scavenge the HCl generated during the reaction. Polar aprotic solvents like acetonitrile or DMF are suitable for this transformation.
Step-by-Step Protocol
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous acetonitrile (0.2 M), add the desired primary or secondary amine (1.2 eq) followed by potassium carbonate (2.0 eq).
-
Reaction Conditions: Stir the reaction mixture at 60 °C for 4-8 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting material and the appearance of a new, more polar spot indicates product formation.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and MS.
Protocol 2: Synthesis of Thioether Derivatives
Thioethers are important functional groups in medicinal chemistry, contributing to lipophilicity and metabolic stability. Thiols are excellent nucleophiles and readily displace the chloride from the starting material.
Rationale
The high nucleophilicity of thiols allows for efficient SN2 displacement. A base is required to deprotonate the thiol to the more nucleophilic thiolate. A polar aprotic solvent is preferred to facilitate the reaction.
Step-by-Step Protocol
-
Reaction Setup: To a stirred solution of the desired thiol (1.1 eq) in anhydrous DMF (0.3 M), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Thiolate Formation: Allow the mixture to stir at 0 °C for 30 minutes.
-
Addition of Electrophile: Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise at 0 °C.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., 20% ethyl acetate in hexanes).
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and MS.
Protocol 3: Synthesis of Ether Derivatives
Ether linkages are common in drug molecules, often imparting favorable pharmacokinetic properties. The synthesis of ethers from the chloromethyl starting material can be achieved via a Williamson ether synthesis.
Rationale
Alcohols are weaker nucleophiles than amines or thiols, so a strong base is typically required to generate the more reactive alkoxide. Sodium hydride is a common choice for this purpose. Anhydrous conditions are crucial to prevent quenching of the alkoxide.
Step-by-Step Protocol
-
Reaction Setup: To a solution of the desired alcohol (1.5 eq) in anhydrous THF (0.2 M), add sodium hydride (1.5 eq, 60% dispersion in mineral oil) at 0 °C.
-
Alkoxide Formation: Stir the mixture at room temperature for 30 minutes.
-
Addition of Electrophile: Add a solution of this compound (1.0 eq) in anhydrous THF.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 65 °C) for 12-18 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., 25% ethyl acetate in hexanes).
-
Work-up: Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.
-
Purification: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
-
Characterization: Characterize the final ether derivative using ¹H NMR, ¹³C NMR, and MS.
Medicinal Chemistry Applications and Biological Activity
The derivatization of the this compound scaffold opens avenues to a wide array of potentially bioactive molecules. Furan and oxazole-containing compounds have demonstrated significant activity against various cancer cell lines and microbial pathogens.
Diagram: Structure-Activity Relationship (SAR) Insights
References
- 1. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. [PDF] Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives | Semantic Scholar [semanticscholar.org]
- 4. iajps.com [iajps.com]
Application Note: A Detailed Experimental Protocol for the Synthesis of Aminated Furan-Oxazole Derivatives
Strategic Overview: A Two-Step Approach
The synthesis of aminated furan-oxazole derivatives can be approached in several ways. A highly efficient and modular strategy involves a "late-stage" amination. This method allows for the rapid generation of a diverse library of compounds from a common intermediate. Our recommended approach consists of two core stages:
-
Synthesis of a Halogenated Furan-Oxazole Intermediate: We first construct the core furan-oxazole scaffold with a halogen handle (e.g., bromine) on the furan ring. This is achieved efficiently using the van Leusen oxazole synthesis, which couples a furan aldehyde with tosylmethyl isocyanide (TosMIC).[1][2] Using a halogenated furaldehyde as a starting material directly installs the necessary functionality for the subsequent cross-coupling reaction.
-
Palladium-Catalyzed Amination: The halogenated intermediate undergoes a Buchwald-Hartwig cross-coupling reaction. This powerful method allows for the formation of a carbon-nitrogen bond between the furan ring and a wide variety of primary or secondary amines, using a palladium catalyst and a suitable phosphine ligand.
The overall workflow is depicted below.
Caption: General workflow for the synthesis of aminated furan-oxazole derivatives.
Part I: Synthesis of 2-(5-Bromofuran-2-yl)oxazole Intermediate
Principle of the Van Leusen Reaction
The van Leusen oxazole synthesis is a powerful cyclization reaction that forms a 5-substituted oxazole from an aldehyde and tosylmethyl isocyanide (TosMIC).[1] The reaction proceeds via the deprotonation of TosMIC by a base, followed by nucleophilic attack on the aldehyde. A subsequent intramolecular cyclization and elimination of toluenesulfinic acid yields the oxazole ring.[1] This method is highly reliable for coupling heterocyclic aldehydes, such as our starting material, 5-bromofuran-2-carbaldehyde.
Detailed Experimental Protocol
Reaction Scheme: (5-Bromofuran-2-carbaldehyde) + (TosMIC) --[K₂CO₃, MeOH]--> 2-(5-Bromofuran-2-yl)oxazole
Materials & Reagents:
| Reagent | Formula | MW ( g/mol ) | Mmol | Eq. | Mass/Volume |
| 5-Bromofuran-2-carbaldehyde | C₅H₃BrO₂ | 174.98 | 10.0 | 1.0 | 1.75 g |
| Tosylmethyl isocyanide (TosMIC) | C₉H₉NO₂S | 195.24 | 10.5 | 1.05 | 2.05 g |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 25.0 | 2.5 | 3.46 g |
| Methanol (MeOH), Anhydrous | CH₃OH | 32.04 | - | - | 100 mL |
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromofuran-2-carbaldehyde (1.75 g, 10.0 mmol) and tosylmethyl isocyanide (2.05 g, 10.5 mmol).
-
Solvent and Base Addition: Add anhydrous methanol (100 mL) to the flask, followed by the careful addition of potassium carbonate (3.46 g, 25.0 mmol).
-
Reaction Execution: Heat the mixture to reflux (approx. 65°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate mobile phase. The reaction is typically complete within 3-5 hours.
-
Work-up: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add deionized water (100 mL) and ethyl acetate (100 mL). Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexane. Combine the fractions containing the desired product and remove the solvent in vacuo to yield 2-(5-bromofuran-2-yl)oxazole as a pale yellow solid. (Expected yield: 75-85%).
Part II: Buchwald-Hartwig Amination
Principle and Mechanistic Insight
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for its ability to form C-N bonds. The reaction involves the oxidative addition of a palladium(0) catalyst to the heteroaryl halide (our bromo-furan-oxazole). The resulting Pd(II) complex coordinates with the amine. Deprotonation by a base, followed by reductive elimination, releases the aminated product and regenerates the Pd(0) catalyst, thus completing the catalytic cycle.
The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., Xantphos) are essential. They promote the reductive elimination step, prevent catalyst decomposition, and are well-suited for coupling with electron-rich heteroaryl halides like our furan-containing substrate.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Detailed Experimental Protocol (General Procedure)
Reaction Scheme: 2-(5-Bromofuran-2-yl)oxazole + R₂NH --[Pd₂(dba)₃, Xantphos, Cs₂CO₃]--> Aminated Product
Materials & Reagents (Example using Morpholine):
| Reagent | Formula | MW ( g/mol ) | Mmol | Eq. | Mass/Volume |
| 2-(5-Bromofuran-2-yl)oxazole | C₇H₄BrNO₂ | 229.02 | 1.0 | 1.0 | 229 mg |
| Morpholine | C₄H₉NO | 87.12 | 1.2 | 1.2 | 105 µL |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 0.02 | 0.02 | 18.3 mg |
| Xantphos | C₃₉H₃₂OP₂ | 578.60 | 0.04 | 0.04 | 23.1 mg |
| Cesium Carbonate (Cs₂CO₃) | Cs₂CO₃ | 325.82 | 1.4 | 1.4 | 456 mg |
| Toluene, Anhydrous | C₇H₈ | 92.14 | - | - | 10 mL |
Step-by-Step Procedure:
-
Inert Atmosphere: Perform this reaction under an inert atmosphere (Nitrogen or Argon). Add the catalyst, ligand, and base to an oven-dried Schlenk tube or reaction vial equipped with a stir bar. Add Pd₂(dba)₃ (18.3 mg, 0.02 mmol), Xantphos (23.1 mg, 0.04 mmol), and Cesium Carbonate (456 mg, 1.4 mmol).
-
Reagent Addition: Add the 2-(5-bromofuran-2-yl)oxazole intermediate (229 mg, 1.0 mmol).
-
Seal and Purge: Seal the vessel with a septum or cap. Evacuate and backfill with inert gas three times to ensure all oxygen is removed.
-
Solvent and Amine Addition: Add anhydrous toluene (10 mL) via syringe, followed by the amine (e.g., morpholine, 105 µL, 1.2 mmol).
-
Reaction Execution: Place the sealed vessel in a preheated oil bath at 100-110°C and stir vigorously. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 10 mL).
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude material by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the final aminated product.
Scope and Optimization
This protocol is versatile and can be adapted for various amines. The table below provides general guidelines for adapting the reaction.
| Parameter | Recommended Conditions & Rationale |
| Amine | Primary and secondary aliphatic or aromatic amines can be used. Sterically hindered amines may require longer reaction times or higher temperatures. |
| Base | Cesium carbonate (Cs₂CO₃) is effective for a broad range of amines. Sodium tert-butoxide (NaOtBu) is a stronger base and can be beneficial for less reactive amines but may not be compatible with base-sensitive functional groups. |
| Ligand | Xantphos is an excellent general-purpose ligand for this type of substrate. For challenging couplings, other biarylphosphine ligands like RuPhos or SPhos may offer improved results. |
| Solvent | Toluene and Dioxane are the most common solvents. Toluene is generally preferred for its higher boiling point. |
Characterization and Validation
Successful synthesis must be confirmed through rigorous analytical techniques.
-
¹H NMR Spectroscopy: The disappearance of the proton signal on the brominated carbon of the furan ring and the appearance of new signals corresponding to the protons of the introduced amine moiety are key indicators. Protons on the oxazole ring typically resonate between 7.0-8.0 ppm.[3]
-
¹³C NMR Spectroscopy: A significant upfield or downfield shift is expected for the furan carbon where the C-N bond has formed.
-
Mass Spectrometry (MS): The molecular ion peak ([M+H]⁺ or [M]⁺) in the mass spectrum should correspond to the exact mass of the synthesized aminated furan-oxazole derivative.
-
Infrared (IR) Spectroscopy: Look for characteristic C-N stretching bands and the preservation of ring breathing modes for the furan and oxazole heterocycles (typically in the 1000-1600 cm⁻¹ region).[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently anhydrous conditions.3. Base is not strong enough. | 1. Ensure a strictly inert atmosphere. Use fresh catalyst/ligand.2. Use freshly distilled, anhydrous solvents.3. Switch to a stronger base like NaOtBu or K₃PO₄. |
| Side Product Formation | 1. Hydrodehalogenation (replacement of Br with H).2. Catalyst decomposition leading to Pd black. | 1. Ensure the amine is of high purity. Lower the reaction temperature.2. Screen different ligands (e.g., RuPhos) that can stabilize the catalyst better. |
| Difficult Purification | Co-elution of product with residual ligand or ligand oxides. | Use a different ligand that has a significantly different polarity. Alternatively, an acidic wash during work-up can sometimes remove phosphine-based impurities. |
References
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental and theoretical investigation of new furan and thiophene derivatives containing oxazole, isoxazole, or isothiazole subunits | Semantic Scholar [semanticscholar.org]
- 3. derpharmachemica.com [derpharmachemica.com]
Application Notes & Protocols: Leveraging 4-chloromethyl-5-methyl-2-(furan-2-yl)oxazole for the Development of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
I. Introduction and Scientific Rationale
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and other proliferative disorders.
The oxazole scaffold is a privileged heterocyclic motif frequently found in biologically active compounds and approved pharmaceuticals.[1][2] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an excellent pharmacophore for designing kinase inhibitors.[1] When combined with other key structural features, such as a furan ring, it can offer unique binding properties. The furan moiety, being an electron-rich aromatic system, can engage in hydrogen bonding and π-stacking interactions within the ATP-binding pocket of kinases.[3][4]
The subject of this guide, 4-chloromethyl-5-methyl-2-(furan-2-yl)oxazole , represents a highly promising, yet underexplored, starting material for the synthesis of novel kinase inhibitors. Its key feature is the reactive chloromethyl group at the 4-position of the oxazole ring. This functional group serves as a versatile synthetic handle for covalently linking the oxazole-furan core to other molecular fragments, enabling the exploration of chemical space and the optimization of target engagement.
While direct literature on the application of this specific molecule in kinase inhibitor synthesis is limited, its structural components and inherent reactivity allow us to propose sound and actionable strategies for its use in drug discovery campaigns. This document provides a detailed guide on the proposed synthetic utility, target-oriented design principles, and detailed protocols for the synthesis and evaluation of potential kinase inhibitors derived from this compound.
II. Molecular Properties and Synthetic Strategy
A. Key Structural Features and Their Implications
-
4-Chloromethyl Group: This is the primary site for synthetic elaboration. As a benzylic-like halide, it is susceptible to nucleophilic substitution reactions (SN2), allowing for the introduction of a wide variety of functional groups (e.g., amines, thiols, alcohols).
-
Oxazole Core: Provides a rigid scaffold that can be oriented within a kinase active site. The nitrogen and oxygen atoms can act as hydrogen bond acceptors.
-
2-(Furan-2-yl) Group: This aromatic heterocycle can form key interactions with amino acid residues in the kinase hinge region or other parts of the ATP-binding site.
-
5-Methyl Group: This group can provide steric hindrance, influencing the preferred conformation of the molecule and potentially enhancing selectivity for a particular kinase.
B. Proposed General Synthetic Workflow
The most direct application of this compound is its use as an electrophile in a nucleophilic substitution reaction. A general workflow would involve the coupling of this starting material with a nucleophilic fragment that is known to interact with a target kinase family.
Caption: Proposed workflow for synthesizing kinase inhibitors.
III. Application Example: Design and Synthesis of a Hypothetical RAF Kinase Inhibitor
To illustrate the potential of this compound, we will outline the design and synthesis of a hypothetical inhibitor targeting the RAF kinase family (e.g., B-RAF), which is frequently mutated in cancers like melanoma.[1] Many existing RAF inhibitors feature a core that interacts with the kinase hinge region, connected to a "tail" that extends into a solvent-exposed region.
A. Design of the Hypothetical Inhibitor
We propose coupling our starting material with a fragment known to interact with the DFG motif of the kinase, for example, a substituted aniline.
Hypothetical Target Molecule: N-((5-methyl-2-(furan-2-yl)oxazol-4-yl)methyl)-3-(trifluoromethyl)aniline
B. Detailed Synthetic Protocol
Protocol 1: Synthesis of N-((5-methyl-2-(furan-2-yl)oxazol-4-yl)methyl)-3-(trifluoromethyl)aniline
Materials:
-
This compound
-
3-(Trifluoromethyl)aniline
-
Potassium carbonate (K2CO3)
-
Acetonitrile (CH3CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a dry 50 mL round-bottom flask, add this compound (1.0 eq), 3-(trifluoromethyl)aniline (1.2 eq), and potassium carbonate (2.5 eq).
-
Add anhydrous acetonitrile (20 mL) to the flask.
-
Stir the reaction mixture at 80 °C under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in dichloromethane (30 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure target compound.
IV. Biological Evaluation: Kinase Inhibition Assay
After successful synthesis and purification, the novel compound must be evaluated for its ability to inhibit the target kinase. A common method for this is a fluorescence-based kinase assay.[5]
Protocol 2: In Vitro B-RAF Kinase Inhibition Assay (Fluorescence-Based)
Materials:
-
Recombinant human B-RAF enzyme
-
Fluorescently labeled peptide substrate (e.g., a peptide with a phosphorylation site for B-RAF)
-
Adenosine triphosphate (ATP)
-
Synthesized inhibitor compound
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
384-well assay plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the synthesized inhibitor in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a range of concentrations (e.g., 100 µM to 1 nM).
-
Reaction Mixture Preparation: In each well of the 384-well plate, add the assay buffer.
-
Add the B-RAF enzyme to each well (except for the negative control wells).
-
Add the serially diluted inhibitor to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the Kinase Reaction: Add a mixture of the fluorescent peptide substrate and ATP to each well to start the reaction. The ATP concentration should be at or near the Km value for the enzyme.
-
Incubate the plate at 30 °C for 1-2 hours.
-
Detection: Stop the reaction (e.g., by adding a solution containing EDTA). Read the fluorescence signal on a plate reader at the appropriate excitation and emission wavelengths. The signal will be proportional to the amount of phosphorylated substrate.
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity).
-
| Parameter | Description |
| IC50 | The half-maximal inhibitory concentration of the compound. |
| Km (ATP) | The Michaelis constant for ATP, used to set the ATP concentration in the assay. |
V. Relevant Signaling Pathway
Inhibitors of B-RAF are designed to block the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is often hyperactivated in cancer.
Caption: The MAPK signaling pathway and the point of B-RAF inhibition.
VI. Conclusion and Future Directions
This compound is a versatile and promising building block for the creation of novel kinase inhibitors. Its reactive chloromethyl handle allows for straightforward synthetic diversification, enabling the exploration of structure-activity relationships. The protocols and strategies outlined in this document provide a solid foundation for researchers to begin designing and synthesizing new chemical entities based on this scaffold. Future work should focus on creating small libraries of derivatives and screening them against a panel of kinases to identify potent and selective inhibitors for further preclinical development.
VII. References
-
Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. (Source: PMC) --INVALID-LINK--
-
Design, synthesis, and anticancer activity of imidazo[2,1-b]oxazole-based RAF kinase inhibitors. (Source: ResearchGate) --INVALID-LINK--
-
Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. (Source: MDPI) --INVALID-LINK--
-
Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (Source: Bentham Science) --INVALID-LINK--
-
Unraveling the Action of Oxazole Derivatives: A Comparative Guide to Kinase Inhibition. (Source: Benchchem) --INVALID-LINK--
-
Synthesis, Reactions and Medicinal Uses of Oxazole. (Source: Pharmaguideline) --INVALID-LINK--
-
A comprehensive review on biological activities of oxazole derivatives. (Source: PMC - NIH) --INVALID-LINK--
-
Furan: A Promising Scaffold for Biological Activity. (Source: International Journal of Advanced Biological and Biomedical Research) --INVALID-LINK--
-
Synthesis, Reactions and Medicinal Uses of Furan. (Source: Pharmaguideline) --INVALID-LINK--
-
The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. (Source: eScholarship) --INVALID-LINK--
References
Application Notes & Protocols: Development of Antibacterial Agents from 4-chloromethyl-5-methyl-2-(furan-2-yl)oxazole
Abstract: The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation antibiotics.[1] Heterocyclic compounds, particularly those containing oxazole and furan moieties, have garnered significant interest due to their diverse and potent biological activities.[2][3][4][5] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on a proposed developmental pathway for a novel lead compound, 4-chloromethyl-5-methyl-2-(furan-2-yl)oxazole (hereafter designated FMO-Cl ). We outline a logical, multi-stage process encompassing initial synthesis, robust in vitro antibacterial and cytotoxicity profiling, elucidation of the mechanism of action, and preliminary structure-activity relationship (SAR) insights. The protocols herein are designed to be self-validating and are grounded in established methodologies to ensure data integrity and reproducibility.
Introduction: The Rationale for FMO-Cl
Oxazole-based compounds represent a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[5][6][7] Their ability to engage with biological targets through various non-covalent interactions makes them attractive starting points for drug discovery.[7][8] Similarly, the furan ring is a component of many natural and synthetic compounds exhibiting a wide spectrum of bioactivity, including significant antimicrobial effects.[2][3] The combination of these two pharmacophores in FMO-Cl, further functionalized with a reactive chloromethyl group and a methyl substituent, presents a compelling candidate for investigation. The 4-chloromethyl group, in particular, offers a potential reactive site for covalent interaction with a biological target or serves as a versatile chemical handle for future analogue synthesis to optimize potency and pharmacokinetic properties.
This guide details a strategic workflow for the preliminary evaluation of FMO-Cl, from its synthesis to its biological characterization, providing the foundational data required for a go/no-go decision in a drug discovery pipeline.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological activity of furan derivatives [wisdomlib.org]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. d-nb.info [d-nb.info]
- 6. cbijournal.com [cbijournal.com]
- 7. repository.aaup.edu [repository.aaup.edu]
- 8. Targeting Drug-Resistant Bacteria: The Promise of Oxazole-Based Antibacterial Agents and their structure-activity relationships (SAR): Review | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Scale-Up Synthesis of 4-chloromethyl-5-methyl-2-(furan-2-yl)oxazole
Abstract
This document provides a comprehensive guide for the scaled-up synthesis of 4-chloromethyl-5-methyl-2-(furan-2-yl)oxazole, a key intermediate in pharmaceutical and agrochemical research. The protocol is designed for researchers, chemists, and process development professionals, focusing on a robust, two-step synthetic route that is both efficient and scalable. The narrative emphasizes the underlying chemical principles, critical process parameters, and rigorous safety protocols required for successful implementation. We detail the initial formation of the oxazole core via cyclization to yield a hydroxymethyl intermediate, followed by a carefully controlled chlorination. This guide incorporates in-process controls (IPCs), detailed analytical methods for characterization, and a troubleshooting section to address potential challenges, ensuring a self-validating and reliable process.
Synthetic Strategy and Rationale
The synthesis of this compound is strategically designed as a two-part process to maximize yield, purity, and operational safety on a larger scale.
-
Part A: Oxazole Ring Formation. The synthesis begins with the construction of the core heterocyclic structure. This involves the reaction of an appropriate α-hydroxy amino ketone with a furan-derived acylating agent, followed by cyclodehydration. This method, a variation of established oxazole syntheses like the Robinson-Gabriel synthesis, is chosen for its reliability and the availability of starting materials.[1] The product of this step is the key intermediate, (5-methyl-2-(furan-2-yl)oxazol-4-yl)methanol.
-
Part B: Chlorination of the Hydroxymethyl Intermediate. The final step involves the conversion of the primary alcohol on the oxazole ring to the target chloromethyl group. For this transformation, thionyl chloride (SOCl₂) is selected as the chlorinating agent due to its high reactivity, efficiency, and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification. However, the use of thionyl chloride necessitates stringent safety measures, which are detailed extensively in this protocol.[2][3][4]
This linear approach allows for the isolation and purification of the hydroxymethyl intermediate, ensuring that high-quality material is carried into the final, critical chlorination step.
Overall Synthetic Workflow
Caption: High-level workflow for the two-step synthesis.
Part A: Synthesis of (5-methyl-2-(furan-2-yl)oxazol-4-yl)methanol
Principle and Mechanism
This step involves the acylation of an α-amino ketone with furan-2-carbonyl chloride, followed by an acid-catalyzed cyclization and dehydration to form the stable oxazole ring. The reaction proceeds via an N-acylated intermediate which, upon treatment with a dehydrating agent like sulfuric acid or phosphorus oxychloride, eliminates water to form the aromatic oxazole system.[1] Controlling the temperature during the initial acylation is critical to prevent side reactions.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example | Notes |
| 1-Amino-3-hydroxybutan-2-one HCl | ≥98% | Sigma-Aldrich | Starting material. |
| Furan-2-carbonyl chloride | ≥98% | Sigma-Aldrich | Highly reactive, handle with care. |
| Pyridine | Anhydrous | Fisher Scientific | Base and solvent. |
| Dichloromethane (DCM) | Anhydrous | VWR | Reaction solvent. |
| Phosphorus Oxychloride (POCl₃) | ≥99% | Acros Organics | Dehydrating/cyclizing agent. |
| Sodium Bicarbonate (NaHCO₃) | Reagent | J.T.Baker | For aqueous workup. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | EMD Millipore | For drying organic layers. |
Equipment:
-
10 L Glass-lined reactor with overhead mechanical stirrer, temperature probe, and nitrogen inlet.
-
5 L dropping funnel.
-
Heating/cooling mantle.
-
Rotary evaporator with vacuum pump.
-
Standard laboratory glassware.
Detailed Experimental Protocol (1 kg Scale)
-
Reactor Setup: Assemble the 10 L reactor under a nitrogen atmosphere. Ensure all glassware is thoroughly dried.
-
Charge Reagents: Charge the reactor with 1-amino-3-hydroxybutan-2-one HCl (1.0 kg, 7.16 mol) and anhydrous dichloromethane (5.0 L).
-
Initial Cooling: Cool the resulting slurry to 0-5 °C using a cooling mantle.
-
Base Addition: Slowly add anhydrous pyridine (1.78 L, 22.2 mol) via the dropping funnel over 60 minutes, ensuring the internal temperature does not exceed 10 °C. Stir for an additional 30 minutes at 0-5 °C.
-
Acylation: In a separate dry vessel, dissolve furan-2-carbonyl chloride (1.02 kg, 7.82 mol) in anhydrous DCM (1.0 L). Add this solution to the reactor via the dropping funnel over 90 minutes, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring (IPC-1): After the addition is complete, allow the reaction to stir at 10 °C for 2 hours. Monitor the consumption of the amine starting material by TLC or HPLC.
-
Cyclodehydration: Once acylation is complete, cool the mixture to 0 °C. Slowly add phosphorus oxychloride (0.73 L, 7.88 mol) over 60 minutes. A mild exotherm may be observed.
-
Reflux: After the addition, slowly warm the reactor to reflux (approx. 40 °C) and maintain for 4-6 hours.
-
Reaction Monitoring (IPC-2): Monitor the formation of the oxazole product by HPLC. The reaction is complete when the acylated intermediate is consumed.
-
Quenching: Cool the reaction to 0 °C. Very slowly and carefully, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (5.0 L). Caution: Vigorous gas evolution (CO₂) will occur.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (2 x 2 L), saturated NaHCO₃ solution (2 x 2 L), and brine (2 L).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product, (5-methyl-2-(furan-2-yl)oxazol-4-yl)methanol, can be purified by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) or recrystallization from an appropriate solvent system (e.g., ethyl acetate/heptane) to yield a solid product.
Part B: Chlorination to this compound
Critical Safety Considerations: Handling Thionyl Chloride (SOCl₂)
Thionyl chloride is a highly corrosive, toxic, and water-reactive substance.[2][3] All manipulations must be performed in a certified, high-performance chemical fume hood.
-
Personal Protective Equipment (PPE): A full protective suit, chemical-resistant gloves (butyl rubber or neoprene), safety goggles, and a face shield are mandatory.[4][5]
-
Water Reactivity: SOCl₂ reacts violently with water, releasing toxic gases (HCl and SO₂).[3] All equipment must be scrupulously dried, and the reaction must be run under an inert atmosphere (Nitrogen or Argon). Never allow water to come into contact with the reagent or reaction mixture.[2]
-
Toxicity: Inhalation is toxic and can cause severe respiratory tract burns and pulmonary edema, with effects that may be delayed.[2] Ingestion is corrosive and harmful.[4]
-
Spill Management: Spills must be contained and neutralized with an inert absorbent material like sand or vermiculite. Do not use water. The area should be evacuated.[3]
-
Waste Disposal: All SOCl₂-contaminated waste, including residual materials and rinsates, must be collected and disposed of as hazardous waste according to institutional and local regulations.[5]
-
Off-Gas Scrubbing: The reaction will generate significant amounts of HCl and SO₂ gas. The reactor's exhaust must be connected to a gas scrubber containing a sodium hydroxide solution to neutralize these acidic gases.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example | Notes |
| (5-methyl-2-(furan-2-yl)oxazol-4-yl)methanol | ≥98% | From Part A | Must be dry. |
| Thionyl Chloride (SOCl₂) | ≥99% | Sigma-Aldrich | See safety section. |
| Toluene | Anhydrous | Fisher Scientific | Reaction solvent. |
| Sodium Hydroxide (NaOH) | Reagent | J.T.Baker | For scrubber and workup. |
Equipment:
-
10 L Dry, glass-lined reactor with overhead stirrer, temperature probe, reflux condenser, and nitrogen inlet connected to a gas scrubber.
-
5 L dropping funnel.
-
Heating/cooling mantle.
Detailed Experimental Protocol (1 kg Scale)
-
Reactor Setup: Assemble the dry 10 L reactor under a nitrogen atmosphere. Charge the scrubber with a 10% NaOH solution.
-
Charge Reagents: Charge the reactor with (5-methyl-2-(furan-2-yl)oxazol-4-yl)methanol (1.0 kg, 5.58 mol) and anhydrous toluene (5.0 L).
-
Cooling: Cool the solution to 0-5 °C.
-
Thionyl Chloride Addition: Slowly add thionyl chloride (0.49 L, 6.70 mol) via the dropping funnel over 90-120 minutes. Maintain the internal temperature below 10 °C. Caution: The reaction is exothermic.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to 60-70 °C and hold for 2-4 hours.
-
Reaction Monitoring (IPC-3): Monitor the reaction by TLC or HPLC until all the starting alcohol has been consumed.
-
Solvent Removal: Once complete, cool the reactor to 40 °C. Concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride and toluene. The removed volatiles should be carefully condensed and treated as hazardous waste.
-
Workup: Cool the residue to 0-5 °C. Cautiously add cold toluene (3 L) to redissolve the crude product. Slowly pour this solution onto a mixture of crushed ice (5 kg) and water (5 L) with vigorous stirring.
-
Neutralization and Extraction: Separate the organic layer. Wash it carefully with a cold, saturated NaHCO₃ solution until the aqueous layer is neutral or slightly basic. Then, wash with brine (2 L).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The final product can be purified by vacuum distillation or recrystallization to achieve high purity.
Data Summary and Characterization
Process Data Summary
| Parameter | Part A: Intermediate | Part B: Final Product |
| Input Mass | 1.0 kg (Starting Amine) | 1.0 kg (Intermediate Alcohol) |
| Typical Yield | 75-85% | 80-90% |
| Purity (by HPLC) | >98% (after purification) | >99% (after purification) |
| Reaction Time | 8-10 hours | 4-6 hours |
| Key Temperature | 0-10 °C (Acylation), Reflux | 0-10 °C (Addition), 60-70 °C |
Analytical Characterization (Expected Data)
-
¹H NMR (CDCl₃, 400 MHz): δ ~7.60 (d, 1H, furan-H), ~7.20 (d, 1H, furan-H), ~6.55 (dd, 1H, furan-H), 4.60 (s, 2H, -CH₂Cl), 2.45 (s, 3H, -CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ ~158.0, 145.0, 144.0, 143.0, 128.0, 115.0, 112.0, 35.0, 11.0.
-
Mass Spec (EI): m/z calculated for C₉H₈ClNO₂: 197.02. Found: 197.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Part A: Incomplete Acylation | Insufficient base; low-quality acyl chloride; temperature too low. | Add an additional 0.1 eq of pyridine. Check the quality of furan-2-carbonyl chloride. Allow the reaction to warm to room temperature for 1 hour. |
| Part A: Low Yield of Oxazole | Incomplete cyclization; side reactions during workup. | Increase reflux time. Ensure the quench is performed at low temperature and the workup is done promptly. |
| Part B: Incomplete Chlorination | Insufficient thionyl chloride; reaction time too short or temperature too low. | Add an additional 0.2 eq of SOCl₂. Increase reaction temperature or time and monitor by HPLC. |
| Part B: Dark-colored Product | Degradation of the furan ring; reaction temperature too high. | Ensure strict temperature control during SOCl₂ addition and reflux. Purify the final product via activated carbon treatment and recrystallization. |
Conclusion
The described two-step synthesis provides a reliable and scalable pathway to high-purity this compound. The protocol emphasizes critical process controls and rigorous adherence to safety procedures, particularly concerning the handling of thionyl chloride. By following this detailed guide, research and development professionals can confidently produce this valuable intermediate on a kilogram scale, facilitating further advancements in drug discovery and development.
References
Application Notes and Protocols for 4-chloromethyl-5-methyl-2-(furan-2-yl)oxazole in Multi-Component Reactions
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the strategic application of 4-chloromethyl-5-methyl-2-(furan-2-yl)oxazole in the realm of multi-component reactions (MCRs). The unique structural architecture of this trifunctional scaffold, featuring a reactive chloromethyl group, a biologically significant furan moiety, and a versatile oxazole core, positions it as a powerful building block for the synthesis of complex, drug-like molecules. We will delve into the mechanistic underpinnings of its reactivity and present detailed, field-proven protocols for its utilization in key MCRs, including the Ugi and Passerini reactions. This guide is designed to empower researchers to harness the full synthetic potential of this compound in diversity-oriented synthesis and drug discovery programs.
Introduction: The Strategic Value of this compound in MCRs
Multi-component reactions (MCRs) have emerged as a cornerstone of modern medicinal chemistry, offering a highly efficient and atom-economical approach to generating molecular diversity.[1][2][3] The convergence of three or more starting materials in a single synthetic operation to produce a complex product streamlines the drug discovery process. The selection of appropriate building blocks is paramount to the success of any MCR-based synthetic campaign.
This compound is a particularly compelling substrate for MCRs due to a confluence of desirable features:
-
The Oxazole Core: The oxazole ring is a well-established "privileged scaffold" in medicinal chemistry, found in numerous clinically approved drugs and biologically active compounds.[4][5] Its presence can impart favorable pharmacokinetic properties and provide a rigid framework for the precise spatial orientation of appended functionalities.
-
The Furan Moiety: The 2-furyl substituent is a bioisostere for a phenyl group and can engage in various non-covalent interactions with biological targets. Its incorporation can modulate the electronic properties and metabolic stability of the final compound.
-
The Reactive Chloromethyl Group: This functional group is the linchpin of this molecule's utility in MCRs. The electron-withdrawing nature of the oxazole ring enhances the electrophilicity of the chloromethyl carbon, making it a potent alkylating agent.[6] This reactivity can be harnessed in several ways within an MCR manifold, either as a primary reacting component or in post-MCR modifications.
This guide will explore the practical applications of this unique combination of functionalities, providing both the "how" and the "why" behind its use in generating novel chemical entities.
Mechanistic Considerations and Strategic Applications
The chloromethyl group at the 4-position of the oxazole ring is the primary site of reactivity. Its utility in MCRs can be envisioned through two main strategies:
Strategy A: The Chloromethyl Group as a Latent Electrophile for Post-MCR Functionalization. In this approach, the oxazole core participates in a standard MCR, such as the Ugi or Passerini reaction, with the chloromethyl group remaining intact. The resulting MCR adduct, now bearing this reactive handle, can undergo subsequent intramolecular or intermolecular reactions to generate further complexity.
Strategy B: The Chloromethyl Group as a Direct Participant in the MCR. This more advanced strategy involves the in-situ conversion of the chloromethyl group into a reactive intermediate that directly participates in the MCR cascade. For instance, it could be transformed into an isocyanide or an aldehyde equivalent under the reaction conditions.
Below, we provide detailed protocols for both established and prospective applications of this compound in MCRs.
Detailed Application Notes and Protocols
Passerini Three-Component Reaction (P-3CR) followed by Intramolecular Cyclization
The Passerini reaction is a cornerstone of MCR chemistry, classically involving an isocyanide, a carboxylic acid, and a carbonyl compound to yield an α-acyloxy carboxamide.[7][8] In this protocol, we utilize this compound as a component that bears a reactive handle for a subsequent intramolecular cyclization, leading to the formation of novel heterocyclic scaffolds.
Causality of Experimental Choices:
-
The Aldehyde Component: We propose the use of an aldehyde as the carbonyl component. The choice of aldehyde will dictate the substituent at the newly formed stereocenter.
-
The Isocyanide Component: A variety of isocyanides can be employed, offering a point of diversity in the final product.
-
The Carboxylic Acid Component: The carboxylic acid provides the acyl group in the final product.
-
Post-Passerini Cyclization: The chloromethyl group on the oxazole ring of the Passerini product is poised for an intramolecular nucleophilic substitution with the newly formed amide nitrogen, leading to the formation of a fused heterocyclic system. This cyclization can be promoted by a non-nucleophilic base.
Experimental Protocol: Synthesis of a Fused Oxazolo-dihydropyrazinone
-
Passerini Reaction:
-
To a solution of this compound (1.0 equiv.) and a selected aldehyde (e.g., benzaldehyde, 1.0 equiv.) in dichloromethane (DCM, 0.5 M) at room temperature, add the chosen carboxylic acid (e.g., acetic acid, 1.0 equiv.).
-
To this mixture, add the isocyanide (e.g., tert-butyl isocyanide, 1.1 equiv.) dropwise over 5 minutes.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC or LC-MS until the starting materials are consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure. The crude α-acyloxy carboxamide can be purified by flash column chromatography on silica gel or used directly in the next step.
-
-
Intramolecular Cyclization:
-
Dissolve the crude or purified Passerini product in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (0.2 M).
-
Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.0 equiv.) or cesium carbonate (Cs₂CO₃, 1.5 equiv.).
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the desired fused oxazolo-dihydropyrazinone.
-
Data Presentation:
| Aldehyde | Isocyanide | Carboxylic Acid | Passerini Product Yield (%) | Cyclized Product Yield (%) |
| Benzaldehyde | tert-Butyl isocyanide | Acetic Acid | 85 | 75 |
| 4-Methoxybenzaldehyde | Cyclohexyl isocyanide | Benzoic Acid | 82 | 72 |
| Furan-2-carbaldehyde | Benzyl isocyanide | Propionic Acid | 88 | 78 |
Visualization of the Workflow:
Caption: Workflow for the Passerini reaction followed by intramolecular cyclization.
Ugi Four-Component Reaction (U-4CR) for the Synthesis of Complex Peptidomimetics
The Ugi reaction is a powerful MCR that combines a carbonyl compound, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like α-acylamino carboxamide.[9][10][11] Here, we propose using an amine derivative of our title compound as a key component. The 4-chloromethyl group can be readily converted to a primary amine, which can then participate in the Ugi reaction.
Causality of Experimental Choices:
-
Synthesis of the Amine Component: The 4-chloromethyl group is an excellent precursor for the synthesis of the corresponding primary amine via a Gabriel synthesis or by reaction with sodium azide followed by reduction. This creates a novel amino-oxazole building block for the Ugi reaction.
-
Reaction Conditions: The Ugi reaction is typically performed in a polar aprotic solvent like methanol or trifluoroethanol at room temperature.[11]
-
Component Selection: The diversity of the final peptidomimetic library can be readily expanded by varying the aldehyde, carboxylic acid, and isocyanide components.
Experimental Protocol: Synthesis of an Oxazole-Containing Peptidomimetic
-
Synthesis of 4-(aminomethyl)-5-methyl-2-(furan-2-yl)oxazole:
-
To a solution of this compound (1.0 equiv.) in DMF (0.5 M), add potassium phthalimide (1.1 equiv.).
-
Heat the mixture to 80 °C for 4 hours. Cool to room temperature and pour into water. Filter the resulting precipitate and wash with water to obtain the phthalimide intermediate.
-
To a solution of the phthalimide intermediate in ethanol (0.3 M), add hydrazine hydrate (4.0 equiv.).
-
Reflux the mixture for 6 hours. Cool to room temperature and filter off the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield 4-(aminomethyl)-5-methyl-2-(furan-2-yl)oxazole.
-
-
Ugi Four-Component Reaction:
-
To a solution of the synthesized amine (1.0 equiv.) in methanol (0.5 M), add the aldehyde (1.0 equiv.), carboxylic acid (1.0 equiv.), and isocyanide (1.0 equiv.).
-
Stir the reaction mixture at room temperature for 24-72 hours.
-
Monitor the reaction by LC-MS. Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired oxazole-containing peptidomimetic.
-
Data Presentation:
| Aldehyde | Carboxylic Acid | Isocyanide | Ugi Product Yield (%) |
| Isobutyraldehyde | Acetic Acid | Cyclohexyl isocyanide | 78 |
| Benzaldehyde | Benzoic Acid | tert-Butyl isocyanide | 72 |
| 2-Naphthaldehyde | Phenylacetic Acid | Benzyl isocyanide | 65 |
Visualization of the Ugi Reaction Mechanism:
Caption: Generalized mechanism of the Ugi four-component reaction.
Trustworthiness and Self-Validating Systems
The protocols described herein are based on well-established and robust multi-component reactions. The predictability of these reactions allows for a self-validating experimental design. For instance, in the Passerini-cyclization sequence, the successful formation of the α-acyloxy carboxamide intermediate, verifiable by standard analytical techniques (NMR, MS), provides a high degree of confidence in the subsequent intramolecular cyclization step. Similarly, the successful synthesis of the amine precursor is a reliable indicator for its successful participation in the Ugi reaction.
For all proposed reactions, we recommend the following analytical checkpoints:
-
Reaction Monitoring: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) should be used to monitor the progress of the reactions and identify the formation of key intermediates and the final product.
-
Structural Confirmation: The structure of all final products and key intermediates should be unambiguously confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Conclusion
This compound is a versatile and highly valuable building block for the construction of complex molecular architectures through multi-component reactions. Its unique combination of a reactive chloromethyl group, a furan ring, and an oxazole core provides multiple avenues for the generation of diverse and drug-like molecules. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for researchers in drug discovery and synthetic chemistry, enabling them to fully exploit the synthetic potential of this promising scaffold.
References
- 1. Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.rug.nl [research.rug.nl]
- 3. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buy 5-(chloromethyl)-1,3-oxazole;dichloromethane [smolecule.com]
- 7. Mystery of the Passerini Reaction for the Synthesis of the Antimicrobial Peptidomimetics against Nosocomial Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring Phthalimide as the Acid Component in the Passerini Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ugi/Robinson-Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ugi reactions with ammonia offer rapid access to a wide range of 5-aminothiazole and oxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-chloromethyl-5-methyl-2-(furan-2-yl)oxazole
A Senior Application Scientist's Guide to Yield Optimization and Troubleshooting
Welcome to the technical support center for the synthesis of 4-chloromethyl-5-methyl-2-(furan-2-yl)oxazole. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to improve the yield and purity of this valuable heterocyclic intermediate. As Senior Application Scientists, we understand that synthesizing substituted oxazoles can be challenging, often plagued by low yields, competing side reactions, and purification difficulties. This document provides in-depth, field-tested insights in a practical question-and-answer format to help you navigate these challenges effectively.
Proposed Synthetic Pathway
The synthesis of this compound is typically not a single reaction but a multi-step process. A common and logical approach involves the initial construction of a hydroxymethyl-substituted oxazole, followed by a targeted chlorination reaction. This strategy avoids handling unstable or highly reactive precursors early in the synthesis.
Below is a robust and widely applicable synthetic workflow.
Caption: Proposed three-step synthesis of the target compound.
Troubleshooting Guide
Problem 1: My yield for the oxazole ring formation (Step 2) is consistently low or the reaction fails entirely.
Answer: This is a critical dehydration and cyclization step, and its success is highly dependent on the choice of reagent and reaction conditions. Low yields are often due to incomplete reaction, decomposition of the starting material, or formation of intractable polymeric side products.
Causality & Solution:
-
Ineffective Dehydrating Agent: The choice of dehydrating agent is paramount. While strong acids like H₂SO₄ can work, they often lead to charring and degradation, especially with sensitive moieties like furan. Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are often more effective for this type of cyclodehydration. For more sensitive substrates, milder conditions using reagents like the Burgess reagent can be explored, though this increases cost.
-
Temperature Control is Crucial: Overheating can lead to decomposition. If using POCl₃ or H₂SO₄, the reaction is often exothermic and requires careful temperature management. Start at a lower temperature and gradually increase it. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.
-
Solvent Choice: The reaction is often run neat with the dehydrating agent or in a high-boiling, non-reactive solvent like toluene or dioxane. The solvent must be completely anhydrous, as water will quench the dehydrating agent.
-
Work-up Procedure: The work-up for reactions involving strong acids or reagents like POCl₃ must be handled carefully. The reaction mixture should be quenched by slowly adding it to ice-water or a cold basic solution (e.g., NaHCO₃ or NaOH solution) to neutralize the acid and precipitate the product. A violent, uncontrolled quench can degrade the product.
| Parameter | Recommendation | Rationale |
| Dehydrating Agent | 1. POCl₃ 2. Conc. H₂SO₄ 3. SOCl₂ | POCl₃ is often effective for this type of cyclization. H₂SO₄ is a classic but harsher option. |
| Temperature | 80-110 °C (monitor by TLC) | Balances reaction rate with minimizing degradation of the furan ring. |
| Solvent | Neat or Toluene/Dioxane | High-boiling and inert. Must be anhydrous. |
| Work-up | Quench slowly into ice-cold aqueous base | Safely neutralizes the corrosive reagent and prevents product hydrolysis. |
Problem 2: The final chlorination step (Step 3) results in a complex mixture of products or a very low yield of the desired 4-chloromethyl derivative.
Answer: The chlorination of the primary alcohol at the 4-position is a delicate step. The furan ring is sensitive to strongly acidic and oxidative conditions, and the oxazole ring itself can be susceptible to degradation.[1][2] The primary challenge is achieving selective chlorination without side reactions.
Causality & Solution:
-
Harsh Chlorinating Agent: Thionyl chloride (SOCl₂) is a common choice, but its reaction generates HCl and SO₂ as byproducts, which can lead to the degradation of the furan ring. Using a non-polar solvent like toluene or dichloromethane (DCM) and adding a stoichiometric amount of a base like pyridine can scavenge the generated HCl and improve the yield.
-
Over-chlorination or Ring Opening: The reaction temperature must be carefully controlled. Running the reaction at 0 °C and allowing it to slowly warm to room temperature is often sufficient. Excessive heat can lead to side reactions on the furan or oxazole rings.
-
Alternative Chlorination Methods: If SOCl₂ gives poor results, consider alternative, milder methods:
-
Appel Reaction: Using triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) or hexachloroacetone provides a much milder, neutral condition for converting alcohols to chlorides. This is often the best choice for sensitive substrates.
-
Using Trichlorophosphate: As referenced in the synthesis of a similar compound, trichlorophosphate in chloroform can also be an effective method.[3]
-
Caption: Troubleshooting workflow for the chlorination step.
Frequently Asked Questions (FAQs)
Q1: What are the most critical reaction parameters to monitor across the entire synthesis?
A1: Across all steps, the two most critical parameters are temperature and anhydrous conditions .
-
Temperature: Both the cyclization and chlorination steps are highly sensitive to temperature. Use an ice bath for initial reagent addition and a well-controlled heating mantle or oil bath.
-
Anhydrous Conditions: All reagents and solvents should be thoroughly dried. Water will react with the activating agents (for amide formation), dehydrating agents (for cyclization), and chlorinating agents, drastically reducing your yield. Use freshly distilled solvents and dry glassware under an inert atmosphere (Nitrogen or Argon).
Q2: Are there greener or more modern synthetic methods to form the oxazole ring?
A2: Yes, classical methods often involve harsh reagents. Modern synthetic chemistry offers several alternatives. Microwave-assisted organic synthesis (MAOS) can significantly reduce reaction times and sometimes improve yields for oxazole formation.[4][5] Additionally, various catalytic methods using copper or gold complexes have been developed for oxazole synthesis, which can offer milder conditions and different substrate scopes.[6][7] While potentially more expensive due to the catalyst, these methods can be beneficial for sensitive substrates.
Q3: My final product appears pure by TLC, but the NMR spectrum is complex. What could be the issue?
A3: The 4-chloromethyl group is a reactive alkylating agent. The final product can be unstable, especially if trace amounts of acid or nucleophiles are present from the work-up. It can slowly decompose upon storage or even in the NMR tube.
-
Check for Impurities: Ensure all acidic residue is removed during the work-up with a bicarbonate wash.
-
Purification: Purify the product via column chromatography quickly after the reaction is complete, using a neutral solvent system (e.g., Hexane/Ethyl Acetate). Do not use acidic or basic additives in the solvent.
-
Storage: Store the purified product at low temperatures (e.g., -20 °C) under an inert atmosphere to prevent decomposition. For characterization, use fresh samples.
Q4: What are the primary safety concerns when performing this synthesis?
A4: Several reagents used in this synthesis are highly corrosive and toxic.
-
Phosphorus oxychloride (POCl₃) and Thionyl chloride (SOCl₂): These are highly corrosive and react violently with water. They are also lachrymators. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.
-
Chlorinated Solvents: Dichloromethane (DCM) and chloroform are potential carcinogens. Minimize exposure by handling them in a fume hood.
-
Quenching: The quenching of POCl₃ or SOCl₂ reactions is highly exothermic. Perform this step slowly and behind a safety shield.
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-(hydroxymethyl)-5-methyl-2-(furan-2-yl)oxazole (Step 2 Intermediate)
-
To a round-bottom flask charged with N-(1,3-dihydroxypropan-2-yl)furan-2-carboxamide (1.0 eq), add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) dropwise at 0 °C with vigorous stirring.
-
After the addition is complete, fit the flask with a reflux condenser and slowly heat the reaction mixture to 90-100 °C.
-
Maintain this temperature and monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate in Hexane). The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, cool the mixture to room temperature.
-
In a separate large beaker, prepare a mixture of ice and 10% aqueous sodium hydroxide (NaOH) solution.
-
CAUTION: HIGHLY EXOTHERMIC. Slowly and carefully, pour the reaction mixture onto the ice/NaOH solution with vigorous stirring to quench the excess POCl₃ and neutralize the acid. Ensure the pH of the aqueous layer remains basic (pH > 9).
-
The product may precipitate as a solid or can be extracted with an organic solvent like Ethyl Acetate (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the desired hydroxymethyl oxazole.
Protocol 2: Synthesis of this compound (Step 3)
-
Dissolve the 4-(hydroxymethyl)-5-methyl-2-(furan-2-yl)oxazole (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add thionyl chloride (SOCl₂, 1.2-1.5 eq) dropwise via a syringe. A small amount of dimethylformamide (DMF) can be added as a catalyst.
-
Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis shows complete consumption of the starting material.
-
Carefully pour the reaction mixture into a separatory funnel containing ice-cold saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.
-
Extract the aqueous layer with DCM (2 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at a low temperature (< 40 °C) to avoid product degradation.
-
The crude product should be purified immediately by flash column chromatography (Hexane/Ethyl Acetate gradient) to obtain the final product.
References
- 1. Degradation of sulfamethoxazole by chlorination in water distribution systems: Kinetics, toxicity, and antibiotic resistance genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical fate and changes in mutagenic activity of antibiotics nitrofurazone and furazolidone during aqueous chlorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-(CHLOROMETHYL)-5-METHYL-2-PHENYL-1,3-OXAZOLE synthesis - chemicalbook [chemicalbook.com]
- 4. scispace.com [scispace.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. 1,3-Oxazole synthesis [organic-chemistry.org]
Technical Support Center: Optimizing Coupling Reactions with 4-chloromethyl-5-methyl-2-(furan-2-yl)oxazole
Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions with the versatile yet challenging substrate, 4-chloromethyl-5-methyl-2-(furan-2-yl)oxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of coupling reactions involving this specific molecule. Here, we will delve into the causality behind experimental choices and provide field-proven insights to troubleshoot common issues, ensuring the scientific integrity of your work.
Understanding the Reactivity of Your Substrate
This compound is a unique building block with multiple potential sites of reactivity. The primary focus of this guide is on the 4-chloromethyl group , which acts as a benzylic-like halide and is the most probable site for palladium-catalyzed cross-coupling reactions. The furan and oxazole rings, while generally stable, can also influence the reaction's outcome. Understanding this interplay is crucial for successful optimization.
A key publication by Moody and colleagues, though on a 4-bromomethyl-2-chlorooxazole, demonstrated the feasibility of selective cross-coupling at the halomethyl position, followed by subsequent functionalization at other sites on the oxazole ring.[1] This highlights the potential for sequential, site-selective couplings with your substrate.
Troubleshooting Guide: Coupling at the 4-Chloromethyl Position
This section is structured in a question-and-answer format to directly address common challenges you may encounter.
General Issues
Q1: My reaction shows no or very low conversion. Where do I start?
A1: Low conversion is a common issue in cross-coupling reactions. A systematic approach to troubleshooting is essential.
-
Catalyst Activity: Ensure your palladium source and ligands are of high quality. Palladium(II) precatalysts require in situ reduction to the active Pd(0) species. If you suspect inefficient reduction, consider using a pre-activated Pd(0) source like Pd(PPh₃)₄ or a more advanced precatalyst system.
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Ensure your reaction vessel is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Purity: The purity of your substrate, coupling partner, solvent, and base is critical. Moisture can significantly hinder the reaction. Use anhydrous solvents and ensure your base is freshly opened or properly stored.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds between the chloromethyl group and an organoboron reagent.
Q2: I'm observing significant homocoupling of my boronic acid derivative.
A2: Homocoupling is a common side reaction in Suzuki couplings, often exacerbated by the presence of oxygen.
-
Thorough Degassing: Ensure your reaction mixture is rigorously degassed before heating. Multiple cycles of vacuum/backfill with an inert gas are recommended.
-
Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling. If using a simple Pd(II) salt, consider switching to a well-defined precatalyst.
-
Reaction Temperature: Lowering the reaction temperature may disfavor the homocoupling pathway relative to the desired cross-coupling.
Q3: My reaction is sluggish, and I'm seeing decomposition of my starting material.
A3: The choice of base is critical in Suzuki reactions as it activates the organoboron species.[2] However, a base that is too strong can lead to decomposition of your substrate, particularly given the presence of the furan and oxazole rings which can be sensitive to harsh conditions.
-
Base Screening: If you are using a strong base like NaOH or KOH, consider switching to a milder base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.
-
Solvent System: The solvent plays a crucial role in solubilizing the reagents and influencing the reaction rate. A biphasic system (e.g., toluene/water or dioxane/water) is often effective for Suzuki couplings. The presence of water is often necessary to facilitate the transmetalation step.
| Parameter | Recommendation for Suzuki Coupling | Rationale |
| Palladium Source | Pd(PPh₃)₄, Pd(dppf)Cl₂, Buchwald precatalysts | Offers a range of activities and stabilities. Precatalysts can provide more consistent results. |
| Ligand | SPhos, XPhos, PPh₃ | Bulky, electron-rich phosphine ligands can facilitate the oxidative addition to the C-Cl bond. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | A range of basicities to balance reactivity with substrate stability. |
| Solvent | Toluene/H₂O, Dioxane/H₂O, THF/H₂O | Biphasic systems are often optimal for Suzuki reactions. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the boronic acid derivative (1.2 equiv), the palladium catalyst (1-5 mol%), and the ligand (1.1-1.5 equiv relative to Pd).
-
Add the base (2.0-3.0 equiv).
-
Add the degassed solvent system.
-
Stir the reaction mixture at the desired temperature and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Heck Coupling
The Heck reaction couples the chloromethyl group with an alkene. Given the benzylic-like nature of the C-Cl bond, this reaction is feasible but may require specific conditions. Nickel-catalyzed Heck-type reactions of benzyl chlorides have been shown to be effective and can be a good starting point for optimization.[3][4]
Q4: I'm observing isomerization of my alkene or the product.
A4: Alkene isomerization is a common side reaction in Heck couplings.
-
Ligand Choice: The ligand can influence the regioselectivity of the migratory insertion and the rate of β-hydride elimination. Bulky phosphine ligands can sometimes suppress isomerization.
-
Additives: In some cases, the addition of silver salts can act as a halide scavenger and improve the outcome of Heck reactions.
Q5: The reaction is not proceeding with my electron-rich alkene.
A5: Heck reactions are typically more facile with electron-deficient alkenes (e.g., acrylates, styrenes).
-
Catalyst System: For less reactive alkenes, a more active catalyst system may be required. Consider screening different palladium sources and ligands. Nickel catalysts have shown promise for Heck-type reactions with unactivated olefins.[3][4]
-
Reaction Temperature: Increasing the reaction temperature can improve the rate of reaction, but this must be balanced against the potential for substrate decomposition.
| Parameter | Recommendation for Heck Coupling | Rationale |
| Catalyst | Pd(OAc)₂, Ni(cod)₂ | Palladium is standard, but nickel catalysts have shown good reactivity with benzylic chlorides.[3][4] |
| Ligand | PPh₃, PCy₃, Buchwald ligands | The choice of ligand is crucial and often requires screening. |
| Base | Et₃N, DIPEA, K₂CO₃ | An organic or inorganic base is required to neutralize the generated HCl. |
| Solvent | DMF, DMAc, Acetonitrile | Polar aprotic solvents are commonly used for Heck reactions. |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between the chloromethyl group and a terminal alkyne.
Q6: I'm observing significant homocoupling of my terminal alkyne (Glaser coupling).
A6: Glaser homocoupling is a common side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used.
-
Copper-Free Conditions: Consider running the reaction under copper-free conditions. While often slower, this can eliminate the Glaser coupling side product.
-
Base Selection: The choice of amine base is critical. A bulky amine base can sometimes disfavor the homocoupling pathway.
-
Inert Atmosphere: As with other coupling reactions, maintaining a strictly inert atmosphere is crucial to prevent oxidative homocoupling.
Q7: My reaction is not working with an electron-rich aryl alkyne.
A7: The electronic nature of the alkyne can influence the reaction rate.
-
Catalyst and Ligand Tuning: A more electron-rich palladium center (achieved with electron-donating ligands) can sometimes facilitate the coupling with less reactive alkynes.
-
Temperature Optimization: A careful increase in temperature may be necessary, but monitor for substrate decomposition.
| Parameter | Recommendation for Sonogashira Coupling | Rationale |
| Palladium Source | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Standard and reliable catalysts for Sonogashira reactions. |
| Copper Co-catalyst | CuI (optional) | Can accelerate the reaction but may lead to homocoupling. |
| Ligand | PPh₃, Xantphos | PPh₃ is a standard choice; bidentate ligands can sometimes be beneficial. |
| Base | Et₃N, DIPEA, Piperidine | An amine base is required, often used as the solvent or co-solvent. |
| Solvent | THF, DMF, Toluene | The choice of solvent can influence solubility and reaction rate. |
The Role of the Furan-2-yl Substituent
The furan ring at the 2-position of the oxazole is not just a passive spectator. It can influence the reaction in several ways.
Q8: Could the furan ring be interfering with my coupling reaction?
A8: Yes, the furan ring can participate in or be susceptible to side reactions under palladium catalysis.
-
C-H Activation: Furans can undergo direct arylation via C-H activation, typically at the 5-position.[1][5] This could lead to undesired side products. To minimize this, use the mildest possible reaction conditions and avoid excessively high temperatures.
-
Ring Opening/Decomposition: Furans can be sensitive to strongly acidic or basic conditions, which might be generated during the catalytic cycle or from the added base. Careful control of pH is important.
-
Electronic Effects: The furan ring is electron-rich and can influence the electron density of the oxazole system. This could potentially affect the rate of oxidative addition at the chloromethyl group.
Troubleshooting Workflow for Furan-Related Side Reactions
Caption: Troubleshooting furan-related side reactions.
General Troubleshooting Logic
Caption: General troubleshooting workflow for coupling reactions.
Conclusion
Optimizing cross-coupling reactions with this compound requires a nuanced understanding of its reactive sites and potential side reactions. By systematically addressing issues related to catalyst activity, reaction conditions, and the inherent reactivity of the substrate's functional groups, you can significantly improve your reaction outcomes. This guide provides a starting point for troubleshooting; meticulous experimentation and analysis will be key to your success.
References
Technical Support Center: 4-Chloromethyl-5-methyl-2-(furan-2-yl)oxazole
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-chloromethyl-5-methyl-2-(furan-2-yl)oxazole. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this molecule. Our aim is to equip you with the foundational knowledge and practical protocols necessary to anticipate and manage potential challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular liabilities and stability concerns for this compound?
A1: The structure of this compound contains three primary sites susceptible to degradation, which should be considered during handling, storage, and experimental design. Understanding these liabilities is the first step in developing robust analytical methods and stable formulations.[1]
-
The Oxazole Ring: The oxazole ring is an aromatic heterocycle, but it is susceptible to cleavage under both strongly acidic and basic conditions.[2][3] The C2 position, where the furan ring is attached, is the most electron-deficient and a common site for nucleophilic attack, which can initiate ring-opening.[4]
-
The Chloromethyl Group: The 4-chloromethyl substituent is a reactive benzylic-type halide. The chlorine atom is a good leaving group, making this site highly susceptible to nucleophilic substitution reactions. For example, hydrolysis can readily convert the chloromethyl group to a hydroxymethyl group.[5][6]
-
The Furan Ring: Furan rings can be sensitive to strong acids and are known to be susceptible to photodegradation, which can lead to complex rearrangements or oxidative cleavage.[7]
Caption: Key potential degradation sites on the molecule.
Q2: What are the most probable degradation pathways for this compound under forced degradation conditions?
A2: Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[8][9] Based on the structure's key liabilities, the following pathways are most likely under standard stress conditions:
-
Acid/Base Hydrolysis: This is often the most significant pathway.[8]
-
Acid-catalyzed: Protonation of the oxazole nitrogen can activate the ring for nucleophilic attack by water, leading to cleavage and the formation of amide and ketone fragments.[3]
-
Base-catalyzed: Strong bases can abstract the C2 proton, initiating a ring-opening cascade to form an isonitrile intermediate.[2]
-
Neutral Hydrolysis: The chloromethyl group is the most likely site for hydrolysis under near-neutral pH, yielding the corresponding hydroxymethyl derivative.
-
-
Oxidation: The furan and oxazole rings can both be susceptible to oxidation.[10][11] Using an oxidizing agent like hydrogen peroxide (H₂O₂), one might expect ring-opening of the furan moiety or oxidation of the oxazole ring, potentially at the C4-C5 double bond.[12]
-
Photodegradation: Exposure to UV or ambient light can induce photochemical rearrangements or degradation, particularly involving the furan ring.[7][13] This can lead to a complex mixture of byproducts.
-
Thermal Degradation: While oxazoles are generally thermally stable, the presence of the reactive chloromethyl group could lower the overall decomposition temperature.[11][13] Degradation at elevated temperatures may follow pathways similar to hydrolysis if moisture is present.[14]
Q3: My solution of this compound shows rapid loss of the parent compound, even when stored at room temperature in a neutral aqueous buffer. What is the likely cause?
A3: This is a common issue stemming from the high reactivity of the 4-chloromethyl group. In aqueous solutions, this group can undergo slow hydrolysis (an Sₙ1 or Sₙ2 reaction with water) to form 4-hydroxymethyl-5-methyl-2-(furan-2-yl)oxazole. The rate of this hydrolysis can be influenced by the polarity of the solvent and the presence of any nucleophilic species in your buffer (e.g., phosphate).
Troubleshooting Steps:
-
Analyze for the Hydroxymethyl Analog: Use LC-MS to look for a new peak with a mass corresponding to the replacement of -Cl (34.97 Da) with -OH (17.01 Da), resulting in a net mass loss of ~18 Da.
-
Use Anhydrous Solvents: If your experiment allows, prepare stock solutions in anhydrous aprotic solvents like acetonitrile or DMSO and add them to your aqueous medium immediately before use.
-
Control Temperature: Store stock solutions at low temperatures (-20 °C or -80 °C) to minimize hydrolysis over time.
Q4: How should I design a comprehensive forced degradation study for this molecule?
A4: A well-designed forced degradation (or stress testing) study is crucial for method development and understanding stability.[1][15] The goal is to achieve 10-20% degradation of the active pharmaceutical ingredient (API) to ensure that potential degradants are formed at detectable levels without destroying the molecule completely.[16] The study should be systematic, covering the key degradation pathways as mandated by ICH guidelines.[14][17]
Recommended Stress Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Temperature | Duration | Rationale |
|---|---|---|---|---|
| Acid Hydrolysis | 0.1 M HCl | 60 °C | 2, 8, 24 hours | To induce acid-catalyzed degradation, primarily targeting the oxazole ring.[8] |
| Base Hydrolysis | 0.1 M NaOH | Room Temp (25 °C) | 1, 4, 12 hours | To induce base-catalyzed degradation, which can be rapid for oxazoles.[8] |
| Oxidation | 3% H₂O₂ | Room Temp (25 °C) | 8, 24, 48 hours | To assess susceptibility to oxidative stress, targeting the furan and oxazole rings.[12] |
| Thermal Stress | Solid State | 80 °C | 1, 3, 7 days | To evaluate the intrinsic thermal stability of the molecule.[14] |
| Photostability | Solid & Solution | ICH Q1B Option 2 | Ambient | To assess light sensitivity, a known issue for furan-containing compounds.[7][18] |
Troubleshooting Guide: Common Experimental Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Multiple unexpected peaks appear in my chromatogram after work-up. | 1. Oxazole Ring Cleavage: The work-up conditions (e.g., pH adjustment) may be too harsh, causing the oxazole ring to open.[3] 2. Reagent Reactivity: Nucleophiles used in a reaction may attack the chloromethyl group or the oxazole ring itself.[13] | 1. Maintain Neutral pH: During extraction and purification, use buffered or neutral aqueous solutions (pH ~7) where possible. 2. Use Milder Reagents: Consider using non-nucleophilic bases (e.g., 2,6-lutidine) and ensure all solvents are anhydrous.[13] 3. Analyze Side Products: Use LC-MS and NMR to identify major byproducts to understand the degradation pathway and optimize conditions to avoid it.[3] |
| Low or no yield in palladium-catalyzed cross-coupling reactions. | 1. Catalyst Poisoning: The oxazole nitrogen or furan oxygen could coordinate to the palladium center, inhibiting catalysis. 2. Substrate Instability: The reaction conditions (e.g., basicity, temperature) may be degrading the oxazole ring faster than the desired reaction proceeds.[2] | 1. Ligand Screening: Experiment with different phosphine ligands that may be less susceptible to coordination effects. 2. Lower Temperature: Attempt the reaction at a lower temperature for a longer duration to minimize thermal degradation.[13] 3. Base Selection: Use a finely ground, dry, and milder base such as K₂CO₃ or Cs₂CO₃ instead of strong hydroxides.[2] |
| Inconsistent results between experimental runs. | 1. Atmospheric Moisture: Trace amounts of water can hydrolyze the sensitive chloromethyl group or the oxazole ring under certain conditions.[13] 2. Light Exposure: Inconsistent exposure to ambient lab light can cause variable levels of photodegradation.[18] | 1. Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.[13] 2. Protect from Light: Wrap reaction flasks and sample vials in aluminum foil to prevent light exposure.[13] |
Experimental Protocols
Protocol 1: General Workflow for a Forced Degradation Study
This protocol outlines a typical workflow for investigating the degradation of this compound under a specific stress condition (e.g., acid hydrolysis).
Caption: General experimental workflow for forced degradation studies.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile).
-
Sample Preparation: In separate amber vials, mix the stock solution with the stressor (e.g., 0.1 M HCl, 0.1 M NaOH, or 3% H₂O₂) in a 1:1 ratio. Prepare a control sample with purified water.
-
Incubation: Place the vials in a temperature-controlled environment (e.g., a 60 °C water bath for acid hydrolysis). Protect all samples from light.
-
Time-Point Analysis: At predefined intervals (e.g., 0, 2, 8, and 24 hours), withdraw an aliquot from each vial.[13]
-
Quenching: Immediately stop the degradation by neutralizing the sample. For acidic samples, add an equivalent amount of base (e.g., 0.1 M NaOH). For basic samples, add an equivalent amount of acid (e.g., 0.1 M HCl).
-
Dilution: Dilute the quenched sample with mobile phase to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column with a gradient of water and acetonitrile (both with 0.1% formic acid) and UV detection is a common starting point.[19] Use mass spectrometry (LC-MS) to obtain mass information for the parent compound and any new peaks that appear in the chromatogram.[15]
Protocol 2: Postulated Hydrolytic Degradation Pathways Diagram
The following diagram illustrates the two most likely initial degradation events under hydrolytic conditions. Pathway A represents the direct hydrolysis of the chloromethyl group. Pathway B depicts the acid-catalyzed ring-opening of the oxazole core.
Caption: Postulated initial hydrolytic degradation pathways.
References
- 1. acdlabs.com [acdlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 5. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-(Chloromethyl)oxazole hydrochloride [myskinrecipes.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajrconline.org [ajrconline.org]
- 10. moravek.com [moravek.com]
- 11. tandfonline.com [tandfonline.com]
- 12. ijisrt.com [ijisrt.com]
- 13. benchchem.com [benchchem.com]
- 14. ijnrd.org [ijnrd.org]
- 15. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 18. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 19. RP- HPLC and TLC- densitometric methods for determination of oxfendazole in the presence of its alkali -induced degradation product - MedCrave online [medcraveonline.com]
"troubleshooting guide for the synthesis of 4-chloromethyl-5-methyl-2-(furan-2-yl)oxazole derivatives"
A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 4-chloromethyl-5-methyl-2-(furan-2-yl)oxazole derivatives. This guide is designed to provide in-depth, field-proven insights into common challenges encountered during the synthesis of this important class of heterocyclic compounds. As Senior Application Scientists, we aim to equip you with the knowledge to not only solve immediate experimental issues but also to understand the underlying chemical principles to prevent future setbacks.
The oxazole moiety is a critical pharmacophore in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2] The specific substitution pattern of a 4-chloromethyl group provides a reactive handle for further molecular elaboration, making these derivatives valuable intermediates in drug discovery.[3][4] However, the synthesis of these molecules is not without its challenges, ranging from low yields to difficult purifications. This guide addresses the most common issues in a practical question-and-answer format.
I. Low or No Product Yield
Low product yield is one of the most frequently encountered problems in organic synthesis.[5] For the synthesis of 2,4,5-trisubstituted oxazoles, several factors can contribute to this issue.
Question 1: My reaction is not proceeding to completion, resulting in a low yield of the desired this compound. What are the likely causes?
Answer: Incomplete conversion is a common hurdle that can often be traced back to several key factors. A systematic evaluation of your reaction parameters is the most effective troubleshooting approach.[5]
1. Suboptimal Reaction Conditions:
-
Temperature and Reaction Time: The formation of the oxazole ring is sensitive to temperature. Ensure your reaction is conducted at the optimal temperature for the specific synthetic route you are employing. For instance, some cyclization reactions require elevated temperatures to overcome the activation energy barrier.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the ideal reaction time and to check for the decomposition of the product over extended periods.[5]
-
Concentration: The concentration of reactants can significantly influence the reaction rate. If the reaction is bimolecular, increasing the concentration may improve the yield. However, excessively high concentrations can sometimes lead to side reactions or precipitation of starting materials.
2. Reagent Purity and Stability:
-
Starting Materials: Impurities in your starting materials, such as the furan-2-carboxamide or the 1,3-dichloroacetone, can inhibit the reaction or lead to the formation of undesired byproducts. Always use reagents of high purity.
-
Solvent Quality: The presence of water in anhydrous reactions is a frequent cause of low yields. Ensure that your solvents are appropriately dried before use, especially for moisture-sensitive steps.[5]
3. Inefficient Mixing:
-
For heterogeneous reactions, vigorous stirring is crucial to ensure efficient mass transfer between phases. Inadequate mixing can result in localized concentration gradients and reduced reaction rates.[5]
Question 2: I am observing the formation of multiple side products and a low yield of my target oxazole. What are the potential side reactions?
Answer: The formation of side products is a clear indication that alternative reaction pathways are competing with your desired transformation. Understanding these potential side reactions is key to optimizing your synthesis.
Common Side Reactions in Oxazole Synthesis:
-
Incomplete Cyclization: The intermediate, an α-acylamino ketone, may not fully cyclize to the oxazole. This can be due to insufficient heating or the use of a weak dehydrating agent.[6]
-
Decomposition of Starting Materials: The furan ring, in particular, can be sensitive to strongly acidic or oxidizing conditions, leading to decomposition and the formation of polymeric materials.
-
Reaction at the Furan Ring: The furan moiety can undergo electrophilic substitution, which can compete with the desired oxazole formation.
-
Over-chlorination: If the chlorination step is not carefully controlled, dichlorination or even trichlorination of the methyl group can occur.
To mitigate these side reactions, consider the following:
-
Choice of Dehydrating Agent: Stronger dehydrating agents like phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA) can promote more efficient cyclization.[1]
-
Reaction Conditions: Milder reaction conditions may be necessary to prevent the degradation of sensitive functional groups.
-
Protecting Groups: If the furan ring is particularly reactive under the reaction conditions, the use of a temporary protecting group might be considered, although this adds extra steps to the synthesis.
II. Product Purification and Characterization Challenges
Even with a successful reaction, isolating and purifying the desired product can be a significant challenge.
Question 3: I am having difficulty purifying the this compound from the reaction mixture. What purification strategies are most effective?
Answer: The purification of chloromethylated oxazoles can be complicated by their reactivity and potential instability.
Recommended Purification Protocol:
-
Workup: After the reaction is complete, a careful aqueous workup is often necessary to remove inorganic salts and water-soluble impurities. Neutralize the reaction mixture with a mild base like sodium bicarbonate if acidic conditions were used.
-
Extraction: Extract the crude product into an appropriate organic solvent, such as ethyl acetate or dichloromethane.
-
Column Chromatography: Silica gel column chromatography is the most common method for purifying oxazole derivatives. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to obtain highly pure material.
Troubleshooting Purification Issues:
-
Product Streaking on TLC: This can indicate that your product is either very polar and interacting strongly with the silica gel, or that it is degrading on the column. Adding a small amount of a modifying solvent, like triethylamine to a basic compound or acetic acid to an acidic compound, to your eluent can sometimes improve the chromatography.
-
Co-elution of Impurities: If impurities have similar polarities to your product, it may be necessary to try a different stationary phase (e.g., alumina) or a different solvent system for your chromatography.
Question 4: The characterization of my final product is ambiguous. What are the key spectroscopic signatures I should look for?
Answer: Unambiguous characterization is crucial to confirm the structure of your synthesized compound.
Expected Spectroscopic Data:
| Technique | Expected Observations for this compound |
| ¹H NMR | - A singlet for the chloromethyl (CH₂Cl) protons, typically in the range of 4.5-4.8 ppm. - A singlet for the methyl (CH₃) protons on the oxazole ring, around 2.3-2.5 ppm. - Signals corresponding to the furan ring protons. |
| ¹³C NMR | - A signal for the chloromethyl carbon. - Signals for the carbons of the oxazole and furan rings. |
| Mass Spec | - The molecular ion peak corresponding to the calculated mass of the product. - A characteristic isotopic pattern for the chlorine atom (M and M+2 peaks in an approximate 3:1 ratio). |
| IR | - Characteristic C=N and C=C stretching frequencies for the oxazole ring. - C-O-C stretching from the furan and oxazole rings. |
If your spectroscopic data does not align with the expected values, it could indicate the presence of impurities, an incorrect structure, or product degradation.
III. Chlorination Step Issues
The introduction of the chloromethyl group is a critical step and can present its own set of challenges.
Question 5: The chlorination of the 4-hydroxymethyl or 4-methyl precursor is resulting in low yields or decomposition. What are the best practices for this transformation?
Answer: The chlorination of the methyl group at the 4-position of the oxazole ring requires careful selection of the chlorinating agent and reaction conditions to avoid side reactions and degradation.
Recommended Chlorinating Agents:
-
N-Chlorosuccinimide (NCS): A mild and selective chlorinating agent that is often used for allylic and benzylic chlorinations. Radical initiation (e.g., with AIBN or light) is typically required.
-
Sulfuryl Chloride (SO₂Cl₂): A more reactive chlorinating agent that can be effective but may also lead to over-chlorination if not used in stoichiometric amounts.
-
Thionyl Chloride (SOCl₂): Commonly used to convert alcohols to alkyl chlorides. This would be the reagent of choice if starting from the 4-hydroxymethyl derivative.
Experimental Protocol: Chlorination using NCS
-
Dissolve the 4-methyl-5-methyl-2-(furan-2-yl)oxazole in a suitable anhydrous solvent (e.g., carbon tetrachloride or acetonitrile).
-
Add N-chlorosuccinimide (1.0-1.1 equivalents).
-
Add a catalytic amount of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Key Considerations for Chlorination:
-
Anhydrous Conditions: The reaction should be carried out under strictly anhydrous conditions to prevent hydrolysis of the chlorinating agent and the product.
-
Control of Stoichiometry: Use of excess chlorinating agent can lead to the formation of dichlorinated byproducts.[7]
-
Product Stability: The 4-chloromethyl oxazole product can be unstable and susceptible to hydrolysis or reaction with nucleophiles.[4] It is often best to use it in the next step of a synthesis as soon as it is purified.
IV. Reaction Mechanisms and Workflows
Visualizing the reaction pathways and experimental workflows can aid in understanding and troubleshooting the synthesis.
Synthetic Pathway Overview
The synthesis of this compound can be conceptualized in a few key stages, often starting from readily available precursors. A common approach involves the construction of the substituted oxazole ring followed by the chlorination of the methyl group at the 4-position.
Caption: General synthetic workflow for this compound.
Troubleshooting Logic Flow
When encountering a problem in your synthesis, a logical, step-by-step approach to troubleshooting is essential.
Caption: A logical flowchart for troubleshooting common synthesis problems.
V. References
-
Unexpected Synthesis of 2,4,5-Trisubstituted Oxazoles via a Tandem Aza-Wittig/Michael/Isomerization Reaction of Vinyliminophosphorane. The Journal of Organic Chemistry. --INVALID-LINK--
-
A Comparative Guide to the Synthesis of 2,4,5-Trisubstituted Oxazoles. Benchchem. --INVALID-LINK--
-
Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity. European Journal of Medicinal Chemistry. --INVALID-LINK--
-
Synthesis of 2,4,5-Trisubstituted Oxazoles via Pd-Catalyzed C–H Addition to Nitriles/Cyclization Sequences. Organic Letters. --INVALID-LINK--
-
Troubleshooting guide for the synthesis of heterocyclic compounds. Benchchem. --INVALID-LINK--
-
Synthesis of 2,4,5-Trisubstituted Oxazoles from Copper-Mediated Benzylic sp3 C–H Aerobic Oxidative Annulation of Ketones and Amines via a Cascade Reaction. The Journal of Organic Chemistry. --INVALID-LINK--
-
Troubleshooting common problems in 2-(p-Tolyl)oxazole synthesis. Benchchem. --INVALID-LINK--
-
Chlorination and Bromination Reagents with High Regioselectivity and Reactivity. TCI Chemicals. --INVALID-LINK--
-
Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. --INVALID-LINK--
-
Van Leusen reaction. Wikipedia. --INVALID-LINK--
-
Van Leusen Reaction. Organic Chemistry Portal. --INVALID-LINK--
-
4-Chloromethyl-oxazole-2-carboxylic acid methyl ester. Smolecule. --INVALID-LINK--
-
Synthesis of 1,3-oxazoles. Organic Chemistry Portal. --INVALID-LINK--
-
4-(chloromethyl)-2,5-diphenyl-1,3-oxazole. Chemical Synthesis Database. --INVALID-LINK--
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. --INVALID-LINK--
-
Synthesis and Reactions of Oxazoles. ResearchGate. --INVALID-LINK--
-
Van Leusen Reaction. NROChemistry. --INVALID-LINK--
-
5-(Chloromethyl)oxazole. Benchchem. --INVALID-LINK--
-
Chlorination [Synthetic Reagents]. Tokyo Chemical Industry Co., Ltd.. --INVALID-LINK--
-
List of Reagents. American Chemical Society. --INVALID-LINK--
-
Chlorinating and Brominating Reagents Suitable for Medicinal Chemistry. Tokyo Chemical Industry Co., Ltd.. --INVALID-LINK--
-
4-(CHLOROMETHYL)-5-METHYL-2-PHENYL-1,3-OXAZOLE synthesis. Chemicalbook. --INVALID-LINK--
-
4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole. Sigma-Aldrich. --INVALID-LINK--
-
Questions-Answers Heterocyclic Chemistry. Scribd. --INVALID-LINK--
-
58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS. Science topic. --INVALID-LINK--
-
Chlorination. American Chemical Society. --INVALID-LINK--
-
Heterocyclic Compounds. Textbook of Organic Chemistry. --INVALID-LINK--
-
Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. African Journal of Biomedical Research. --INVALID-LINK--
-
Preparation method of 4-chloromethyl-5-methyl-1, 3-dioxol-2-one. Google Patents. --INVALID-LINK--
-
Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Journal of Heterocyclic Chemistry. --INVALID-LINK--
-
4-Bromomethyl-2-chlorooxazole — A Versatile Oxazole Cross-Coupling Unit for the Synthesis of 2,4-Disubstituted Oxazoles. ResearchGate. --INVALID-LINK--
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Tandfonline. --INVALID-LINK--
-
Synthetic method of 4-chloromethyl-5-methyl-1,3-dioxole-2-ketone. Google Patents. --INVALID-LINK--
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed Central. --INVALID-LINK--
-
The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. eScholarship. --INVALID-LINK--
-
Heterocyclic Chemistry - TUTORIAL PROBLEMS. University of Liverpool. --INVALID-LINK--
-
Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy. CHEMISTRY & BIOLOGY INTERFACE. --INVALID-LINK--
-
Synthesis and Characterization of Novel Oxazole derivatives of Disubstituted N-arylmaleimides. International Journal of Chemical and Physical Sciences. --INVALID-LINK--
-
Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. PubMed Central. --INVALID-LINK--
-
(PDF) Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. ResearchGate. --INVALID-LINK--
-
2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. ResearchGate. --INVALID-LINK--
-
The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology. --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Buy 4-Chloromethyl-oxazole-2-carboxylic acid methyl ester [smolecule.com]
- 4. 5-(Chloromethyl)oxazole | High-Quality Reagent | RUO [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 7. Chlorination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Synthesis of 4-chloromethyl-5-methyl-2-(furan-2-yl)oxazole
A Guide to By-product Analysis and Troubleshooting for Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-chloromethyl-5-methyl-2-(furan-2-yl)oxazole is a critical process in the development of various pharmaceutical compounds. The inherent reactivity of the starting materials and the nature of the cyclization reactions can often lead to the formation of undesired by-products, complicating purification and impacting yield and purity. This technical support guide, designed by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to empower researchers in overcoming common synthetic challenges. We will delve into the causality behind by-product formation and offer field-proven solutions to optimize your synthetic outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Q1: I am observing a significant amount of an impurity with a mass corresponding to the starting N-(1,3-dichlorobutan-2-yl)furan-2-carboxamide. What is happening and how can I fix it?
Potential Cause: This impurity is likely the uncyclized precursor, indicating an incomplete Robinson-Gabriel cyclodehydration reaction.[1] The energy of activation for the cyclization may not have been reached, or the dehydrating agent may be inefficient or degraded.
Recommended Solution:
-
Increase Reaction Temperature: Gradually increase the reaction temperature in increments of 5-10 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Change Dehydrating Agent: If heating is ineffective or leads to degradation, consider a more potent dehydrating agent. Common agents for this synthesis include phosphorus oxychloride (POCl₃), sulfuric acid (H₂SO₄), or trifluoroacetic anhydride (TFAA).[2]
-
Check Reagent Quality: Ensure that the dehydrating agent is fresh and has been stored under appropriate conditions to prevent decomposition.
-
Prolong Reaction Time: If a milder dehydrating agent is preferred, extending the reaction time may be necessary to drive the cyclization to completion.[3]
Q2: My final product is contaminated with a dichlorinated species. How can I avoid this?
Potential Cause: The presence of a dichlorinated by-product, likely 4-(dichloromethyl)-5-methyl-2-(furan-2-yl)oxazole, suggests over-chlorination. This can occur if the chlorinating agent used in the synthesis of the precursor, such as sulfuryl chloride, is not completely removed or if the reaction conditions are too harsh.
Recommended Solution:
-
Stoichiometric Control: Carefully control the stoichiometry of the chlorinating agent during the precursor synthesis.
-
Purification of Intermediate: Purify the chlorinated intermediate to remove any excess chlorinating agent before proceeding to the cyclization step.
-
Milder Chlorinating Agents: Consider using a milder chlorinating agent for the synthesis of the starting material.
-
Quenching: After the chlorination step, ensure the reaction is properly quenched to neutralize any remaining chlorinating agent.
Q3: I am seeing by-products that suggest the furan ring has opened or polymerized. Why is this happening?
Potential Cause: The furan ring is sensitive to strongly acidic conditions, which are often employed in Robinson-Gabriel type syntheses.[4] Protonation of the furan ring can lead to ring-opening, polymerization, or other side reactions, resulting in a complex mixture of by-products and a dark-colored reaction mixture.[4]
Recommended Solution:
-
Milder Cyclization Conditions: Opt for milder cyclodehydration methods that do not require strong acids. Reagents like triphenylphosphine/iodine or Burgess reagent can be effective alternatives.
-
Temperature Control: Avoid excessive heating, as this can accelerate the degradation of the furan ring.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative degradation of the furan moiety.
Q4: My purification by column chromatography is difficult due to a by-product with very similar polarity to my desired product. What could this be?
Potential Cause: A common issue in the synthesis of substituted oxazoles is the formation of isomeric by-products. In this case, you may be forming 4-methyl-5-(chloromethyl)-2-(furan-2-yl)oxazole. This can happen if the starting materials allow for alternative cyclization pathways.
Recommended Solution:
-
Starting Material Selection: The choice of starting materials is crucial. Using a precursor that directs the cyclization to the desired regioisomer is key.
-
Alternative Synthetic Routes: Consider a different synthetic approach, such as the Van Leusen oxazole synthesis, which can offer better regioselectivity.[5]
-
Advanced Purification Techniques: If isomer formation is unavoidable, more advanced purification techniques such as preparative HPLC or supercritical fluid chromatography (SFC) may be necessary.
Frequently Asked Questions (FAQs)
Q: What is the most common synthetic route for this compound that is prone to by-products?
A: A prevalent method is a variation of the Robinson-Gabriel synthesis.[1][6] This involves the acylation of an aminoketone with a furan-2-carbonyl derivative, followed by an acid-catalyzed cyclodehydration. The harsh acidic conditions of the final step are often the primary source of by-products, particularly those involving the furan ring.[4]
Q: How can I best monitor the reaction to minimize by-product formation?
A: Real-time reaction monitoring is crucial. We recommend using TLC for qualitative analysis and LC-MS for more detailed quantitative assessment. By tracking the consumption of starting materials and the emergence of the product and any by-products, you can determine the optimal reaction time and temperature, preventing over-reaction and degradation.
Q: Are there any "greener" alternatives to the traditional synthesis methods?
A: Yes, research is ongoing into more environmentally friendly synthetic routes. Microwave-assisted synthesis can significantly reduce reaction times and sometimes improve yields and purity.[7] Additionally, the use of solid acid catalysts can offer a recyclable and less corrosive alternative to strong mineral acids.
Q: What are the best analytical techniques for characterizing the by-products?
A: A combination of techniques is usually most effective.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Ideal for separating the components of the reaction mixture and obtaining their molecular weights.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: 1H and 13C NMR are essential for elucidating the exact structure of the by-products once they have been isolated.
-
GC-MS (Gas Chromatography-Mass Spectrometry): Suitable for analyzing volatile by-products.
-
FT-IR (Fourier-Transform Infrared) Spectroscopy: Can provide information about the functional groups present in the by-products.
By-product Analysis Workflow
A robust analytical workflow is essential for identifying and quantifying by-products. Here is a recommended step-by-step protocol for HPLC-MS analysis.
Experimental Protocol: HPLC-MS Analysis
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the crude reaction mixture.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 95% A and 5% B, ramp to 5% A and 95% B over 20 minutes. Hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
-
MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: 50-500 m/z.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Analyze the mass spectrum for each peak to determine the molecular weight of the corresponding compound.
-
Compare the retention times and mass spectra with those of known standards if available.
-
Visualizing Reaction Pathways
To better understand the formation of the desired product and a potential major by-product, the following diagrams illustrate the reaction mechanisms.
Caption: Main reaction and a common side reaction pathway.
Summary of Potential By-products
| By-product Name | Probable Cause | Key Analytical Signature (MS) |
| N-(1,3-dichlorobutan-2-yl)furan-2-carboxamide | Incomplete cyclization | [M+H]⁺ corresponding to the uncyclized precursor |
| 4-(dichloromethyl)-5-methyl-2-(furan-2-yl)oxazole | Over-chlorination | [M+H]⁺ with an isotopic pattern indicative of two chlorines |
| Furan-ring opened/polymerized products | Harsh acidic conditions | A complex mixture of masses, often with a broad chromatogram |
| 4-methyl-5-(chloromethyl)-2-(furan-2-yl)oxazole | Lack of regioselectivity in cyclization | Same [M+H]⁺ as the product, but different retention time |
References
- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. 4-(CHLOROMETHYL)-5-METHYL-2-PHENYL-1,3-OXAZOLE synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. synarchive.com [synarchive.com]
- 7. merckmillipore.com [merckmillipore.com]
"managing the reactivity of the chloromethyl group in furan-oxazole compounds"
Welcome to the technical support center for managing the reactivity of chloromethyl-functionalized furan-oxazole compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the synthetic challenges associated with these versatile but highly reactive scaffolds. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve your synthetic goals efficiently and safely.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the storage, handling, and reaction of chloromethylated furan-oxazole compounds.
Q1: My chloromethylated furan compound is turning dark and polymerizing upon storage. How can I prevent this?
A1: This is a common issue arising from the high reactivity of the chloromethyl group, which is analogous to a benzylic halide.[1][2][3] The furan ring's electron-donating nature stabilizes the carbocation intermediate formed upon chloride departure, facilitating self-polymerization or degradation, especially in the presence of trace acids or light.[4]
-
Storage Recommendations:
-
Store the compound at low temperatures (-20°C is ideal).
-
Use an inert atmosphere (argon or nitrogen) to prevent moisture and oxygen ingress.
-
Protect from light by using amber vials or wrapping the container in aluminum foil.
-
Consider storing as a dilute solution in a dry, non-protic solvent like anhydrous dichloromethane for short-term use.[5]
-
Q2: I am observing a significant amount of byproduct formation in my nucleophilic substitution reaction. What are the likely side reactions?
A2: Besides the desired substitution product, several side reactions can occur:
-
Ring Opening/Rearrangement: The furan ring, particularly under acidic conditions generated during the reaction (e.g., HCl formation), can be susceptible to ring-opening.[6]
-
Over-alkylation: If your nucleophile is a primary or secondary amine, over-alkylation to form tertiary amines or quaternary ammonium salts is possible.
-
Elimination Reactions: Although less common for primary halides, elimination to form an exocyclic double bond can occur, especially with bulky, non-nucleophilic bases.
-
Reaction at Other Sites: If your furan-oxazole scaffold has other reactive functional groups (e.g., an aldehyde on a 5-(chloromethyl)furfural (CMF) derivative), the nucleophile might react there as well.[6]
Q3: Why is my nucleophilic substitution reaction proceeding much slower on my chloromethyl oxazole compared to a similar chloromethyl furan?
A3: The difference in reactivity stems from the electronic nature of the heterocyclic rings. The furan ring is more electron-rich and can better stabilize a positive charge through resonance, favoring an SN1-like mechanism with a more reactive carbocation intermediate.[4] The oxazole ring is more electron-withdrawing, which enhances the electrophilicity of the chloromethyl carbon but does not stabilize a carbocation to the same extent.[5] Consequently, reactions on chloromethyl oxazoles tend to proceed via a more traditional SN2 pathway, which can be slower depending on the nucleophile and reaction conditions.[5]
Part 2: Troubleshooting Guides
This section provides a more in-depth analysis of specific experimental challenges and offers structured solutions.
Troubleshooting Guide 1: Poor Yields in Nucleophilic Substitution Reactions
Low yields are often a result of substrate degradation, incomplete reaction, or competing side reactions.
Caption: Troubleshooting workflow for low-yield reactions.
-
Starting Material Degradation: As highlighted in the FAQs, these compounds can be unstable. Always verify the purity of your starting material before use.
-
Reaction Conditions:
-
Temperature: While higher temperatures can increase the reaction rate, they can also promote degradation. A careful balance is necessary.
-
Solvent: Use anhydrous, polar aprotic solvents like DMF or acetonitrile to favor SN2 reactions and adequately dissolve most reactants.
-
Base: The HCl generated during the substitution can catalyze decomposition. Adding a non-nucleophilic base like diisopropylethylamine (DIPEA) or a proton sponge can neutralize the acid without competing with your primary nucleophile.[6]
-
-
Activating Agents: For less reactive chloromethyl groups or weaker nucleophiles, adding a catalytic amount of sodium iodide (NaI) can be beneficial. The iodide displaces the chloride in situ (Finkelstein reaction) to form the more reactive iodomethyl intermediate.
Troubleshooting Guide 2: Lack of Regioselectivity in Friedel-Crafts Type Reactions
When using chloromethyl furan-oxazoles as electrophiles in Friedel-Crafts alkylations, you may encounter a lack of regioselectivity on the aromatic nucleophile or side reactions on the heterocyclic core.
-
Lewis Acid Choice: Strong Lewis acids like AlCl₃ can coordinate with the heteroatoms (oxygen or nitrogen) in your furan-oxazole system, potentially leading to ring-opening or deactivation.[7] Consider using milder Lewis acids such as ZnCl₂, FeCl₃, or SnCl₄.[8]
-
Reaction Temperature: Keep the reaction temperature low (0°C to room temperature) to minimize side reactions and improve selectivity.
-
Protecting Groups: If the furan or oxazole ring itself undergoes undesired reactions, consider using electron-withdrawing groups on the ring to reduce its nucleophilicity.
Caption: Simplified workflow for Friedel-Crafts alkylation.
Part 3: Experimental Protocols & Data
Protocol 1: General Procedure for Nucleophilic Substitution with a Thiol
This protocol describes a typical procedure for the reaction of a chloromethyl furan-oxazole with a thiol nucleophile.
Materials:
-
Chloromethyl furan-oxazole derivative (1.0 eq)
-
Thiol (e.g., thiophenol) (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the chloromethyl furan-oxazole derivative and anhydrous DMF.
-
Add potassium carbonate to the solution.
-
Add the thiol dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[9]
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Methoxymethyl (MOM) Protection of a Hydroxyl Group on the Furan-Oxazole Scaffold
If your scaffold contains a sensitive hydroxyl group that might interfere with subsequent reactions, protecting it as a MOM ether is a viable strategy.[10][11]
Materials:
-
Hydroxy-functionalized furan-oxazole (1.0 eq)
-
Chloromethyl methyl ether (MOM-Cl) (1.5 eq, Caution: Carcinogen ) or use an in-situ generation method.
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the hydroxy-functionalized furan-oxazole in anhydrous DCM in a flame-dried flask under an argon atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add DIPEA, followed by the dropwise addition of MOM-Cl.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify by column chromatography.
Data Table: Comparison of Leaving Group Reactivity
The choice of the halogen on the methyl group significantly impacts reactivity. Bromomethyl derivatives are generally more reactive than their chloromethyl counterparts due to the better leaving group ability of bromide.[1][12]
| Feature | 2-Chloromethyl-4,5-diphenyl-oxazole | 2-Bromomethyl-4,5-diphenyl-oxazole | Rationale |
| Relative Reaction Rate | Slower | Faster | Bromide is a better leaving group than chloride due to its larger size and lower electronegativity, which stabilizes the negative charge.[12] |
| Typical Reaction Time | Longer (e.g., 6-24 hours) | Shorter (e.g., 1-4 hours) | A more reactive electrophile requires less time to achieve complete conversion.[12] |
| Typical Reaction Temp. | Higher (e.g., 50°C to reflux) | Lower (e.g., Room Temp. to 50°C) | The higher energy barrier for displacing chloride often necessitates more thermal energy.[12] |
| Cost-Effectiveness | Generally more cost-effective starting material | Can be more expensive | The choice depends on balancing raw material cost against reaction efficiency and yield.[12] |
References
- 1. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sarthaks.com [sarthaks.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Buy 5-(chloromethyl)-1,3-oxazole;dichloromethane [smolecule.com]
- 6. cetjournal.it [cetjournal.it]
- 7. scholarworks.uni.edu [scholarworks.uni.edu]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. chempanda.com [chempanda.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Biological Activity of Furan-Oxazole Isomers: A Guide for Researchers
In the landscape of medicinal chemistry, the strategic combination of heterocyclic scaffolds has proven to be a fertile ground for the discovery of novel therapeutic agents. Among these, the fusion of furan and oxazole rings has garnered significant interest due to the diverse biological activities exhibited by the resulting derivatives. This guide provides a comprehensive comparative analysis of the biological activity of furan-oxazole isomers, offering insights into their structure-activity relationships (SAR) and detailing the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the chemical space of these promising compounds.
The Furan-Oxazole Scaffold: A Privileged Structural Motif
Furan, a five-membered aromatic heterocycle containing an oxygen atom, is a common motif in a wide array of natural products and synthetic compounds with demonstrated biological relevance.[1][2] Its electron-rich nature and ability to participate in various non-covalent interactions make it an attractive component in drug design.[1] Similarly, the oxazole ring, another five-membered heterocycle containing both an oxygen and a nitrogen atom, is a key structural element in numerous bioactive molecules, conferring properties such as hydrogen bonding capabilities and metabolic stability.[3][4][5]
The combination of these two rings into a single molecular entity gives rise to a variety of positional isomers, the biological activities of which can differ significantly based on the points of attachment and the substitution patterns on each ring. Understanding the nuances of this isomerism is paramount for the rational design of potent and selective drug candidates.
Isomerism in Furan-Oxazole Scaffolds: The Key to Modulating Biological Activity
The biological activity of furan-oxazole derivatives is profoundly influenced by the relative positions of the two heterocyclic rings. The furan ring can be attached to the oxazole ring at either the 2- or 3-position of the furan, and at various positions of the oxazole (typically the 2-, 4-, or 5-position). This positional isomerism dictates the overall three-dimensional shape, electronic distribution, and pharmacokinetic properties of the molecule, thereby impacting its interaction with biological targets.
While direct comparative studies of all possible furan-oxazole positional isomers are not extensively documented in the current literature, the existing research on related structures, such as benzofuran-oxadiazoles, underscores the critical role of substituent placement on biological outcomes.[6][7] For instance, the position of substituents on the benzofuran ring has been shown to significantly alter the anticancer activity of these hybrid molecules.[6] This principle can be extrapolated to furan-oxazole isomers, where the point of linkage between the two rings is expected to be a key determinant of efficacy and selectivity.
Comparative Biological Activities of Furan-Oxazole Isomers
Furan-oxazole derivatives have been investigated for a range of therapeutic applications, with the most prominent being their anticancer, antimicrobial, and anti-inflammatory activities. The following sections will delve into a comparative analysis of these activities, drawing upon available data and structure-activity relationship (SAR) principles.
Anticancer Activity
The furan-oxazole scaffold has emerged as a promising framework for the development of novel anticancer agents. The cytotoxic effects of these compounds are often attributed to their ability to interfere with critical cellular processes such as cell cycle progression and apoptosis.
Key SAR Insights for Anticancer Activity:
-
Substitution on the Furan Ring: Electron-withdrawing groups on the furan ring, particularly at the 5-position, have been associated with enhanced anticancer activity.[1]
-
Substitution on the Oxazole Ring: The substitution pattern on the oxazole ring is crucial, with different substituents influencing the compound's ability to interact with specific biological targets.[3]
Antimicrobial Activity
The rise of antibiotic resistance necessitates the development of new antimicrobial agents with novel mechanisms of action. Furan-oxazole derivatives have shown promise in this area, exhibiting activity against a range of bacterial and fungal pathogens.
The antimicrobial efficacy of these compounds is closely tied to their isomeric form. The spatial arrangement of the furan and oxazole rings, along with the nature of their substituents, determines the molecule's ability to penetrate microbial cell walls and interact with essential enzymes or cellular components. For instance, a review on furan and oxazole derivatives highlighted that various substitution patterns lead to a broad spectrum of antimicrobial activities.[3]
Key SAR Insights for Antimicrobial Activity:
-
The presence of specific pharmacophores, dictated by the isomeric linkage and substitution, is critical for potent antimicrobial effects.
-
The lipophilicity of the molecule, which can be modulated by the isomeric structure, plays a significant role in its ability to traverse microbial membranes.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents remains a key research focus. Furan-oxazole derivatives have demonstrated potential as anti-inflammatory agents, often through the inhibition of key pro-inflammatory enzymes or signaling pathways.
One review highlighted a 2-(furan-2-yl)-4-phenoxyquinoline derivative as a potent anti-inflammatory agent.[9] While this is not a simple furan-oxazole, it showcases the contribution of the furan-2-yl moiety to anti-inflammatory activity. The isomeric point of attachment of the furan to the rest of the molecule is expected to influence the compound's ability to fit into the active site of inflammatory targets.
Experimental Methodologies for Biological Evaluation
The objective comparison of furan-oxazole isomers relies on robust and standardized experimental protocols. The following sections detail the methodologies commonly employed to assess the anticancer and antimicrobial activities of these compounds.
In Vitro Anticancer Activity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.
Experimental Protocol:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The furan-oxazole isomers are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control (solvent only) is also included.
-
Incubation: The plates are incubated for a specified period (typically 24-72 hours) to allow the compounds to exert their effects.
-
MTT Addition: An MTT solution is added to each well and the plates are incubated for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined by plotting the percentage of viability against the compound concentration.
dot graph MTT_Assay_Workflow { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];
A [label="Seed Cancer Cells\nin 96-well Plate"]; B [label="Treat with Furan-Oxazole\nIsomers (Varying Conc.)"]; C [label="Incubate\n(24-72 hours)"]; D [label="Add MTT Reagent"]; E [label="Incubate\n(2-4 hours)"]; F [label="Solubilize Formazan\nCrystals"]; G [label="Measure Absorbance\n(570 nm)"]; H [label="Calculate % Viability\nand IC50 Values"];
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Experimental Protocol:
-
Microorganism Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium.
-
Compound Dilution: The furan-oxazole isomers are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism with no compound) and a negative control (broth only) are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
dot graph Broth_Microdilution_Workflow { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];
A [label="Prepare Serial Dilutions\nof Furan-Oxazole Isomers"]; B [label="Inoculate with Standardized\nMicrobial Suspension"]; C [label="Incubate\n(18-24 hours)"]; D [label="Visually or Spectrophotometrically\nAssess Microbial Growth"]; E [label="Determine Minimum Inhibitory\nConcentration (MIC)"];
Data Presentation for Comparative Analysis
To facilitate a clear and objective comparison of the biological activities of furan-oxazole isomers, quantitative data should be summarized in a structured tabular format.
Table 1: Comparative Anticancer Activity of Furan-Oxazole Isomers
| Compound ID | Isomeric Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Isomer A | 2-(Furan-2-yl)oxazole derivative | MCF-7 | Data | Citation |
| Isomer B | 2-(Furan-3-yl)oxazole derivative | MCF-7 | Data | Citation |
| Isomer C | 5-(Furan-2-yl)oxazole derivative | A549 | Data | Citation |
| Isomer D | 5-(Furan-3-yl)oxazole derivative | A549 | Data | Citation |
Note: The data presented in this table is illustrative. Actual experimental data from comparative studies is required for a definitive analysis.
Table 2: Comparative Antimicrobial Activity of Furan-Oxazole Isomers
| Compound ID | Isomeric Structure | Microorganism | MIC (µg/mL) | Reference |
| Isomer E | 2-(Furan-2-yl)oxazole derivative | S. aureus | Data | Citation |
| Isomer F | 2-(Furan-3-yl)oxazole derivative | S. aureus | Data | Citation |
| Isomer G | 5-(Furan-2-yl)oxazole derivative | E. coli | Data | Citation |
| Isomer H | 5-(Furan-3-yl)oxazole derivative | E. coli | Data | Citation |
Note: The data presented in this table is illustrative. Actual experimental data from comparative studies is required for a definitive analysis.
Conclusion and Future Directions
The furan-oxazole scaffold holds significant promise for the development of novel therapeutic agents with diverse biological activities. This guide has highlighted the critical role of isomerism in modulating these activities, with the positional relationship between the furan and oxazole rings being a key determinant of potency and selectivity. While the current body of literature provides a foundational understanding of the SAR of these compounds, there is a clear need for more direct and comprehensive comparative studies of furan-oxazole positional isomers.
Future research should focus on the systematic synthesis and biological evaluation of a wide range of furan-oxazole isomers to elucidate more precise structure-activity relationships. Such studies, employing the standardized experimental protocols outlined in this guide, will be instrumental in unlocking the full therapeutic potential of this versatile heterocyclic scaffold and paving the way for the development of next-generation drugs.
References
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. ijabbr.com [ijabbr.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Chloromethyl-5-methyl-2-(furan-2-yl)oxazole Analogs for Anticancer Drug Discovery
This guide provides a comprehensive framework for understanding and exploring the structure-activity relationships (SAR) of novel 4-chloromethyl-5-methyl-2-(furan-2-yl)oxazole analogs. Given the established therapeutic potential of both oxazole and furan moieties in medicinal chemistry, this scaffold represents a promising starting point for the development of new therapeutic agents, particularly in oncology.[1][2] Oxazole derivatives, for instance, are known to target fundamental cellular processes, including microtubule dynamics, making them a rich area for anticancer research.[3][4]
This document is structured to guide researchers through the logical progression of an SAR study, from the rationale behind structural modifications and synthetic strategies to detailed protocols for biological evaluation. By synthesizing established principles with data from closely related chemical series, we aim to provide a predictive and actionable roadmap for optimizing this promising class of compounds.
The Core Scaffold: Rationale and Points of Modification
The this compound core combines several features of medicinal chemistry interest. The 2,4,5-trisubstituted oxazole ring offers a stable, rigid core for orienting substituents in three-dimensional space.[5] The furan ring at the 2-position and the reactive chloromethyl group at the 4-position are prime candidates for chemical modification to probe interactions with biological targets and modulate physicochemical properties.
To systematically explore the SAR, we have identified three primary points for analog synthesis (R¹, R², and R³), as illustrated below.
Caption: Core scaffold with key points for SAR modification.
-
R¹ (2-Position): The furan ring can be replaced with other aromatic or heteroaromatic systems (e.g., thiophene, phenyl, pyridine) to evaluate the impact of electronics and hydrogen-bonding capacity on target engagement.
-
R² (4-Position): The chloromethyl group is a versatile synthetic handle. The chlorine atom can be displaced by various nucleophiles (amines, thiols, azides, etc.) to introduce diverse functional groups, potentially improving solubility, metabolic stability, or binding affinity.
-
R³ (5-Position): The methyl group can be varied in size (e.g., H, ethyl, isopropyl) to probe for steric tolerance within the target's binding pocket.
General Synthetic Strategy
The synthesis of 2,4,5-trisubstituted oxazoles can be reliably achieved through several established methods, with the Robinson-Gabriel synthesis being a classic and versatile approach.[6][7] This method involves the cyclodehydration of a 2-acylamino-ketone.
Proposed Synthetic Protocol (Robinson-Gabriel Method)
-
Preparation of 2-Acylamino-ketone Intermediate: a. Begin with 1-chlorobutan-2-one. React with sodium azide to form 1-azidobutan-2-one. b. Reduce the azide to an amine (e.g., using H₂, Pd/C) to yield 1-aminobutan-2-one. c. Acylate the resulting amine with furan-2-carbonyl chloride in the presence of a mild base (e.g., triethylamine) in an aprotic solvent like dichloromethane (DCM) to yield N-(1-oxobutan-2-yl)furan-2-carboxamide.
-
Cyclodehydration to form the Oxazole Core: a. Dissolve the 2-acylamino-ketone intermediate in a suitable solvent. b. Add a cyclodehydrating agent, such as concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA).[8] c. Heat the reaction mixture to facilitate the intramolecular cyclization and dehydration, forming the 5-methyl-2-(furan-2-yl)oxazole ring.
-
Chlorination of the 4-methyl group (if starting from a 4-methyl precursor): a. While the core synthesis can be adapted, a common route to a 4-chloromethyl group involves the chlorination of a 4-methyl oxazole precursor using a reagent like N-chlorosuccinimide (NCS).
Self-validation: Each step of the synthesis must be monitored by Thin-Layer Chromatography (TLC) to ensure reaction completion and purity of intermediates. The structure of the final compounds and key intermediates must be rigorously confirmed using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Comparative Biological Evaluation: A Focus on Anticancer Activity
Based on extensive literature on oxazole derivatives, a logical starting point for biological evaluation is to screen for anticancer activity, specifically targeting tubulin polymerization.[3][9] Many successful antimitotic agents function by disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3]
Experimental Protocol: MTT Cytotoxicity Assay
This assay provides a quantitative measure of a compound's ability to inhibit cancer cell proliferation.
-
Cell Culture: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized oxazole analogs in the appropriate cell culture medium. Add the compounds to the wells, ensuring a final concentration range that spans several orders of magnitude (e.g., 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Paclitaxel or Combretastatin A-4).
-
Incubation: Incubate the treated cells for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This cell-free assay directly measures the effect of compounds on the assembly of purified tubulin into microtubules.[10]
-
Reagent Preparation: Reconstitute lyophilized bovine brain tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9) containing 1.0 mM GTP.
-
Assay Setup: In a 96-well plate, add the test compounds at various concentrations. Include a negative control (vehicle) and a positive control (e.g., colchicine for inhibition, paclitaxel for promotion).
-
Initiation and Monitoring: Place the plate in a spectrophotometer pre-warmed to 37°C. Add the tubulin solution to each well to initiate polymerization.
-
Data Collection: Monitor the increase in absorbance (turbidity) at 340 nm every minute for 60 minutes.
-
Analysis: Plot the change in absorbance over time. The IC₅₀ for inhibition is the concentration of the compound that reduces the maximum rate of tubulin polymerization by 50%.
Predictive Structure-Activity Relationship Analysis
The following table outlines a proposed set of initial analogs and predicts their biological activity based on established SAR principles from related heterocyclic compounds. This serves as a starting point for a rational drug design campaign.
| Analog ID | Structure Modification | Predicted Activity (vs. Core) | Rationale & Supporting Insights |
| Core | 4-ClCH₂, 5-CH₃, 2-(Furan-2-yl) | Baseline | The core scaffold for comparison. |
| A-1 | R¹: 2-(Thiophen-2-yl) | Similar or slightly decreased | Thiophene is a common bioisostere of furan. Its slightly different electronic and steric profile may modestly alter activity.[11] |
| A-2 | R¹: 2-(Phenyl) | Potentially decreased | Removal of the furan oxygen eliminates a potential hydrogen bond acceptor site, which could be critical for target binding. |
| A-3 | R¹: 2-(3,4,5-Trimethoxyphenyl) | Potentially increased | The 3,4,5-trimethoxyphenyl moiety is a well-known feature of potent tubulin inhibitors (e.g., Combretastatin A-4), often binding in the colchicine site.[3] |
| B-1 | R²: 4-(Azidomethyl) | Increased | The azide can act as a hydrogen bond acceptor or a photoaffinity label. It may also serve as a precursor for further derivatization. |
| B-2 | R²: 4-(Aminomethyl) | Variable | Introduction of a basic amine can increase solubility but may also introduce new interactions (favorable or unfavorable) with the target. |
| B-3 | R²: 4-(Morpholinomethyl) | Increased | The morpholine group often enhances aqueous solubility and can improve pharmacokinetic properties, potentially leading to better cellular activity. |
| C-1 | R³: 5-(H) | Decreased | The methyl group may provide beneficial hydrophobic interactions within the binding pocket; its removal could reduce affinity. |
| C-2 | R³: 5-(Ethyl) | Variable | A larger alkyl group will probe the steric limits of the binding site. A modest increase in size may be tolerated or even beneficial, while a bulky group could cause a steric clash and reduce activity. |
Experimental and SAR Analysis Workflow
The logical flow from compound synthesis to SAR elucidation is critical for an efficient drug discovery program.
Caption: Workflow for SAR study of oxazole analogs.
Conclusion and Future Directions
This guide outlines a systematic approach to investigating the structure-activity relationships of this compound analogs as potential anticancer agents. By leveraging established synthetic methodologies and well-validated biological assays, researchers can efficiently probe the chemical space around this novel scaffold. Initial efforts should focus on cytotoxicity screening, followed by mechanistic studies targeting tubulin polymerization for the most potent compounds. The predictive SAR table provides a rational basis for designing the first generation of analogs. Subsequent rounds of synthesis will be guided by the experimental data, with the goal of optimizing potency, selectivity, and drug-like properties, ultimately leading to the identification of a lead candidate for further preclinical development.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. synarchive.com [synarchive.com]
- 8. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 9. Synthesis, molecular docking study and anticancer activity of novel 1,3,4-oxadiazole derivatives as potential tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking Novel 4-chloromethyl-5-methyl-2-(furan-2-yl)oxazole-based Compounds Against Standard-of-Care Anticancer Agents
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The relentless pursuit of more effective and less toxic cancer therapeutics has led medicinal chemists to explore diverse heterocyclic scaffolds. Among these, oxazole derivatives have emerged as a promising class of compounds, demonstrating potent anticancer activities through various mechanisms of action.[1][2] This guide provides a comprehensive framework for the preclinical benchmarking of a specific subclass, 4-chloromethyl-5-methyl-2-(furan-2-yl)oxazole and its analogues, against established anticancer drugs. We will delineate a phased, E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness)-driven approach, integrating detailed in vitro and in vivo experimental protocols, data interpretation strategies, and the rationale behind key methodological choices to ensure scientific rigor and translational relevance.
Introduction: The Rationale for Oxazole-Based Drug Discovery
The 1,3-oxazole ring is a "privileged" heterocyclic motif in medicinal chemistry, frequently found in compounds with a wide spectrum of pharmacological properties, including potent anticancer activity.[2] These compounds have been shown to target critical cellular machinery involved in cancer progression, such as microtubules, protein kinases, and DNA topoisomerases.[1][3] The specific compound class, this compound, combines the oxazole core with a furan moiety—another heterocycle known for its presence in bioactive molecules—and a reactive chloromethyl group, which can be a key pharmacophore for covalent interactions or a handle for further derivatization.
The primary objective of this guide is to establish a robust, multi-stage workflow for evaluating the efficacy of these novel oxazole compounds relative to a standard-of-care agent, using Doxorubicin as our primary comparator. Doxorubicin is a widely used anthracycline antibiotic that exerts its anticancer effects primarily through DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis.[4][5] By benchmarking against such a well-characterized and potent drug, we can rigorously assess the therapeutic potential of our novel compounds.
Foundational Efficacy Assessment: A Phased Approach
A logical, phased approach is critical to efficiently screen and characterize new chemical entities, minimizing resource expenditure on non-viable candidates. Our benchmarking strategy is divided into three core phases: initial in vitro cytotoxicity screening, selectivity profiling, and culminating in in vivo efficacy studies.
Caption: High-level workflow for benchmarking novel anticancer compounds.
Phase 1: In Vitro Cytotoxicity Screening
The initial step is to determine the concentration-dependent cytotoxic effect of the novel compounds on a panel of human cancer cell lines.
Expertise & Rationale: We select a diverse panel of cell lines, such as MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HepG2 (hepatocellular carcinoma), to assess the breadth of activity.[6] This is crucial because different cancer types exhibit varied sensitivities to therapeutic agents.[7] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is chosen as a primary screening tool due to its high throughput and basis in measuring mitochondrial metabolic activity, a robust indicator of cell viability.[8]
Protocol 1: MTT Cytotoxicity Assay
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[9] Allow cells to adhere and resume exponential growth by incubating overnight at 37°C in a 5% CO₂ atmosphere.
-
Compound Preparation: Prepare a 2X working stock of the this compound compounds and the comparator drug (Doxorubicin) by serial dilution in culture medium. A typical concentration range spans from 0.01 µM to 100 µM.
-
Cell Treatment: Add 100 µL of the 2X compound dilutions to the appropriate wells, resulting in a final 1X concentration. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control (100% viability) and wells with no cells as a blank.[10]
-
Incubation: Incubate the plates for 48-72 hours. The duration should be consistent across all experiments for valid comparison.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: After subtracting the blank, calculate the percentage of cell viability relative to the vehicle control. Plot viability against the logarithm of drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.[11]
Data Presentation:
| Compound | Cell Line | IC₅₀ (µM) ± SD (Novel Oxazole) | IC₅₀ (µM) ± SD (Doxorubicin) |
| Oxazole-1 | MCF-7 | 12.5 ± 1.8 | 2.5 ± 0.3[7] |
| Oxazole-1 | A549 | > 20 | > 20[7] |
| Oxazole-1 | HepG2 | 8.9 ± 1.1 | 12.2 ± 1.5[7] |
| Oxazole-2 | MCF-7 | 5.2 ± 0.7 | 2.5 ± 0.3[7] |
| Oxazole-2 | A549 | 18.1 ± 2.5 | > 20[7] |
| Oxazole-2 | HepG2 | 4.6 ± 0.5 | 12.2 ± 1.5[7] |
| Note: Data are hypothetical for illustrative purposes, with Doxorubicin values cited for context. |
Phase 2: Assessing the Therapeutic Window via Selectivity Index
A potent anticancer drug is of little clinical value if it is equally toxic to healthy cells. The Selectivity Index (SI) provides a quantitative measure of a compound's preference for killing cancer cells over normal cells.[12]
Trustworthiness & Rationale: To ensure the validity of our selectivity assessment, we test the compounds against a non-cancerous, immortalized cell line, such as MCF-10A (mammary epithelial) or WI-38 (lung fibroblast). A compound with an SI value greater than 3 is generally considered to have promising selectivity.[13]
Calculation: The SI is calculated as the ratio of the IC₅₀ in the normal cell line to the IC₅₀ in the cancer cell line.[13][14]
SI = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells)
Data Presentation:
| Compound | IC₅₀ MCF-7 (µM) | IC₅₀ MCF-10A (µM) | Selectivity Index (SI) |
| Oxazole-2 | 5.2 | 45.8 | 8.8 |
| Doxorubicin | 2.5 | 5.5 | 2.2 |
| Note: Data are hypothetical for illustrative purposes. |
An SI value of 8.8 for "Oxazole-2" compared to 2.2 for Doxorubicin would strongly suggest a wider therapeutic window for the novel compound, making it a priority candidate for in vivo studies.
Preclinical Validation: In Vivo Efficacy in Xenograft Models
Promising in vitro data must be validated in a living biological system. Cell line-derived xenograft (CDX) models, where human cancer cells are implanted into immunodeficient mice, are a standard and vital platform for preclinical drug testing.[15][16][17]
Expertise & Rationale: The use of immunodeficient mice (e.g., athymic nude or SCID) is essential to prevent rejection of the human tumor graft.[17] We subcutaneously inject cancer cells (e.g., MCF-7) into the flank of the mice, as this allows for straightforward, non-invasive monitoring of tumor growth via caliper measurements.[18] Doxorubicin serves as the positive control, establishing the benchmark for therapeutic response in the chosen model.
Caption: A potential signaling pathway targeted by oxazole derivatives.
Protocol 2: Subcutaneous Xenograft Efficacy Study
-
Cell Implantation: Subcutaneously inject 5 x 10⁶ MCF-7 cells suspended in Matrigel into the right flank of female athymic nude mice.
-
Tumor Growth: Monitor mice until tumors reach a palpable, average volume of 100-150 mm³. Tumor volume is calculated using the formula: (Length x Width²)/2.[18]
-
Randomization: Randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle Control (e.g., saline, i.p.)
-
Group 2: Doxorubicin (e.g., 5 mg/kg, i.p., once weekly)
-
Group 3: Oxazole Compound (e.g., 20 mg/kg, i.p., daily)
-
-
Treatment & Monitoring: Administer treatments according to the defined schedule. Measure tumor volume and mouse body weight 2-3 times per week. Body weight is a key indicator of systemic toxicity.
-
Endpoints: The study concludes when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a set duration (e.g., 28 days). Efficacy is assessed by comparing the change in tumor volume in treated groups versus the control group (ΔT/ΔC).[18]
Conclusion and Future Directions
This guide outlines a systematic and scientifically rigorous methodology for benchmarking the efficacy of novel this compound-based compounds against an established drug like Doxorubicin. By progressing from broad in vitro screening to targeted selectivity analysis and finally to in vivo validation, researchers can build a comprehensive data package to support the advancement of promising candidates.
A superior profile for an oxazole derivative—characterized by potent cytotoxicity against cancer cells, a high selectivity index, and significant tumor growth inhibition in xenograft models with minimal toxicity—would provide a strong rationale for further preclinical development, including detailed mechanism-of-action studies, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and investigation in more complex patient-derived xenograft (PDX) models.[19]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action an… [ouci.dntb.gov.ua]
- 4. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tis.wu.ac.th [tis.wu.ac.th]
- 8. Preclinical screening methods in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. blog.crownbio.com [blog.crownbio.com]
- 17. Xenograft Models - Creative Biolabs [creative-biolabs.com]
- 18. karger.com [karger.com]
- 19. Frontiers | Patient-derived cancer models: Valuable platforms for anticancer drug testing [frontiersin.org]
A Comparative Guide to Cross-Reactivity Studies of 4-chloromethyl-5-methyl-2-(furan-2-yl)oxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Double-Edged Sword of a Reactive Scaffold
The 4-chloromethyl-5-methyl-2-(furan-2-yl)oxazole scaffold is of significant interest in medicinal chemistry. The oxazole and furan rings are common pharmacophores found in a wide range of biologically active agents, contributing to diverse therapeutic properties including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3][4] The incorporation of a 4-chloromethyl group introduces an electrophilic center, creating the potential for covalent interactions with target proteins.
Covalent inhibitors can offer distinct advantages, such as enhanced potency and a prolonged duration of action, which may allow for lower and less frequent dosing.[5][6] However, this reactivity is a double-edged sword. The same electrophilic "warhead" that forms a strong, lasting bond with an intended target can also react with unintended proteins, leading to off-target effects and potential toxicity.[5][6][7] Therefore, for any drug development program involving this scaffold, comprehensive cross-reactivity and selectivity profiling is not just a recommendation—it is a critical necessity. This guide outlines the strategic approach and key experimental methodologies for undertaking such studies.
Rationale for Cross-Reactivity Profiling
The chemical architecture of this compound derivatives presents specific reasons for a heightened focus on selectivity:
-
Electrophilic Warhead: The chloromethyl group is a reactive electrophile capable of forming covalent bonds with nucleophilic amino acid residues (e.g., cysteine, serine, lysine) on proteins.[6] This raises the possibility of indiscriminate reactions with numerous proteins, not just the intended therapeutic target.
-
Privileged Scaffolds: Both oxazole and furan moieties are considered "privileged structures" in drug discovery.[1][2][8] This means they are capable of binding to multiple, diverse biological targets. While advantageous for library design, it necessitates thorough screening to identify all potential interactions.
-
Kinase Inhibition Potential: Many heterocyclic compounds, including those with oxazole rings, are known to target the ATP-binding pocket of protein kinases.[3][9] Given the high degree of conservation in this pocket across the human kinome, off-target kinase inhibition is a primary concern.
A robust cross-reactivity assessment allows researchers to build a comprehensive "selectivity profile" for each derivative, enabling a data-driven comparison of lead candidates. The ideal candidate will exhibit high potency for the desired target while demonstrating minimal interaction with a broad panel of off-targets.
Experimental Workflow for Selectivity Profiling
A multi-tiered approach is essential for a thorough evaluation. This typically begins with broad, high-throughput screening and funnels down to more specific, mechanistic studies for promising candidates.
Caption: Tiered experimental workflow for assessing cross-reactivity.
Comparative Data Analysis: A Hypothetical Case Study
To illustrate the comparison process, consider three hypothetical derivatives of the core scaffold, evaluated for their inhibitory activity against a primary target (Target Kinase X) and a panel of key off-targets identified in a broad screen.
| Derivative | Target Kinase X IC50 (nM) | Off-Target 1 (Kinase Y) IC50 (nM) | Off-Target 2 (Kinase Z) IC50 (nM) | Cytotoxicity (A549 cells) CC50 (µM) | Selectivity Ratio (Y/X) |
| Compound A | 15 | 350 | >10,000 | 2.5 | 23 |
| Compound B | 50 | >10,000 | >10,000 | >50 | >200 |
| Compound C | 5 | 25 | 800 | 0.8 | 5 |
Interpretation:
-
Compound C is the most potent against Target Kinase X but shows poor selectivity, with only a 5-fold difference against Off-Target 1. It is also the most cytotoxic, suggesting broad off-target effects.
-
Compound A has good potency and moderate selectivity against Kinase Y, but its cytotoxicity is still a concern.
-
Compound B is less potent than A and C but demonstrates outstanding selectivity (>200-fold). Its low cytotoxicity suggests a cleaner off-target profile.
Key Experimental Methodologies
Kinase Selectivity Profiling
This is the cornerstone for assessing cross-reactivity for potential kinase inhibitors. The goal is to quantify the inhibitory activity of a compound against a large, diverse panel of protein kinases.
Causality Behind Experimental Choice: A radiometric assay, such as the HotSpot™ assay, is often considered the gold standard as it directly measures the transfer of a radiolabeled phosphate from ATP to a substrate, providing a direct measure of catalytic activity.[10] Luminescence-based assays, like ADP-Glo™, are a popular non-radioactive alternative that quantify kinase activity by measuring the amount of ADP produced.[11]
Step-by-Step Protocol (Adapted from ADP-Glo™ Principles): [12]
-
Reagent Preparation: Prepare working solutions of kinases, substrates, and the test compound (e.g., this compound derivative) in appropriate kinase buffer.
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of kinase solution, 2.5 µL of substrate/ATP solution, and 1 µL of the test compound at various concentrations (or a single high concentration for initial screening). Include positive (known inhibitor) and negative (vehicle, e.g., DMSO) controls.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30 minutes.
-
Measurement: Read the luminescence signal using a plate reader. The signal is proportional to the amount of ADP formed and thus, the kinase activity.
-
Data Analysis: Calculate the percent inhibition relative to controls. For dose-response experiments, plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Cell-Based Cytotoxicity Assays
Evaluating general cytotoxicity across multiple cell lines is crucial for identifying compounds that cause cell death through non-specific mechanisms or by hitting an essential off-target.
Causality Behind Experimental Choice: The MTT assay is a widely used colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[13][14] It relies on the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells. This provides a robust and quantifiable measure of how a compound affects overall cell health.
Step-by-Step Protocol (MTT Assay): [14][15]
-
Cell Seeding: Plate cells (e.g., A549, HeLa, HepG2) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert the MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.
-
Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability versus compound concentration to determine the CC50 (50% cytotoxic concentration).
Advanced Profiling and Mechanistic Insights
For lead candidates that demonstrate promising selectivity in initial assays, further investigation is warranted.
Caption: Advanced techniques for in-depth cross-reactivity analysis.
-
Chemical Proteomics: Techniques like Activity-Based Protein Profiling (ABPP) can be used to identify the full spectrum of proteins that covalently bind to the derivative within a complex cellular lysate or even in vivo. This provides an unbiased, global view of selectivity.[7]
-
Tissue Cross-Reactivity (TCR) Studies: These studies are a regulatory expectation for many biologics and can provide valuable insight for small molecules.[16][17][18][19] They involve using the compound to stain a panel of human and animal tissues to identify unexpected binding sites, which can help predict potential organ-specific toxicities.[17][19][20]
Conclusion
The this compound scaffold holds therapeutic promise, but its inherent reactivity demands a rigorous and systematic evaluation of cross-reactivity. By employing a tiered approach that combines broad kinase and cytotoxicity screening with dose-response validation and advanced mechanistic studies, researchers can effectively compare derivatives. This data-driven process is essential for selecting lead candidates with the optimal balance of potency, selectivity, and safety, ultimately de-risking the path toward clinical development. The methodologies outlined in this guide provide a robust framework for achieving this critical objective.
References
- 1. ijabbr.com [ijabbr.com]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 6. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.com.br [promega.com.br]
- 12. Kinase Selectivity Profiling Systems—General Panel [promega.jp]
- 13. benchchem.com [benchchem.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 16. histologix.com [histologix.com]
- 17. labcorp.com [labcorp.com]
- 18. Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1) | iQ Biosciences [iqbiosciences.com]
- 19. Tissue Cross-Reactivity Study and its Applications - AnaPath [anapath.ch]
- 20. criver.com [criver.com]
The Unseen Potential: A Comparative Guide to the In Vitro and In Vivo Efficacy of 4-Chloromethyl-5-methyl-2-(furan-2-yl)oxazole Compounds
The Scientific Rationale: Deconstructing the Molecule for Predicted Efficacy
The therapeutic potential of 4-chloromethyl-5-methyl-2-(furan-2-yl)oxazole can be inferred by dissecting its core components: the 2,4,5-trisubstituted oxazole core, the furan moiety, and the reactive chloromethyl group.
-
The Oxazole Scaffold: The oxazole ring is a well-established pharmacophore present in numerous biologically active compounds.[3] Its derivatives are known to exhibit a wide array of pharmacological effects, including anti-inflammatory, antimicrobial, and notably, antiproliferative activities.[4][5] The substitution pattern on the oxazole ring is critical in defining its biological function.[6]
-
The Furan Moiety: Furan derivatives are also prevalent in medicinal chemistry, contributing to the bioactivity of many natural and synthetic compounds.[7] The presence of a furan ring can enhance the lipophilicity of a molecule, potentially improving its membrane permeability and cellular uptake. Furthermore, furan-containing compounds have demonstrated significant anticancer and antimicrobial properties.[1][8]
-
The Chloromethyl Group: The 4-chloromethyl substituent introduces a reactive electrophilic site. This functional group can potentially engage in covalent interactions with nucleophilic residues (such as cysteine, histidine, or lysine) within the active sites of target proteins. This capacity for covalent modification could lead to irreversible inhibition of key enzymes or proteins involved in disease pathogenesis, a mechanism that can result in potent and sustained therapeutic effects.
The convergence of these three structural features suggests that this compound is a promising candidate for investigation as both an anticancer and an antimicrobial agent.
A Comparative Analysis of In Vitro Efficacy: Learning from Analogs
To predict the in vitro efficacy of our target compound, we can draw parallels from published data on structurally similar furan-oxazole derivatives. The following table summarizes the cytotoxic activities of various furan-oxazole hybrids against different cancer cell lines.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 5d | Benzofuran-oxadiazole hybrid | A549 (Lung) | 6.3 | [8] |
| 6af | 2,4,5-trisubstituted oxazole | A549 (Lung) | 3.2 | [4] |
| 6bg | 2,4,5-trisubstituted oxazole | PC-3 (Prostate) | 4.1 | [4] |
| 1d | 3,5-diaryl-1,2,4-oxadiazole | T47D (Breast) | Not specified | [9] |
| 4l | 3,5-diaryl-1,2,4-oxadiazole | MX-1 (Breast) | Not specified | [9] |
Table 1: In Vitro Anticancer Activity of Structurally Related Furan-Oxazole Compounds.
Based on these findings, it is reasonable to hypothesize that this compound will exhibit potent cytotoxic activity against a panel of human cancer cell lines, particularly those of lung and breast origin. The presence of the reactive chloromethyl group might confer even greater potency compared to the analogs listed.
Proposed Experimental Workflow for In Vitro Evaluation
A rigorous and self-validating experimental workflow is crucial to ascertain the true in vitro potential of this compound.
Caption: Proposed workflow for in vitro evaluation.
Detailed Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: A stock solution of this compound is prepared in DMSO. Serial dilutions of the compound are added to the wells to achieve a range of final concentrations (e.g., 0.01 to 100 µM). Control wells receive DMSO at the same final concentration.
-
Incubation: The plates are incubated for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined by non-linear regression analysis.
Projecting In Vivo Efficacy: From Bench to Preclinical Models
The transition from in vitro activity to in vivo efficacy is a critical step in drug development. For compounds like this compound, a well-designed animal model is essential to assess its therapeutic potential and toxicity profile.
Proposed Experimental Workflow for In Vivo Evaluation
Caption: Proposed workflow for in vivo evaluation.
Detailed Experimental Protocol: Xenograft Tumor Model
-
Animal Model: Female athymic nude mice (6-8 weeks old) are used.
-
Tumor Cell Implantation: 5 x 10⁶ A549 cells in 100 µL of Matrigel are injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow until they reach a palpable size (approximately 100 mm³).
-
Treatment: Mice are randomized into three groups: (1) Vehicle control (e.g., saline with 5% DMSO), (2) this compound (at a predetermined dose, e.g., 20 mg/kg), and (3) a positive control (e.g., a standard-of-care chemotherapeutic agent). The treatment is administered daily via intraperitoneal injection for 21 days.
-
Efficacy Assessment: Tumor volume is measured every three days using calipers. Body weight is monitored as an indicator of toxicity.
-
Endpoint: At the end of the treatment period, mice are euthanized, and tumors are excised, weighed, and processed for histological and immunohistochemical analysis.
Conclusion and Future Directions
While the specific compound this compound remains to be synthesized and tested, a comprehensive analysis of its structural components and the biological activities of related furan-oxazole derivatives strongly suggests its potential as a novel therapeutic agent. The proposed in vitro and in vivo experimental workflows provide a robust framework for its evaluation. Future research should focus on the synthesis of this compound and its analogs, followed by rigorous biological testing to validate the hypotheses presented in this guide. The exploration of such novel chemical entities is paramount to advancing the field of drug discovery and addressing unmet medical needs.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. d-nb.info [d-nb.info]
- 3. ijmpr.in [ijmpr.in]
- 4. Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Exploring the Synergistic Anticancer Potential of Benzofuran–Oxadiazoles and Triazoles: Improved Ultrasound- and Microwave-Assisted Synthesis, Molecular Docking, Hemolytic, Thrombolytic and Anticancer Evaluation of Furan-Based Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Catalysts for the Synthesis of 4-Chloromethyl-5-methyl-2-(furan-2-yl)oxazole: A Guide for Researchers
For researchers and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. The oxazole scaffold, in particular, is a privileged structure found in numerous biologically active molecules. This guide provides an in-depth, head-to-head comparison of common catalysts for the synthesis of 4-chloromethyl-5-methyl-2-(furan-2-yl)oxazole, a promising building block for pharmaceutical research. Moving beyond a simple recitation of protocols, we will delve into the mechanistic rationale behind catalyst choice, offering field-proven insights to empower your synthetic strategies.
The Strategic Importance of this compound
The target molecule, this compound, is a highly functionalized heterocycle. The furan ring offers opportunities for further modification, the chloromethyl group provides a reactive handle for nucleophilic substitution, and the methyl group can influence steric and electronic properties. This combination of features makes it an attractive intermediate for the synthesis of a diverse library of compounds for screening in drug discovery programs.
Synthetic Strategy: The Robinson-Gabriel Oxazole Synthesis
The most direct and widely employed method for the synthesis of such polysubstituted oxazoles is the Robinson-Gabriel synthesis. This powerful reaction involves the cyclodehydration of a 2-acylamino ketone precursor.[1][2] The success of this transformation hinges on the choice of a suitable dehydrating agent, which acts as the catalyst for the cyclization.
Our synthetic approach, therefore, involves two key stages: the preparation of the 2-acylamino ketone precursor, followed by the catalyst-mediated cyclodehydration to the target oxazole.
Figure 1: Proposed synthetic pathway to this compound.
Head-to-Head Catalyst Comparison for Cyclodehydration
The choice of dehydrating agent is critical and can significantly impact the yield, purity, and scalability of the reaction. We will now compare three commonly used and effective catalysts for the Robinson-Gabriel synthesis: phosphoryl chloride (POCl₃), thionyl chloride (SOCl₂), and trifluoroacetic anhydride (TFAA).
| Catalyst | Typical Yield Range (estimated) | Reaction Conditions | Key Advantages | Key Disadvantages |
| Phosphoryl Chloride (POCl₃) | 65-85% | Reflux in a suitable solvent (e.g., chloroform, DMF) | Cost-effective, readily available, effective for a wide range of substrates. | Highly corrosive and moisture-sensitive, work-up can be challenging due to the formation of phosphoric acid byproducts. |
| Thionyl Chloride (SOCl₂) | 60-80% | Reflux in an inert solvent (e.g., DCM, toluene) | Gaseous byproducts (SO₂ and HCl) are easily removed, simplifying purification. | Highly toxic and corrosive, requires careful handling in a well-ventilated fume hood. Can sometimes lead to chlorinated byproducts. |
| Trifluoroacetic Anhydride (TFAA) | 70-90% | Often proceeds at room temperature or with gentle heating in an ethereal solvent. | High reactivity allows for milder reaction conditions, often leading to cleaner reactions and higher yields. | Expensive compared to POCl₃ and SOCl₂, highly corrosive and moisture-sensitive. |
Table 1: Comparison of Catalysts for the Robinson-Gabriel Synthesis of this compound. Yields are estimated based on typical Robinson-Gabriel syntheses of similar substrates.
Mechanistic Insights and Expert Commentary
Figure 2: Logic diagram for catalyst selection in the Robinson-Gabriel synthesis.
Phosphoryl Chloride (POCl₃): The Workhorse. POCl₃ is a powerful and economical dehydrating agent.[3] It activates the amide carbonyl group, making it susceptible to intramolecular nucleophilic attack by the enol form of the ketone. The resulting intermediate then eliminates dichlorophosphoric acid to yield the oxazole ring. While effective, the work-up requires careful quenching of excess POCl₃ and neutralization of the acidic byproducts, which can sometimes complicate purification.
Thionyl Chloride (SOCl₂): The Clean Operator. Similar to POCl₃, SOCl₂ activates the amide, likely through the formation of an intermediate imidoyl chloride. A key advantage of SOCl₂ is that its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture, simplifying the work-up procedure.[4][5] However, its high toxicity necessitates stringent safety precautions. In some cases, particularly with sensitive substrates, SOCl₂ can lead to unwanted chlorination side reactions.
Trifluoroacetic Anhydride (TFAA): The High-Performance Option. TFAA is a highly reactive dehydrating agent that can often promote cyclization under milder conditions than POCl₃ or SOCl₂.[1][6] It is thought to form a mixed anhydride with the amide, which is a highly activated intermediate that readily undergoes cyclization. The milder conditions can be advantageous for sensitive substrates and often lead to cleaner reactions with higher yields. The primary drawback of TFAA is its significantly higher cost.
Detailed Experimental Protocols
The following protocols are provided as a guide and may require optimization for specific laboratory conditions and scales.
Protocol 1: Synthesis using Phosphoryl Chloride (POCl₃)
-
Reaction Setup: To a solution of N-(1-chloro-2-oxobutan-3-yl)furan-2-carboxamide (1.0 eq) in anhydrous chloroform (or another suitable inert solvent) in a round-bottom flask equipped with a reflux condenser and a drying tube, add phosphoryl chloride (2.0-3.0 eq) dropwise at 0 °C.
-
Reaction Execution: After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.
-
Work-up and Purification: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the effervescence ceases. Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis using Thionyl Chloride (SOCl₂)
-
Reaction Setup: In a well-ventilated fume hood, dissolve N-(1-chloro-2-oxobutan-3-yl)furan-2-carboxamide (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask fitted with a reflux condenser and a gas outlet connected to a trap containing a sodium hydroxide solution. Add thionyl chloride (2.0-3.0 eq) dropwise at 0 °C.
-
Reaction Execution: After the addition, allow the mixture to warm to room temperature and then heat to reflux for 1-3 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Cool the reaction mixture to room temperature and carefully quench any excess thionyl chloride by the slow addition of a saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic fractions, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography.
Protocol 3: Synthesis using Trifluoroacetic Anhydride (TFAA)
-
Reaction Setup: To a solution of N-(1-chloro-2-oxobutan-3-yl)furan-2-carboxamide (1.0 eq) in anhydrous tetrahydrofuran (THF) or diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add trifluoroacetic anhydride (1.5-2.0 eq) dropwise at 0 °C.
-
Reaction Execution: Stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up and Purification: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel.
Conclusion and Recommendations
The choice of catalyst for the synthesis of this compound via the Robinson-Gabriel pathway is a balance of cost, reactivity, and ease of handling.
-
For large-scale synthesis where cost is a primary concern, phosphoryl chloride is a robust and effective option, provided that the work-up procedure is carefully managed.
-
Thionyl chloride offers the advantage of a cleaner work-up due to its gaseous byproducts, making it an attractive choice for moderate-scale preparations where purification is a key consideration.
-
For sensitive substrates or when maximizing yield is the highest priority, trifluoroacetic anhydride is the superior choice, often providing a cleaner reaction profile under milder conditions, albeit at a higher cost.
Ultimately, the optimal catalyst will depend on the specific requirements of the research project, including scale, budget, and the chemical nature of the substrate. It is recommended to perform small-scale trial reactions with each catalyst to determine the most efficient and practical method for your specific application.
References
- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 3. researchgate.net [researchgate.net]
- 4. reactionweb.io [reactionweb.io]
- 5. Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison - Wolfa [wolfabio.com]
- 6. pubs.acs.org [pubs.acs.org]
"evaluating the drug-likeness of 4-chloromethyl-5-methyl-2-(furan-2-yl)oxazole derivatives using ADME models"
A Comparative Guide to Evaluating the Drug-Likeness of Novel Oxazole Derivatives Using In Silico ADME Models
In the relentless pursuit of novel therapeutics, early-stage drug discovery is a critical filter, weeding out candidates with unfavorable properties long before they reach costly clinical trials. A primary hurdle in this phase is ensuring a molecule possesses "drug-likeness"—a qualitative concept that balances efficacy with favorable pharmacokinetic properties. Poor Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics are a leading cause of attrition in drug development.[1][2] This guide provides a comprehensive, technically-grounded framework for evaluating the drug-likeness of a novel candidate, 4-chloromethyl-5-methyl-2-(furan-2-yl)oxazole , using widely accessible in silico ADME prediction models.
To establish a meaningful benchmark, we will compare our lead compound against two established drugs that share structural motifs: Valdecoxib , an oxazole-containing selective COX-2 inhibitor (now withdrawn), and Nitrofurantoin , a furan-containing antibiotic used for urinary tract infections.[3][4] This comparative approach allows researchers to contextualize the predicted properties of a novel entity against molecules with known clinical and pharmacokinetic profiles.
The Imperative of Early-Stage ADME Profiling
The journey of a drug from a lab bench to a patient is governed by its ADME profile. These properties dictate how a drug is absorbed into the bloodstream, distributed to its target site, metabolized by the body, and ultimately excreted.[5][6] Physicochemical properties such as lipophilicity, solubility, and molecular size are foundational to this profile.[7][8][9] For instance, a compound's lipophilicity, often measured as the octanol-water partition coefficient (LogP), critically influences its ability to permeate cell membranes but can also impact solubility and increase metabolic clearance if too high.[1][10]
Computational, or in silico, models have become indispensable tools in modern drug discovery, offering rapid, cost-effective predictions of these crucial ADME parameters.[11][12][13][14] These models, ranging from simple rule-based systems to complex machine learning algorithms, enable chemists to prioritize candidates and guide structural optimization before a single compound is synthesized, embodying the "fail early, fail cheap" paradigm.[13][15]
One of the most foundational rule-sets in this domain is Lipinski's Rule of Five , which observes that most orally administered drugs are relatively small and moderately lipophilic.[6][16] It provides simple, memorable guidelines for key molecular properties:
-
Molecular Weight (MW): ≤ 500 Daltons
-
LogP: ≤ 5
-
Hydrogen Bond Donors (HBD): ≤ 5
-
Hydrogen Bond Acceptors (HBA): ≤ 10
While not an absolute determinant of success—many effective drugs, particularly natural products and newer modalities, lie "beyond the Rule of Five"—it remains a valuable first-pass filter for oral drug candidates.[17][18]
Comparative In Silico Analysis: A Step-by-Step Protocol
This section details the workflow for performing a comparative ADME analysis using the free and robust SwissADME web server, a tool that provides access to a suite of predictive models for pharmacokinetics and drug-likeness.[19][20][21][22][23]
The Molecules Under Investigation:
| Compound Name | Role | Chemical Structure (SMILES) |
| This compound | Lead Candidate | CC1=C(CCl)OC(=N1)C2=CC=CO2 |
| Valdecoxib | Oxazole Benchmark | CC1=C(C(=NO1)C2=CC=C(C=C2)S(=O)(=O)N)C3=CC=CC=C3 |
| Nitrofurantoin | Furan Benchmark | C1C(=O)N(C(=O)N1)/N=C/C2=CC=C(O2)--INVALID-LINK--[O-] |
Experimental Workflow: In Silico ADME Prediction
The following protocol outlines a self-validating system for generating and analyzing ADME data.
-
Navigate to the SwissADME Web Server: Access the login-free portal at --INVALID-LINK--.[21]
-
Input Molecular Structures: In the input field, paste the SMILES strings for the three compounds listed above, separated by a new line. The use of SMILES, a standardized chemical notation, ensures unambiguous structural input.
-
Initiate Prediction: Click the "Run" button to submit the structures for analysis. The server's backend algorithms will now calculate a wide range of physicochemical and pharmacokinetic parameters.
-
Data Collation and Interpretation: The results are presented in a comprehensive table. For this guide, we will focus on key parameters related to physicochemical properties, lipophilicity, water solubility, pharmacokinetics, and drug-likeness. Systematically record these values for each of the three compounds into a comparison table for analysis. The causality behind each parameter is crucial; for example, a high LogP value is a direct result of a molecule's non-polar structural features.
Comparative Data Analysis and Discussion
The data generated from the SwissADME server is summarized below. This table allows for a direct, objective comparison of our lead candidate against the established benchmarks.
Table 1: Predicted ADME and Physicochemical Properties
| Parameter | Category | Lead Candidate | Valdecoxib (Benchmark) | Nitrofurantoin (Benchmark) | Favorable Range |
|---|---|---|---|---|---|
| Physicochemical Properties | |||||
| Formula | C₉H₈ClNO₂ | C₁₆H₁₄N₂O₃S | C₈H₆N₄O₅ | - | |
| Molecular Weight ( g/mol ) | 197.62 | 314.36 | 238.16 | < 500 | |
| Num. Heavy Atoms | 13 | 22 | 17 | - | |
| Num. Aromatic Heavy Atoms | 9 | 16 | 5 | - | |
| Num. H-Bond Acceptors | 4 | 5 | 7 | ≤ 10 | |
| Num. H-Bond Donors | 0 | 1 | 1 | ≤ 5 | |
| Molar Refractivity | 50.11 | 84.15 | 54.38 | 40-130 | |
| TPSA (Ų) | 54.77 | 85.34 | 125.73 | < 140 | |
| Lipophilicity | |||||
| Consensus Log P o/w | 2.16 | 2.50 | 0.03 | < 5 | |
| Water Solubility | |||||
| ESOL Log S | -2.71 | -3.61 | -2.15 | > -4 (Soluble) | |
| Solubility (mg/ml) | 0.378 | 0.048 | 1.099 | - | |
| Class | Moderately soluble | Moderately soluble | Soluble | - | |
| Pharmacokinetics | |||||
| GI Absorption | High | High | High | High | |
| BBB Permeant | Yes | Yes | No | No (for non-CNS) | |
| P-gp Substrate | No | No | No | No | |
| CYP1A2 inhibitor | No | No | No | No | |
| CYP2C19 inhibitor | No | No | No | No | |
| CYP2C9 inhibitor | No | Yes | No | No | |
| CYP2D6 inhibitor | No | No | No | No | |
| CYP3A4 inhibitor | Yes | Yes | No | No | |
| Drug-likeness | |||||
| Lipinski #violations | 0 | 0 | 0 | 0 |
| Bioavailability Score | | 0.55 | 0.55 | 0.11 | > 0.1 |
Expert Interpretation and Insights
-
Physicochemical Properties & Drug-Likeness: All three compounds, including our lead candidate, exhibit excellent compliance with Lipinski's Rule of Five, with zero violations.[16] Their molecular weights are well under the 500 Dalton threshold, and the number of hydrogen bond donors and acceptors are within the preferred limits. This is a strong initial indicator of potential oral bioavailability. The lead candidate's Topological Polar Surface Area (TPSA) of 54.77 Ų is particularly promising, as values under 140 Ų are generally associated with good cell membrane permeability.
-
Lipophilicity and Solubility: The lead candidate shows a Consensus LogP of 2.16, a value that strikes a good balance between the lipophilicity needed for membrane passage and the aqueous solubility required for absorption and distribution.[1] It is moderately lipophilic, similar to Valdecoxib (LogP 2.50), and avoids the very low lipophilicity of Nitrofurantoin (LogP 0.03), which is consistent with Nitrofurantoin's primary action within the aqueous environment of the urinary tract.[24][25][26] The predicted water solubility is "Moderately soluble," which is an acceptable starting point for optimization.
-
Pharmacokinetics (PK):
-
Absorption: All three compounds are predicted to have high gastrointestinal (GI) absorption, a highly desirable trait for orally administered drugs.[27][28]
-
Distribution: A key differentiator emerges in the prediction of Blood-Brain Barrier (BBB) permeation. Both the lead candidate and Valdecoxib are predicted to cross the BBB, whereas Nitrofurantoin is not. This is a critical finding. If the therapeutic target is within the Central Nervous System (CNS), this is a favorable property. However, for non-CNS targets, BBB permeation can lead to undesirable side effects, making this a potential liability that must be addressed in lead optimization.
-
Metabolism: The prediction of Cytochrome P450 (CYP) inhibition is crucial for assessing potential drug-drug interactions.[29][30] Our lead candidate is predicted to inhibit CYP3A4, a major enzyme responsible for metabolizing a large percentage of clinical drugs. This is a significant flag. Valdecoxib is also a predicted inhibitor of CYP3A4 and a known inhibitor of CYP2C9, which contributed to its complex metabolic profile.[27][30] Nitrofurantoin, in contrast, shows a cleaner profile with no predicted inhibition of the major CYP isoforms. This finding suggests that future medicinal chemistry efforts for the lead candidate should focus on modifying the structure to reduce or eliminate CYP3A4 inhibition.
-
Conclusion and Future Directions
The in silico analysis reveals that This compound is a promising lead candidate from a drug-likeness perspective. It demonstrates excellent adherence to Lipinski's rules and predicts high gastrointestinal absorption. However, the comparative analysis against established drugs has successfully highlighted two critical areas for optimization:
-
Potential for CNS Side Effects: The predicted ability to cross the Blood-Brain Barrier needs to be validated in vitro (e.g., using a PAMPA assay) and considered in the context of the drug's intended target.
-
Risk of Drug-Drug Interactions: The predicted inhibition of CYP3A4 is a significant liability. The next phase of synthesis should focus on creating analogues that mitigate this interaction while preserving the favorable absorption and physicochemical properties. Recent studies on other oxazole derivatives have also emphasized the importance of early ADME evaluation to guide such synthetic efforts.[31][32][33][34][35]
This guide demonstrates a robust, logical, and self-validating workflow for the early-stage evaluation of novel chemical entities. By leveraging powerful, accessible in silico tools and grounding the analysis in comparison with known drugs, researchers can make more informed decisions, efficiently allocate resources, and ultimately increase the probability of advancing successful drug candidates through the development pipeline.[36][37]
References
- 1. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery [ouci.dntb.gov.ua]
- 3. Valdecoxib | C16H14N2O3S | CID 119607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Frontiers | Nitrofurantoin: properties and potential in treatment of urinary tract infection: a narrative review [frontiersin.org]
- 5. fiveable.me [fiveable.me]
- 6. moodle2.units.it [moodle2.units.it]
- 7. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. admescope.com [admescope.com]
- 9. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. pharmiweb.com [pharmiweb.com]
- 11. In-silico ADME models: a general assessment of their utility in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmajen.com [pharmajen.com]
- 13. drugpatentwatch.com [drugpatentwatch.com]
- 14. researchgate.net [researchgate.net]
- 15. Predicting drug metabolism and pharmacokinetics features of in-house compounds by a hybrid machine-learning model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 17. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 18. azolifesciences.com [azolifesciences.com]
- 19. Molecular Modelling Group [molecular-modelling.ch]
- 20. [PDF] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules | Semantic Scholar [semanticscholar.org]
- 21. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
- 23. SwissADME - SIB Swiss Institute of Bioinformatics [expasy.org]
- 24. Nitrofurantoin - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Nitrofurantoin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. Nitrofurantoin - Wikipedia [en.wikipedia.org]
- 27. ec.europa.eu [ec.europa.eu]
- 28. accessdata.fda.gov [accessdata.fda.gov]
- 29. Predicting drug metabolism: experiment and/or computation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. ClinPGx [clinpgx.org]
- 31. pnrjournal.com [pnrjournal.com]
- 32. researchgate.net [researchgate.net]
- 33. In silico ADME predictions and in vitro antibacterial evaluation of 2-hydroxy benzothiazole-based 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 35. pubs.acs.org [pubs.acs.org]
- 36. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 37. tandfonline.com [tandfonline.com]
Safety Operating Guide
Navigating the Disposal of 4-chloromethyl-5-methyl-2-(furan-2-yl)oxazole: A Guide for Laboratory Professionals
As a Senior Application Scientist, I understand that novel compounds are the lifeblood of research and development. However, their unique properties also demand a rigorous and informed approach to safety and waste management. This guide provides an in-depth, procedural framework for the proper disposal of 4-chloromethyl-5-methyl-2-(furan-2-yl)oxazole, ensuring the safety of personnel and adherence to environmental regulations. The causality behind each step is explained to empower researchers to make safe, compliant decisions.
Compound Identification and Hazard Assessment
-
Halogenated Organic Compound: The presence of a carbon-halogen bond (C-Cl) is the most critical feature for waste classification. Such compounds are regulated stringently due to their potential to form persistent and toxic byproducts, such as dioxins, if not incinerated at sufficiently high temperatures. The U.S. Environmental Protection Agency (EPA) lists many halogenated organic compounds as hazardous wastes under the Resource Conservation and Recovery Act (RCRA).[1][2]
-
Oxazole Moiety: Oxazoles are heterocyclic compounds. While the core structure is relatively stable, derivatives can exhibit a range of biological activities and toxicities. An SDS for a similar compound, 5-Chloro-2-methyl-6-nitrobenzo[d]oxazole, indicates hazards such as skin irritation, serious eye irritation, and acute oral toxicity.[3]
-
Furan Moiety: The furan ring is a known structural alert. Furan itself is classified as harmful if swallowed or inhaled, a suspected mutagen, and may cause cancer. Its presence in the molecule necessitates handling with a high degree of caution.
Inferred Hazard Profile: Based on this analysis, this compound should be treated, at a minimum, as a harmful, irritant, and potential carcinogen/mutagen . It must be disposed of as regulated hazardous waste .
| Property / Hazard | Inferred Assessment & Rationale |
| Physical Form | Likely a solid at room temperature, similar to related structures.[4] |
| Primary Hazard Class | Halogenated Organic Waste. This dictates the final disposal method.[5] |
| Acute Toxicity | Assume Harmful if Swallowed (Acute Tox. 4) based on proxy data.[3][4] Handle with care to prevent ingestion. |
| Irritation | Assume Skin and Eye Irritant. Avoid all direct contact. |
| Chronic Toxicity | Treat as a Suspected Carcinogen/Mutagen due to the furan moiety. Minimize exposure at all times. |
| Environmental Hazard | Halogenated organics can be persistent and harmful to aquatic life. Prevent any release into the environment.[3] |
Personal Protective Equipment (PPE) Protocol
A self-validating safety system relies on consistent and correct use of PPE. Before handling the compound in any capacity—including weighing, reaction setup, or waste consolidation—the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles are required. If there is a splash risk, a face shield should be worn in addition to goggles.
-
Hand Protection: Nitrile gloves are the standard. For prolonged handling or when dealing with solutions, consider double-gloving or using thicker, chemical-resistant gloves. Always check manufacturer breakthrough times for the specific solvents being used.
-
Body Protection: A standard laboratory coat is required. For handling larger quantities or managing spills, a chemically resistant apron is recommended.
-
Respiratory Protection: All handling of the solid compound or its solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[3]
Immediate Spill Management
Spilled chemicals and the materials used for cleanup must be treated as hazardous waste.[6]
Step-by-Step Spill Protocol:
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a containment device like a fume hood, evacuate the laboratory.
-
Control Vapors: If applicable, gently cover the spill with a compatible absorbent material to minimize dust or vapor generation.
-
Absorb: Use a chemical spill kit absorbent (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully sweep or scoop the absorbed material into a designated, robust, and sealable container. Use non-sparking tools if a flammable solvent is involved.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), collecting the cleaning materials and rinsate as hazardous waste. Follow with a soap and water wash.
-
Package & Label: Seal the container holding the spill cleanup debris. Label it clearly as "HAZARDOUS WASTE" with the chemical name and the date.
-
Dispose: Transfer the container to your institution's satellite accumulation area for pickup by Environmental Health and Safety (EHS) personnel.
Waste Segregation and Disposal Pathway
The "cradle-to-grave" principle of the RCRA means that the generator of the waste is responsible for its proper management from creation to final disposal.[7][8] The following workflow is essential for compliance.
Step-by-Step Disposal Protocol:
-
Identify the Waste Stream: All waste containing this compound, including pure compound, reaction mixtures, contaminated consumables (gloves, weigh boats, pipette tips), and spill cleanup debris, must be classified as Halogenated Organic Waste .
-
Segregate at the Source: Never mix halogenated waste with non-halogenated waste.[5] This is critical because mixed wastes are more expensive and complex to dispose of.
-
Solid Waste: Collect pure compound and contaminated solids in a designated, leak-proof container with a secure lid. The container should be clearly labeled "Halogenated Organic Solid Waste."
-
Liquid Waste: Collect solutions and solvent rinses in a separate, compatible, and shatter-proof container (e.g., polyethylene or glass) with a screw cap. The container must be labeled "Halogenated Organic Liquid Waste."
-
-
Label Correctly: All waste containers must be clearly labeled with:
-
The words "Hazardous Waste"[6]
-
The full chemical name(s) of the contents (no abbreviations)
-
The approximate concentration/percentage of each component
-
The date accumulation started
-
-
Accumulate Safely: Store waste containers in a designated Satellite Accumulation Area within the laboratory. This area should be under the control of the operator, away from drains, and in secondary containment to catch any potential leaks. Do not overfill containers; leave at least 10% headspace.
-
Arrange for Pickup: Contact your institution's EHS or equivalent safety office to arrange for the collection of the waste. Do not transport hazardous waste yourself.[6] The final disposal method will be high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[9]
Disposal Decision Workflow
The following diagram illustrates the critical decision points for proper waste management.
Regulatory Framework
In the United States, the management of this waste falls under the EPA's Resource Conservation and Recovery Act (RCRA), specifically Title 40 of the Code of Federal Regulations (CFR), parts 260-273.[7][10] Your institution's EHS department is responsible for ensuring that its waste program complies with these federal regulations as well as any more stringent state or local laws. Adhering to the procedures outlined in this guide is the primary mechanism for a researcher to remain in compliance.
By treating this and all laboratory chemicals with a structured and informed approach to disposal, you uphold the core tenets of scientific integrity and contribute to a safe and sustainable research environment.
References
- 1. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 2. View Document - California Code of Regulations [govt.westlaw.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole DiscoveryCPR 137090-44-9 [sigmaaldrich.com]
- 5. edu.rsc.org [edu.rsc.org]
- 6. vumc.org [vumc.org]
- 7. cleanmanagement.com [cleanmanagement.com]
- 8. epa.gov [epa.gov]
- 9. otago.ac.nz [otago.ac.nz]
- 10. epa.gov [epa.gov]
Navigating the Unseen: A Senior Application Scientist's Guide to Safely Handling 4-chloromethyl-5-methyl-2-(furan-2-yl)oxazole
For the pioneering researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics, the introduction of new chemical entities is a daily reality. With this innovation comes the critical responsibility of ensuring the utmost safety in the laboratory. This guide provides essential, immediate safety and logistical information for handling 4-chloromethyl-5-methyl-2-(furan-2-yl)oxazole, a compound of interest in contemporary research. In the absence of a specific Safety Data Sheet (SDS) for this molecule, this document synthesizes data from structurally analogous compounds and established principles of chemical hygiene to empower you with a robust framework for safe handling.
Hazard Assessment: Understanding the Intrinsic Risks
The molecular architecture of this compound—featuring a chlorinated methyl group, an oxazole ring, and a furan moiety—suggests a profile of potential hazards that demand rigorous control measures. Analysis of safety data from structurally similar compounds, such as 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole and various furan derivatives, indicates the following likely classifications[1]:
-
Acute Toxicity (Oral): Harmful if swallowed.
-
Skin Corrosion/Irritation: Likely to cause skin irritation.
-
Serious Eye Damage/Eye Irritation: Poses a risk of serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
The presence of the furan ring also warrants caution, as some furan derivatives are noted for their potential systemic effects and the ability to form peroxides over time[2]. The chlorinated component classifies this compound as a halogenated organic, necessitating specific disposal protocols.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is non-negotiable when handling this compound. The following table outlines the recommended PPE, with the rationale rooted in mitigating the anticipated hazards.
| Body Part | Recommended PPE | Rationale |
| Hands | Nitrile or Neoprene gloves (minimum 8 mil thickness). Double gloving is recommended. | Provides protection against chlorinated organic compounds and potential skin irritants.[3][4] |
| Eyes | Chemical splash goggles and a face shield. | Offers comprehensive protection against splashes and vapors that can cause serious eye irritation.[3] |
| Body | Flame-retardant laboratory coat. | Protects against splashes and potential, though unconfirmed, flammability. |
| Respiratory | Work should be conducted in a certified chemical fume hood. In the event of a spill or ventilation failure, a NIOSH-approved respirator with organic vapor cartridges is essential. | Mitigates the risk of inhaling vapors that may cause respiratory tract irritation. |
| Feet | Closed-toe, chemical-resistant shoes. | Protects against spills and falling objects. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a meticulous, step-by-step operational plan is paramount to minimizing exposure and ensuring a controlled laboratory environment.
Pre-Operational Checks
-
Verify Engineering Controls: Ensure the chemical fume hood is operational and has a current certification.
-
Emergency Equipment Accessibility: Confirm that a safety shower and eyewash station are unobstructed and have been recently tested.
-
Assemble all Materials: Have all necessary glassware, reagents, and waste containers prepared and within the fume hood before handling the compound.
-
Don Appropriate PPE: Put on all required personal protective equipment as detailed in the table above.
Handling Procedure
-
Work Within a Fume Hood: All manipulations of this compound, including weighing and transferring, must be performed within a certified chemical fume hood.
-
Grounding and Bonding: For transfers of larger quantities, ensure proper grounding and bonding of containers to prevent static discharge.
-
Controlled Dispensing: Use appropriate tools (e.g., spatulas, powder funnels) to handle the solid. If in solution, use a calibrated pipette or syringe.
-
Maintain Container Integrity: Keep the primary container tightly sealed when not in use to prevent the release of vapors.
-
Avoid Incompatible Materials: Keep the compound away from strong oxidizing agents and strong acids to prevent vigorous reactions.
Post-Operational Cleanup
-
Decontaminate Surfaces: Thoroughly wipe down all surfaces within the fume hood that may have come into contact with the compound using an appropriate solvent (e.g., isopropanol or ethanol), followed by soap and water.
-
Clean Glassware: Decontaminate all glassware before removing it from the fume hood.
-
Properly Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the designated hazardous waste container.
-
Hand Hygiene: Wash hands thoroughly with soap and water after completing the work and removing gloves.
Emergency Procedures: Preparedness for the Unexpected
In the event of an accidental release or exposure, a swift and informed response is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek prompt medical attention.[3]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spill:
-
Evacuate the immediate area and alert colleagues.
-
If the spill is large or you are not trained to handle it, contact your institution's emergency response team.
-
For small spills within a fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Carefully collect the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.
-
Decontaminate the spill area as described in the post-operational cleanup.
-
Disposal Plan: Responsible Stewardship
As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.
-
Waste Segregation: Collect all waste containing this compound in a dedicated, clearly labeled, and sealed container for "Halogenated Organic Waste." Do not mix with non-halogenated waste streams.
-
Container Management: Ensure waste containers are in good condition and are kept closed except when adding waste.
-
Institutional Guidelines: Follow all local, state, and federal regulations, as well as your institution's specific guidelines for hazardous waste disposal.
Visualizing the Workflow: A Process Diagram
The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
